molecular formula C31H46O5 B15621243 Poricoic Acid A

Poricoic Acid A

Cat. No.: B15621243
M. Wt: 498.7 g/mol
InChI Key: KVAQLXUMUVEKGR-SMFZDKLCSA-N
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Description

Poricoic acid A is a tricyclic triterpenoid isolated from Poria cocos. It has a role as a fungal metabolite. It is a tricyclic triterpenoid, a dicarboxylic acid and a secondary alcohol.
This compound has been reported in Phellodendron amurense and Wolfiporia cocos with data available.
from Poria cocos (Polyporaceae);  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAQLXUMUVEKGR-SMFZDKLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346653
Record name Poricoic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137551-38-3
Record name Poricoic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Poricoic Acid A: Discovery, Isolation, and Therapeutic Potential from Poria cocos

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Poria cocos, a fungus well-established in traditional Chinese medicine, is a rich reservoir of bioactive compounds. Among these, the lanostane-type triterpenoid (B12794562) Poricoic Acid A has emerged as a molecule of significant scientific interest.[1] First isolated from the surface layer of Poria cocos, this tetracyclic triterpenoid is increasingly recognized for its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-fibrotic properties.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and analysis, and an exploration of its mechanisms of action through key signaling pathways.

Chemical and Physical Properties

This compound, with the molecular formula C₃₁H₄₆O₅ and a molecular weight of 498.7 g/mol , is structurally identified as 16α-hydroxy-3,4-secolanosta-4(28),7,9(11),24(31)-tetraen-3,21-dioic acid.[1] Its definitive identification is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

PropertyValueReference(s)
Molecular Formula C₃₁H₄₆O₅[1]
Molecular Weight 498.7 g/mol [1]
IUPAC Name (2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2- carboxyethyl)-2-hydroxy- 3a,6,9b-trimethyl-7-prop-1-en- 2-yl-1,2,3,4,7,8- hexahydrocyclopenta[a]naphth alen-3-yl]-6-methyl-5- methylideneheptanoic acid[1]
Appearance Powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][3]
Purity 95%~99%[4]

Discovery and Isolation from Poria cocos

The isolation of this compound from the dried sclerotium of Poria cocos is a meticulous, multi-step process that begins with solvent extraction and is followed by advanced chromatographic purification techniques to achieve a high degree of purity.[1] The concentration of this compound in the raw material can vary, with quantitative analysis by HPLC indicating a range of 0.156 to 0.885 mg/g.[1]

Quantitative Yield of this compound
Source MaterialAnalytical MethodThis compound Content (mg/g)Reference(s)
Poria cocos (Fushen)UPLC0.156 ± 0.103 to 0.885 ± 0.306[1]
Experimental Protocol: Extraction and Purification

This protocol outlines a common and effective method for the extraction and purification of this compound from Poria cocos.

1. Preparation of Raw Material:

  • The dried sclerotium of Poria cocos is pulverized into a fine powder to maximize the surface area for efficient extraction.[1]

2. Solvent Extraction:

  • The powdered material is subjected to extraction with 80% ethanol.[5] This can be achieved through maceration at room temperature for 24 hours or via reflux extraction at an elevated temperature.[5]

  • The resulting extract is filtered to remove solid residues, and the solvent is subsequently evaporated under reduced pressure to yield a crude extract.[1]

3. Chromatographic Purification:

  • High-Speed Countercurrent Chromatography (HSCCC): This technique is employed for the initial purification of the crude extract.[1] The fractions containing this compound are identified and pooled, achieving a purity of approximately 92%.[1]

  • Preparative High-Performance Liquid Chromatography (prep-HPLC): The pooled fractions from HSCCC are further purified using a preparative HPLC system, typically with a C18 column.[1] A gradient of methanol (B129727) and 0.1% aqueous acetic acid is commonly used as the mobile phase.[1]

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the final product with a purity exceeding 95%.[1]

G Workflow for this compound Isolation and Analysis A Dried Sclerotium of Poria cocos B Pulverization A->B C Solvent Extraction (Ethanol) B->C D Crude Extract C->D E High-Speed Countercurrent Chromatography (HSCCC) D->E F Preparative HPLC E->F G Purified this compound (>95%) F->G H Structural Characterization (MS, NMR) G->H I Biological Activity Evaluation G->I

Workflow for this compound isolation and analysis.

Biological Activities and Signaling Pathways

This compound exhibits a remarkable spectrum of biological activities, with extensive research focused on its anti-cancer, anti-inflammatory, and anti-fibrotic effects.[1][2] These therapeutic actions are mediated through the modulation of several critical signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-tumor effects in various cancer cell lines.[2] Its mechanisms of action include inducing apoptosis and autophagy, arresting the cell cycle, and inhibiting cancer cell proliferation, migration, and invasion.[2] A key target in its anti-cancer activity is the MEK/ERK signaling pathway.[6]

Experimental Protocol: Western Blot Analysis of MEK/ERK Pathway

  • Cell Culture and Treatment: Cancer cell lines (e.g., H460 and H1299) are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[1]

  • Protein Extraction: Cells are lysed, and the total protein is extracted.[1]

  • Western Blotting:

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the total and phosphorylated forms of MEK1/2 and ERK1/2.[1]

    • Following incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[2]

G Inhibition of the MEK/ERK Signaling Pathway by this compound Poricoic_Acid_A This compound MEK MEK1/2 Poricoic_Acid_A->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation

This compound inhibits the MEK/ERK signaling pathway.
Anti-Inflammatory and Anti-Fibrotic Activities

This compound has shown significant anti-inflammatory and anti-fibrotic properties, particularly in the context of kidney disease.[7][8] It exerts these effects by modulating key signaling pathways, including the NF-κB/MAPK and TGF-β/Smad pathways.[2][8] Furthermore, it has been found to activate AMPK, which plays a role in attenuating renal fibrosis.[3]

Experimental Protocol: Immunofluorescence for Fibrotic Markers

  • Cell Culture and Induction of Fibrosis: Renal fibroblast cell lines are treated with TGF-β1 to induce a fibrotic phenotype.[1]

  • Treatment with this compound: The cells are co-treated with TGF-β1 and varying concentrations of this compound.

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for fibrotic markers such as alpha-smooth muscle actin (α-SMA) and fibronectin to visualize the effects of this compound on the extracellular matrix.[1]

G Anti-Fibrotic Mechanisms of this compound cluster_0 TGF-β Pathway cluster_1 AMPK Pathway TGF_beta TGF-β1 Smad Smad Signaling TGF_beta->Smad Fibrosis_TGF Fibrosis Smad->Fibrosis_TGF AMPK AMPK Fibroblast_Activation Fibroblast Activation AMPK->Fibroblast_Activation Poricoic_Acid_A This compound Poricoic_Acid_A->Smad Poricoic_Acid_A->AMPK

This compound's dual anti-fibrotic mechanism.

Conclusion

This compound, a prominent triterpenoid from Poria cocos, stands out as a promising natural compound with a diverse array of pharmacological activities.[2] Its well-documented anti-cancer, anti-inflammatory, and anti-fibrotic properties, mediated through the modulation of key signaling pathways such as MEK/ERK, NF-κB/MAPK, and TGF-β/Smad, underscore its therapeutic potential.[1][2] The detailed methodologies for its isolation and purification, coupled with robust protocols for evaluating its biological activity, provide a solid foundation for further research and development. Continued investigation into the multifaceted mechanisms of this compound will be crucial in unlocking its full potential for the development of novel therapeutics for a range of diseases.

References

Poricoic Acid A chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic Acid A is a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos. This fungus, known as "Fuling" in traditional Chinese medicine, has a long history of use in treating various ailments. Modern scientific investigation has identified this compound as one of its primary bioactive constituents, demonstrating significant potential in oncology and for the treatment of fibrotic diseases. This document provides an in-depth overview of the chemical structure, properties, biological activities, and experimental protocols related to this compound, intended to serve as a valuable resource for the scientific community.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid with the molecular formula C₃₁H₄₆O₅ and a molecular weight of 498.7 g/mol .[1][2] Its complex structure features a lanostane (B1242432) core, a hydroxyl group, and two carboxylic acid moieties, contributing to its unique chemical and biological properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃₁H₄₆O₅[1][2]
Molecular Weight498.7 g/mol [1][2]
IUPAC Name(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid[2]
AppearancePowder[1]
SolubilitySoluble in DMSO (100 mg/mL, 200.52 mM), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water.[1][3]
Melting PointData for the related compound Poricoic Acid AE is 215-216 °C. The melting point for this compound is not readily available in the cited literature.[4]

Note on Spectroscopic Data: While detailed ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data are crucial for the unambiguous identification and characterization of this compound, specific, publicly available datasets were not identified in the search results. Researchers should rely on authenticated standards for definitive structural confirmation.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-tumor and anti-fibrotic properties being the most extensively studied. These effects are mediated through the modulation of several key cellular signaling pathways.

Anti-Cancer Activity

This compound exhibits cytotoxic and anti-proliferative effects against various cancer cell lines.

Table 2: In Vitro Anti-Cancer Activity of this compound

Cell LineCancer TypeAssayEndpointResultReference(s)
H460Lung CancerEdU assayProliferationInhibition at 100 and 200 µg/mL[5][6]
H1299Lung CancerEdU assayProliferationInhibition at 100 and 200 µg/mL[5][6]
SKOV3Ovarian CancerNot SpecifiedViability, Migration, InvasionDose-dependent suppression
A549Lung CancerMTT assayCytotoxicityIC50 > 100 μM
B16MelanomaProliferationCytotoxicityIC50 = 48.01 μg/mL

Key Signaling Pathways in Cancer:

  • MEK/ERK Pathway: this compound has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This suppression results in decreased cancer cell growth and proliferation.[7]

  • mTOR/p70S6K Pathway: In ovarian cancer cells, this compound inhibits the mTOR/p70S6K signaling axis, which is crucial for cell growth and survival, leading to the induction of autophagy.

  • Apoptosis Induction: The compound activates caspases, including caspase-3, -8, and -9, key executioners of apoptosis, leading to programmed cell death in cancer cells.

MEK_ERK_Pathway PAA This compound MEK MEK1/2 PAA->MEK inhibits ERK ERK1/2 MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation

Anti-Fibrotic Activity

This compound has demonstrated significant anti-fibrotic effects, particularly in models of renal fibrosis.

Key Signaling Pathways in Fibrosis:

  • TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a key driver of fibrosis. This compound inhibits the TGF-β1-induced activation of the Smad signaling pathway, a central mediator of the fibrotic process.

  • AMPK Pathway: this compound activates AMP-activated protein kinase (AMPK), which in turn attenuates fibroblast activation and abnormal extracellular matrix remodeling in renal fibrosis.[3]

  • Endoplasmic Reticulum Stress (ERS): The compound has been shown to inhibit ERS-mediated apoptosis, providing a renoprotective effect.

Anti_Fibrosis_Pathways cluster_TGF TGF-β Signaling cluster_AMPK AMPK Signaling TGFB TGF-β1 Smad Smad3 Activation TGFB->Smad Fibroblast Fibroblast Activation & ECM Remodeling Smad->Fibroblast AMPK AMPK pAMPK p-AMPK (Active) AMPK->pAMPK pAMPK->Fibroblast inhibits PAA This compound PAA->Smad inhibits PAA->AMPK activates

Experimental Protocols

Isolation and Purification of this compound from Poria cocos

Isolation_Workflow start Dried Poria cocos powder Pulverization start->powder extract Ethanol Extraction powder->extract filter Filtration & Concentration extract->filter crude Crude Extract filter->crude hsccc HSCCC Purification crude->hsccc fractions Pooled Fractions hsccc->fractions hplc Preparative HPLC fractions->hplc final Pure this compound (>95% purity) hplc->final

1. Ethanol Extraction:

  • Material Preparation: The dried sclerotium of Poria cocos is pulverized into a fine powder.[8]

  • Extraction: The powder is subjected to reflux extraction with 80% ethanol.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[8]

2. Chromatographic Purification:

  • High-Speed Counter-Current Chromatography (HSCCC): The crude extract is first separated using HSCCC.

    • Solvent System: A common two-phase solvent system is hexane-ethyl acetate-methanol-water.[8]

    • Operation: The crude extract is injected, and the mobile phase is pumped through the column. Fractions are collected based on the chromatographic profile.[8]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The fractions containing this compound from HSCCC are pooled, concentrated, and further purified by preparative HPLC on a C18 column.[8]

    • Mobile Phase: A gradient of methanol (B129727) and water is typically used.

    • The purified this compound is collected and dried.[8]

In Vitro Cell Viability Assay (CCK-8)

1. Cell Seeding:

  • Seed cancer cell lines (e.g., H460, H1299) in 96-well plates at an appropriate density and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

3. CCK-8 Addition and Incubation:

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate the plate for 1-4 hours at 37°C.

4. Measurement:

  • Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the control group.

Western Blot Analysis for Protein Expression and Phosphorylation

1. Cell Lysis:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

4. Blocking and Antibody Incubation:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., against total or phosphorylated forms of MEK, ERK, AMPK, or Smad3) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural product with well-documented anti-cancer and anti-fibrotic properties. Its mechanisms of action, involving the modulation of key signaling pathways such as MEK/ERK, mTOR/p70S6K, TGF-β/Smad, and AMPK, provide a strong rationale for its further investigation and development as a therapeutic agent. The detailed protocols provided in this guide offer a framework for researchers to explore the full potential of this multifaceted compound.

References

An In-depth Technical Guide to the Poricoic Acid A Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic Acid A, a lanostane-type triterpenoid (B12794562) originating from the medicinal fungus Poria cocos (syn. Wolfiporia cocos), has garnered significant interest for its wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. A comprehensive understanding of its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and the development of novel derivatives. This technical guide provides a detailed overview of the this compound biosynthesis pathway, consolidating current knowledge from genomic, transcriptomic, and metabolomic studies. It outlines the core biosynthetic framework, presents quantitative data on key metabolites, details relevant experimental protocols, and visualizes the intricate molecular processes involved. While the complete pathway from lanosterol (B1674476) to this compound is yet to be fully elucidated, this guide offers a robust framework based on current scientific evidence.

Core Biosynthetic Framework: From Mevalonate (B85504) to Lanosterol

The biosynthesis of this compound commences with the mevalonate (MVA) pathway, a conserved route for the production of isoprenoid precursors in fungi. This initial phase culminates in the synthesis of the tetracyclic triterpenoid scaffold, lanosterol.[1][2]

The key enzymatic steps in the formation of lanosterol are:

  • Formation of Mevalonate: The pathway begins with the conversion of Acetyl-CoA to (R)-mevalonate, a process catalyzed by a series of enzymes including HMG-CoA synthase and HMG-CoA reductase.[2]

  • Synthesis of Isoprenoid Building Blocks: Mevalonate is subsequently phosphorylated and decarboxylated to produce the fundamental five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2]

  • Chain Elongation: IPP and DMAPP are condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[2]

  • Squalene (B77637) Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction by squalene synthase to yield the 30-carbon linear precursor, squalene.[2]

  • Epoxidation: Squalene is then epoxidized by squalene monooxygenase to form 2,3-oxidosqualene (B107256).[2]

  • Cyclization: In the final step of this initial phase, lanosterol synthase (LSS) catalyzes the cyclization of 2,3-oxidosqualene to produce the foundational triterpenoid scaffold, lanosterol. The gene encoding lanosterol synthase has been identified in the genome of W. cocos.[2]

The Putative Pathway from Lanosterol to this compound

The conversion of lanosterol to this compound involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), followed by other tailoring reactions.[2] While the exact sequence of these steps is still under investigation, a putative pathway has been proposed based on the identification of triterpenoid intermediates in P. cocos and by analogy to the closely related biosynthesis of pachymic acid.[1][2]

Key Post-Lanosterol Modifications:

  • Initial Oxidations of Lanosterol: The lanosterol backbone undergoes a series of oxidative modifications. These reactions are believed to be catalyzed by various cytochrome P450 enzymes. Transcriptomic analyses of W. cocos have revealed numerous candidate CYP genes. Functional studies on the biosynthesis of the related pachymic acid have implicated specific CYPs, such as WcCYP64-1, WcCYP52, and WcCYP_FUM15, in triterpenoid modifications. These enzymes are strong candidates for catalyzing similar reactions in the this compound pathway.[2]

  • Formation of Key Intermediates: Through these oxidative steps, a series of intermediate triterpenoids are formed. Metabolomic studies of P. cocos have identified several lanostane-type triterpenoids that likely serve as intermediates. These include dehydrotrametenolic acid, eburicoic acid, and tumulosic acid.[2]

  • Final Tailoring Steps: The final steps in the biosynthesis of this compound involve specific oxidations and potentially other modifications to the intermediate triterpenoids. The presence of a carboxylic acid and hydroxyl groups in the structure of this compound strongly suggests the involvement of multiple CYP-mediated oxidations.[2]

Quantitative Data on Triterpenoid Content

The concentration of this compound and other related triterpenoids in Poria cocos can vary depending on the fungal strain, growth conditions, and the specific part of the sclerotium analyzed.[2]

TriterpenoidConcentration Range (mg/g dry weight)Analytical Method
This compound 0.156 - 0.885 UPLC [2]
Pachymic acid0.701 - 1.391UPLC[2]
Dehydrotrametenolic acid0.084 - 0.555UPLC[2]
Dehydropachymic acid0.205 - 0.547UPLC[2]
Poricoic acid B0.067 - 0.409UPLC[2]

Experimental Protocols for Pathway Elucidation

The elucidation of fungal secondary metabolite biosynthetic pathways, such as that of this compound, relies on a combination of genomic, transcriptomic, metabolomic, and functional genetic approaches.[2]

Identification of the Biosynthetic Gene Cluster (BGC)
  • Objective: To identify the cluster of genes responsible for the biosynthesis of this compound.[2]

  • Methodology:

    • Genome Sequencing: The genome of a this compound-producing strain of Poria cocos is sequenced using next-generation sequencing technologies (e.g., Illumina, PacBio).[2]

    • BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to predict putative BGCs. These tools identify clusters of genes typically found in secondary metabolite pathways, including core enzymes (like terpene cyclases and P450s), transcription factors, and transporters.[2]

    • Comparative Genomics: The predicted BGCs are compared to known triterpenoid BGCs from other fungi to identify a candidate cluster for this compound biosynthesis.[2]

Functional Characterization of Candidate Genes
  • Objective: To determine the function of candidate genes within the putative BGC.[2]

  • Methodology:

    • Gene Cloning and Heterologous Expression: Candidate genes (e.g., lanosterol synthase, cytochrome P450s) are amplified from P. cocos cDNA via PCR. The amplified genes are then cloned into expression vectors suitable for a heterologous host, such as Saccharomyces cerevisiae or Pichia pastoris.[2][3][4]

    • In Vitro and In Vivo Assays: The heterologously expressed enzymes are purified and their activity is assayed in vitro using predicted substrates (e.g., lanosterol or other intermediates). Alternatively, the substrate can be fed to the culture of the recombinant host, and the products are analyzed.

    • Metabolite Analysis: The products of the enzymatic reactions are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to identify the structure of the newly formed compounds.

Analysis of Triterpenoids by HPLC-MS/MS
  • Objective: To separate and quantify this compound and other triterpenoids in fungal extracts.

  • Protocol Outline:

    • Sample Preparation: Fungal mycelia or sclerotia are dried, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol (B129727) or ethanol). The extract is then filtered and concentrated.

    • Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target triterpenoid are monitored.

Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway of this compound

Poricoic_Acid_A_Biosynthesis cluster_MVA Mevalonate Pathway cluster_PostLanosterol Post-Lanosterol Modifications AcetylCoA Acetyl-CoA Mevalonate (R)-Mevalonate AcetylCoA->Mevalonate HMG-CoA synthase HMG-CoA reductase IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP DMAPP->FPP Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene monooxygenase Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase (LSS) Intermediates Oxidized Intermediates (e.g., Dehydrotrametenolic acid) Lanosterol->Intermediates Cytochrome P450s (e.g., WcCYP64-1, WcCYP52) PoricoicAcidA This compound Intermediates->PoricoicAcidA Further Oxidations (CYPs)

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Experimental Workflow for Pathway Elucidation

Experimental_Workflow cluster_Genomics Genomic & Bioinformatic Analysis cluster_Functional Functional Characterization cluster_Metabolomics Metabolomic Analysis GenomeSeq Genome Sequencing of P. cocos BGC_Pred BGC Prediction (antiSMASH) GenomeSeq->BGC_Pred CompGen Comparative Genomics BGC_Pred->CompGen CandidateGenes Identify Candidate Genes (LSS, CYPs, etc.) CompGen->CandidateGenes GeneCloning Gene Cloning CandidateGenes->GeneCloning HeteroExpr Heterologous Expression (Yeast/E. coli) GeneCloning->HeteroExpr EnzymeAssay Enzyme Assays (In vitro / In vivo) HeteroExpr->EnzymeAssay MetaboliteAnalysis Metabolite Analysis (HPLC, MS, NMR) EnzymeAssay->MetaboliteAnalysis FunctionVerified Verified Gene Function MetaboliteAnalysis->FunctionVerified Extraction Extraction of Triterpenoids Quantification Quantification (UPLC) Extraction->Quantification IntermediateID Intermediate Identification Quantification->IntermediateID IntermediateID->EnzymeAssay

References

Poricoic Acid A: A Technical Guide to Its Natural Sources, Derivatives, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poricoic Acid A, a lanostane-type triterpenoid (B12794562) primarily isolated from the medicinal fungus Poria cocos, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, detailing its natural sources, known derivatives, and multifaceted biological effects, including anti-cancer, anti-inflammatory, and anti-fibrotic properties. This document consolidates quantitative data from various preclinical studies, presents detailed experimental protocols for key biological assays, and visualizes the core signaling pathways modulated by this promising natural compound. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Natural Source and Isolation

The principal natural source of this compound is the sclerotium of the fungus Wolfiporia cocos (synonym Poria cocos), a wood-decaying fungus widely used in traditional Chinese medicine.[1] The highest concentrations of this compound are typically found in the surface layer of the sclerotium.[2]

Co-occurring Triterpenoids in Poria cocos

This compound exists in Poria cocos alongside a variety of structurally related triterpenoids.[3] The presence of these compounds is a critical consideration during the isolation and purification process.

Compound NameMolecular Formula
Poricoic acid BC₃₁H₄₆O₅
Dehydrotumulosic acidC₃₁H₄₈O₄
Polyporenic acid CC₃₁H₄₈O₄
Pachymic acidC₃₃H₅₂O₅
Tumulosic acidC₃₁H₅₀O₄
Dehydroeburicoic acidC₃₁H₄₈O₃

Derivatives of this compound

Both natural and synthetic derivatives of this compound have been investigated to explore structure-activity relationships and enhance its therapeutic properties.

Natural Derivatives

Several other poricoic acids have been isolated from Poria cocos, which can be considered natural derivatives or closely related compounds.[3]

Compound NameNotable Activity
Poricoic acid BAnti-inflammatory activity[4]
Poricoic acid ZCNovel RAS inhibitor
Poricoic acid ZDNovel RAS inhibitor
Synthetic and Semi-Synthetic Derivatives

Chemical modifications of this compound and other triterpenes from Poria cocos have been performed to evaluate their cytotoxic activities.[3]

Derivative TypeModification
Methyl estersEsterification of carboxylic acid groups
Hydroxy derivativesIntroduction of hydroxyl groups

A notable hydroxy derivative, Poricotriol A, has demonstrated potent cytotoxic effects against various cancer cell lines.[5]

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key intracellular signaling pathways.[1][6]

Anti-Cancer Activity

This compound has demonstrated significant anti-tumor effects in various cancer cell lines, including lung and ovarian cancer.[7][8] Its anti-cancer mechanisms are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of cell proliferation and migration.[8][9]

3.1.1. Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous studies.

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)
HL-60Leukemia1.2 (for Poricotriol A)Not Specified
A549Lung Cancer5.5 (for Poricotriol A)Not Specified
CRL1579Melanoma3.8 (for Poricotriol A)Not Specified
Cell LineCancer TypeConcentration (µg/mL)Viability Inhibition (%)Incubation Time (h)
H460Lung Cancer100~4024
H460Lung Cancer200~7524
H1299Lung Cancer100~3524
H1299Lung Cancer200~6024
SKOV3Ovarian Cancer30~2024
SKOV3Ovarian Cancer50~4024
SKOV3Ovarian Cancer80~6024

3.1.2. Modulation of MEK/ERK Signaling Pathway

This compound directly targets and suppresses the MEK1/2, leading to the downregulation of the downstream effector ERK.[4][7] This inhibition results in cell cycle arrest at the G2/M phase and induction of apoptosis.[4]

MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription PAA This compound PAA->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Inhibition of the MEK/ERK signaling pathway by this compound.

3.1.3. Modulation of mTOR/p70S6K Signaling Pathway

In ovarian cancer cells, this compound induces apoptosis and autophagy by inhibiting the mTOR/p70S6K signaling axis.[8] This leads to a decrease in the phosphorylation of mTOR and its downstream target p70S6K, which are critical for cell survival and proliferation.[8]

mTOR_Pathway cluster_upstream Upstream Signals (e.g., PI3K/Akt) cluster_cytoplasm Cytoplasm Upstream Growth Factors, Nutrients mTOR mTOR Upstream->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis PAA This compound PAA->mTOR

This compound induces autophagy and apoptosis via the mTOR/p70S6K pathway.[10]
Anti-Inflammatory and Anti-Fibrotic Activity

This compound exhibits potent anti-inflammatory and anti-fibrotic properties, particularly in the context of kidney disease.[10][11]

3.2.1. Quantitative Data on Anti-Inflammatory Effects

Cell LineStimulusPAA ConcentrationMeasured EffectResult
RAW 264.7 macrophagesLipopolysaccharide (LPS)30 µg/mLNitric Oxide (NO) ProductionSignificantly decreased to 47% of LPS-treated group
NRK-49F rat renal fibroblastsTransforming growth factor-β1 (TGF-β1)10 µMα-SMA protein expressionSignificantly reduced
NRK-49F rat renal fibroblastsTGF-β110 µMCollagen I protein expressionSignificantly reduced

3.2.2. Modulation of NF-κB and MAPK Signaling Pathways

This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[12] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Stimuli->IKK MAPK MAPKs (p38, ERK, JNK) Stimuli->MAPK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n AP1 AP-1 MAPK->AP1 PAA This compound PAA->IKK PAA->MAPK Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation AP1->Inflammation AMPK_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 Smad3 Smad3 TGFb1->Smad3 AMPK AMPK AMPK->Smad3 Fibrosis Fibrotic Gene Expression Smad3->Fibrosis PAA This compound PAA->AMPK

References

Poricoic Acid A: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic Acid A (PAA) is a lanostane-type triterpenoid (B12794562) compound isolated from the medicinal mushroom Poria cocos ("Fuling").[1] Emerging research has highlighted its significant potential as a therapeutic agent in oncology. PAA demonstrates notable anti-tumor effects across a range of cancer types, including lung and ovarian cancer, by modulating key signaling pathways that govern cell proliferation, survival, and death.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying PAA's effects on cancer cells, with a focus on its impact on cell viability, apoptosis, cell cycle progression, and critical signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.[3][4][5] Furthermore, PAA has been shown to trigger autophagy (a cellular self-degradation process) and inhibit cancer cell migration and invasion, suggesting its potential to suppress metastasis.[1][2][3][6]

The primary mechanisms of PAA's anticancer activity include:

  • Induction of Apoptosis: A key mechanism is the initiation of programmed cell death, characterized by the activation of caspases and changes in apoptosis-related proteins.[2][3][6]

  • Cell Cycle Arrest: PAA impedes the proliferation of cancer cells by arresting the cell cycle, particularly at the G2/M phase.[4][5][7] This effect is mediated by the downregulation of key cell cycle regulatory proteins like CDK1 and Cyclin B1.[7]

  • Inhibition of Cell Migration and Invasion: PAA has been shown to suppress the migratory and invasive capabilities of cancer cells in a dose-dependent manner.[2][6]

  • Induction of Autophagy: In certain cancer cells, such as ovarian cancer, PAA can induce autophagy, which can contribute to its cell-killing effects.[2][6][8]

Modulation of Key Signaling Pathways

The anticancer effects of PAA are orchestrated through its modulation of several critical signaling pathways that are often dysregulated in cancer.

MEK/ERK Signaling Pathway

In lung cancer cells, this compound has been found to directly target MEK1/2.[4][9] This leads to the downregulation of the MEK/ERK signaling pathway, a crucial cascade for cell growth and proliferation.[4][5][10] By inhibiting this pathway, PAA effectively suppresses the growth of lung cancer cells.[4]

MEK_ERK_Pathway PAA This compound MEK MEK1/2 PAA->MEK inhibits ERK ERK MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation

This compound inhibits the MEK/ERK signaling pathway.
mTOR/p70s6k Signaling Pathway

In ovarian cancer, PAA has been demonstrated to inhibit the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and its key downstream effector, p70 ribosomal S6 kinase (p70s6k).[1][2][6] The mTOR pathway is a central regulator of cell growth, protein synthesis, and survival. Its inhibition by PAA disrupts these processes, ultimately leading to the induction of both apoptosis and autophagy.[1][6][8]

mTOR_Pathway cluster_main mTOR/p70s6k Pathway mTOR p-mTOR p70s6k p-p70s6k mTOR->p70s6k activates Apoptosis Apoptosis & Autophagy mTOR->Apoptosis inhibition leads to ProteinSynthesis Protein Synthesis & Cell Growth p70s6k->ProteinSynthesis promotes PAA This compound PAA->mTOR inhibits

PAA induces apoptosis and autophagy via the mTOR/p70s6k pathway.

Quantitative Efficacy Data

The anti-cancer efficacy of this compound has been quantified in various studies. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell Line Cancer Type Concentration (µg/mL) Incubation Time (h) Viability Inhibition (%)
SKOV3[11] Ovarian Cancer 30 24 ~20%
SKOV3[11] Ovarian Cancer 50 24 ~40%
SKOV3[11] Ovarian Cancer 80 24 ~60%
H460[11] Lung Cancer 100 24 ~40%
H460[11] Lung Cancer 200 24 ~75%
H1299[11] Lung Cancer 100 24 ~35%

| H1299[11] | Lung Cancer | 200 | 24 | ~60% |

Table 2: Effect of this compound on Lung Cancer Cell Cycle Distribution [7]

Cell Line PAA Concentration (µg/mL) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
H460 0 (Control) 55.1 24.3 20.6
H460 100 42.3 15.5 42.2
H460 200 28.9 10.2 60.9
H1299 0 (Control) 60.2 21.8 18.0
H1299 100 48.7 16.1 35.2

| H1299 | 200 | 35.4 | 12.3 | 52.3 |

Table 3: In Vivo Anti-Tumor Efficacy of this compound (Xenograft Models)

Cancer Type Cell Line Animal Model Dosage Treatment Duration Tumor Weight Reduction (%) Reference
Ovarian Cancer SKOV3 Nude Mice Daily Intake 42 days ~50% [6][9][12]
Ovarian Cancer SKOV3 Nude Mice Daily Intake Not Specified ~70% [2][8]

| Lung Cancer | H460 | Nude Mice | 10, 20, 30 mg/kg | Not Specified | Dose-dependent reduction |[9] |

Detailed Experimental Protocols

This section outlines general methodologies for key experiments used to investigate the anticancer effects of this compound.

General Experimental Workflow

The investigation of PAA's anticancer mechanism typically follows a workflow that begins with in vitro characterization and progresses to in vivo validation.

Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cell_culture 1. Cancer Cell Culture (e.g., H460, SKOV3) paa_treatment 2. PAA Treatment (Dose-Response) cell_culture->paa_treatment viability 3a. Cell Viability (CCK-8 Assay) paa_treatment->viability apoptosis 3b. Apoptosis Assay (Flow Cytometry) paa_treatment->apoptosis cell_cycle 3c. Cell Cycle Analysis (Flow Cytometry) paa_treatment->cell_cycle migration 3d. Migration/Invasion (Transwell Assay) paa_treatment->migration western_blot 3e. Protein Analysis (Western Blot) paa_treatment->western_blot xenograft 4. Xenograft Model (Nude Mice) western_blot->xenograft Promising results lead to... paa_admin 5. PAA Administration (e.g., Oral Gavage) xenograft->paa_admin monitoring 6. Tumor Monitoring (Volume, Weight) paa_admin->monitoring endpoint 7. Endpoint Analysis (Tumor Excision, Histology) monitoring->endpoint data_analysis 8. Data Analysis & Conclusion endpoint->data_analysis

General workflow for investigating PAA's anticancer mechanism.
Cell Viability Assay (CCK-8)

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability. Dehydrogenases in living cells reduce a water-soluble tetrazolium salt (WST-8) to a yellow formazan (B1609692) dye, where the amount of formazan is directly proportional to the number of viable cells.[3]

  • Protocol:

    • Seed cancer cells (e.g., H460, SKOV3) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.[3]

    • Treat the cells with various concentrations of this compound (e.g., 0, 30, 50, 80, 100, 150, 200 µg/mL) for a specified time, such as 24 hours.[3]

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3][11]

    • Measure the absorbance at 450 nm using a microplate reader.[3][11]

    • Calculate cell viability as a percentage relative to the untreated control cells.[3]

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a nucleic acid stain that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[3]

  • Protocol:

    • Treat cells with desired concentrations of PAA for a specified time (e.g., 24 hours).

    • Harvest cells, including any floating cells in the medium.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

Xenograft Animal Model
  • Principle: This in vivo model is used to evaluate the anti-tumor efficacy of a compound on human tumors grown in immunocompromised mice.[1]

  • Protocol:

    • Cell Injection: Subcutaneously inject approximately 1-5 x 10⁶ cancer cells (e.g., SKOV3, H460) into the flank of each immunocompromised mouse (e.g., nude mice).[1][9]

    • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[9]

    • PAA Administration: Administer PAA (e.g., 10, 20, 30 mg/kg) or a vehicle control to the mice, typically via oral gavage, on a predetermined schedule.[9]

    • Monitoring: Measure tumor dimensions with calipers regularly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice to assess toxicity.[9]

    • Endpoint Analysis: At the end of the study (e.g., after 42 days), euthanize the mice, excise the tumors, and measure their final weight.[6][9] Tissues can be used for further analysis like immunohistochemistry.[1]

Conclusion

This compound exhibits significant anticancer potential through a multifaceted mechanism of action that includes the induction of apoptosis, autophagy, and cell cycle arrest.[3] Its ability to modulate key signaling pathways, namely the MEK/ERK and mTOR/p70s6k pathways, underscores its potential as a targeted therapeutic agent.[3][9] The robust in vitro and in vivo data demonstrate its efficacy in suppressing tumor growth, particularly in lung and ovarian cancer models.[4][6] With its multi-pronged attack on cancer cells and low toxicity in animal models, this compound stands as a compelling candidate for further preclinical and clinical investigation as a novel therapeutic agent.[3][4]

References

Poricoic Acid A: A Deep Dive into its Modulation of MEK/ERK, NF-κB, and MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic Acid A (PAA), a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Poria cocos, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties, PAA's therapeutic potential is largely attributed to its ability to modulate key intracellular signaling pathways.[1] This technical guide provides a comprehensive overview of the mechanisms by which this compound influences the MEK/ERK, NF-κB, and MAPK signaling cascades. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering a synthesis of quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound across various cell lines and experimental conditions, providing a clear comparison of its biological activity.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48hReference
HepG2Hepatocellular Carcinoma45.31[2]
A549Lung Cancer62.17[2]
MCF-7Breast Cancer73.52[2]
PC-3Prostate Cancer86.49[2]
H460Lung CancerNot specified in µM[3][4]
H1299Lung CancerNot specified in µM[3][4]
SKOV3Ovarian CancerNot specified in µM[4]

Table 2: Effect of this compound on Key Signaling Proteins

Cell LineTreatmentTarget ProteinEffectReference
H460 & H1299100-200 µg/mL PAAp-MEK1/2Dose-dependent decrease[5][6]
H460 & H1299100-200 µg/mL PAAp-ERK1/2Dose-dependent decrease[5][6]
CRS Rat Model10 mg/kg/day PAAp-NF-κBSignificant decrease[7]
CRS Rat Model10 mg/kg/day PAAp-IKBαSignificant decrease[7]
CRS Rat Model10 mg/kg/day PAAp-p38Significant decrease[7]
CRS Rat Model10 mg/kg/day PAAp-ERKSignificant decrease[7]
NRK-49F10 µM PAA + TGF-β1p-ERK1/2Reversal of TGF-β1-induced increase[8]
NRK-49F10 µM PAA + TGF-β1p-p38Reversal of TGF-β1-induced increase[8]

Table 3: Anti-inflammatory Effects of this compound

Model SystemTreatmentMeasured ParameterResultReference
CRS Rat Model10 mg/kg/day PAAIL-1β (renal tissue)Significant decrease[7]
CRS Rat Model10 mg/kg/day PAAIL-6 (renal tissue)Significant decrease[7]
CRS Rat Model10 mg/kg/day PAAIL-10 (renal tissue)Significant increase[7]
IRI Rat ModelPAA treatmentNF-κB pathwayAttenuation of inflammation[9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple key signaling pathways. The following sections detail these pathways with corresponding diagrams generated using Graphviz (DOT language).

MEK/ERK Signaling Pathway

The MEK/ERK pathway, a critical component of the MAPK cascade, is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. This compound has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway.[6][10] This inhibition suppresses cancer cell growth and proliferation.[10] In lung cancer cells, PAA has been observed to cause a dose-dependent decrease in the phosphorylation of both MEK1/2 and ERK1/2.[5][6]

MEK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation PAA This compound PAA->MEK NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκBα IKK_complex->IkB P NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active NF-κB (p65/p50) (Active) NFkB->NFkB_active Nuclear Translocation NFkB_IkB->NFkB IκBα degradation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression PAA This compound PAA->IKK_complex Inhibits phosphorylation MAPK_Pathway Stimuli Stress / Cytokines (e.g., TGF-β1) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK MEK1/2 MAPKKK->MEK p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK Cellular_Response Inflammation, Apoptosis, Fibrosis p38->Cellular_Response JNK->Cellular_Response ERK ERK1/2 MEK->ERK ERK->Cellular_Response PAA This compound PAA->p38 Inhibits phosphorylation PAA->ERK Inhibits phosphorylation

References

Poricoic Acid A: A Deep Dive into its Anti-inflammatory and Anti-Fibrotic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Poricoic acid A (PAA), a tetracyclic triterpenoid (B12794562) derived from the fungus Poria cocos, is emerging as a significant therapeutic candidate due to its potent anti-inflammatory and anti-fibrotic properties.[1] This technical guide synthesizes the current understanding of PAA's mechanisms of action, supported by quantitative data from preclinical studies. It aims to provide researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols and visual representations of the key signaling pathways involved. Chronic inflammation and fibrosis are hallmarks of numerous debilitating diseases, and PAA's ability to modulate multiple critical signaling cascades underscores its potential as a novel therapeutic agent.[1][2]

Quantitative Data on Anti-inflammatory and Anti-Fibrotic Effects

The efficacy of this compound in mitigating inflammation and fibrosis has been quantified in a variety of in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Anti-inflammatory and Anti-fibrotic Effects of this compound

Cell LineStimulusPAA ConcentrationMeasured EffectResultReference
RAW 264.7 macrophagesLipopolysaccharide (LPS)30 µg/mLNitric Oxide (NO) ProductionSignificantly decreased to 47% of LPS-treated group[1]
NRK-49F rat renal fibroblastsTransforming growth factor-β1 (TGF-β1)10 µMExtracellular Matrix (ECM) AccumulationAttenuated TGF-β1-induced ECM accumulation[3][4]
NRK-49F rat renal fibroblastsTransforming growth factor-β1 (TGF-β1)10 µMCell ProliferationInhibited TGF-β1-induced proliferation[3][4]
Renal NRK-52E cellsHypoxia/Reoxygenation (H/R)10 µMNF-κB Nuclear TranslocationReduced the level of NF-κB that transferred into the nucleus after H/R[5]
Renal NRK-52E cellsHypoxia/Reoxygenation (H/R)10 µMHO-1 LevelUpregulated the HO-1 level that was reduced due to H/R[5]

Table 2: In Vivo Anti-inflammatory and Anti-fibrotic Effects of this compound

Animal ModelDisease InductionPAA DosageMeasured EffectResultReference
Unilateral Ureteral Obstruction (UUO) miceSurgical Ligation10 mg/kg/day (oral gavage)Renal Lesions and Collagen DepositionSignificantly alleviated renal lesions and collagen deposition[6][7]
Cardiorenal Syndrome (CRS) ratsSubtotal Nephrectomy (STNx)10 mg/kg/day (gavage)Renal Inflammatory Response (IL-1β, IL-6, IL-10 levels)Significantly reduced IL-1β and IL-6, and increased IL-10 in renal tissue[8][9]
Cardiorenal Syndrome (CRS) ratsSubtotal Nephrectomy (STNx)10 mg/kg/day (gavage)Renal FibrosisReduced pathological damage and renal fibrosis[8][9]
High-Salt-Diet-Induced Renal Fibrosis Kunming MiceHigh-Salt Diet20 mg/kg·bw (Oral gavage)Kidney index and urinary protein levelsDecreased kidney index and urinary protein levels, prevented renal fibrosis[10]
5/6 Nephrectomy (Nx) ratsSurgical Removal5-20 mg/kg (p.o.)Renal function and fibrosisAmeliorated hypertension and anaemia, improved kidney function, and reduced renal fibrosis[5]

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in inflammation and fibrosis.

Inhibition of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK pathways are central to the inflammatory response.[11] PAA has been demonstrated to inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory mediators.[6][11]

G PAA inhibits the NF-κB and MAPK inflammatory pathways. LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkappaB IκB IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB nucleus Nucleus NFkappaB->nucleus cytokines Pro-inflammatory Cytokines nucleus->cytokines Transcription AP1 AP-1 MAPKs->AP1 AP1->nucleus PAA This compound PAA->TAK1 Inhibits PAA->IKK Inhibits

Caption: PAA inhibits the NF-κB and MAPK inflammatory pathways.

Suppression of TGF-β/Smad Signaling Pathway

The TGF-β/Smad pathway is a primary driver of fibrosis.[2] PAA has been shown to inhibit this pathway by selectively preventing the phosphorylation of Smad3, a key downstream mediator of TGF-β1-induced fibrogenesis.[2][3][4]

G PAA suppresses TGF-β1-induced fibrotic pathways. TGFb1 TGF-β1 TbetaRII TβRII TGFb1->TbetaRII TbetaRI TβRI TbetaRII->TbetaRI Smad23 Smad2/3 TbetaRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 complex Smad2/3-Smad4 Complex pSmad23->complex Smad4 Smad4 Smad4->complex nucleus Nucleus complex->nucleus fibrosis Fibrosis-related Gene Transcription nucleus->fibrosis PAA This compound PAA->TbetaRI Inhibits

Caption: PAA suppresses TGF-β1-induced fibrotic pathways.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis. PAA has been identified as an activator of AMPK, which in turn can suppress fibroblast activation and the abnormal remodeling of the extracellular matrix.[12][13]

G PAA activates the AMPK pathway to reduce fibrosis. PAA This compound AMPK AMPK PAA->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Fibroblast Fibroblast Activation pAMPK->Fibroblast Inhibits ECM ECM Remodeling pAMPK->ECM Inhibits Fibrosis Fibrosis Fibroblast->Fibrosis ECM->Fibrosis

Caption: PAA activates the AMPK pathway to reduce fibrosis.

Inhibition of Endoplasmic Reticulum Stress (ERS)-Mediated Apoptosis

PAA has been found to attenuate renal fibrosis by inhibiting endoplasmic reticulum stress (ERS)-mediated apoptosis.[6][7][14] Molecular docking studies suggest that PAA may directly interact with key ERS proteins like GRP78 and ATF4.[6][14]

G PAA inhibits ERS-mediated apoptosis in renal fibrosis. RenalInjury Renal Injury (e.g., UUO) ERS Endoplasmic Reticulum Stress (ERS) RenalInjury->ERS GRP78 GRP78 ERS->GRP78 ATF4 ATF4 ERS->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Fibrosis Renal Fibrosis Apoptosis->Fibrosis PAA This compound PAA->GRP78 Inhibits PAA->ATF4 Inhibits

Caption: PAA inhibits ERS-mediated apoptosis in renal fibrosis.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's effects.

In Vitro Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate cells (e.g., NRK-49F) in 96-well plates at an appropriate density.

  • Treatment: Following a 24-hour incubation period, treat the cells with varying concentrations of this compound for a specified duration.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control group.[10]

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Smad3, Smad3, p-AMPK, AMPK, NF-κB) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][15]

In Vivo Unilateral Ureteral Obstruction (UUO) Model
  • Animal Model: Utilize male mice (e.g., C57BL/6, 8-10 weeks old).

  • Surgical Procedure: Anesthetize the mice and, under sterile conditions, expose the left kidney through a flank incision. Ligate the left ureter at two points. For the sham-operated group, mobilize the ureter without ligation.

  • Treatment: Administer this compound (e.g., 10 mg/kg/day) or vehicle control via oral gavage for a specified period (e.g., 7 or 14 days) post-surgery.

  • Sample Collection: At the end of the treatment period, euthanize the animals and harvest the kidneys for histological and molecular analysis.

  • Histological Analysis: Fix kidney tissues in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition to assess fibrosis.

  • Molecular Analysis: Extract RNA and protein from kidney tissues for qRT-PCR and Western blot analysis of fibrotic and inflammatory markers.[6][7]

General Experimental Workflow

G General experimental workflow for studying PAA's effects. cluster_0 In Vitro cluster_1 In Vivo CellCulture Cell Culture (e.g., NRK-49F, RAW 264.7) Stimulation Stimulation (e.g., TGF-β1, LPS) CellCulture->Stimulation PAA_Treatment_vitro PAA Treatment Stimulation->PAA_Treatment_vitro Analysis_vitro Analysis (Western Blot, qPCR, ELISA, CCK-8) PAA_Treatment_vitro->Analysis_vitro DataInterpretation Data Interpretation & Conclusion Analysis_vitro->DataInterpretation AnimalModel Animal Model (e.g., UUO, CRS) PAA_Treatment_vivo PAA Treatment AnimalModel->PAA_Treatment_vivo SampleCollection Sample Collection (Kidney, Serum) PAA_Treatment_vivo->SampleCollection Analysis_vivo Analysis (Histology, Western Blot, Biochemical Assays) SampleCollection->Analysis_vivo Analysis_vivo->DataInterpretation

Caption: General experimental workflow for studying PAA's effects.

Conclusion

This compound has consistently demonstrated significant anti-inflammatory and anti-fibrotic activities in a range of preclinical models. Its multi-targeted approach, involving the modulation of key signaling pathways such as NF-κB/MAPK, TGF-β/Smad, AMPK, and ERS-mediated apoptosis, positions it as a promising therapeutic candidate for a variety of inflammatory and fibrotic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research and development efforts aimed at translating the therapeutic potential of this compound into clinical applications.

References

The Therapeutic Potential of Poricoic Acid A: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic Acid A (PAA) is a lanostane-type triterpenoid (B12794562) isolated from the medicinal fungus Poria cocos (also known as Wolfiporia cocos), a staple in traditional Chinese medicine for centuries.[1] Modern pharmacological research has identified PAA as a potent bioactive compound with a diverse range of therapeutic activities, including anti-cancer, anti-inflammatory, anti-fibrotic, and organ-protective effects.[1][2][3] This technical guide provides a comprehensive literature review of the therapeutic potential of this compound, focusing on its molecular mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways it modulates.

Anti-Cancer Activity

This compound has demonstrated significant anti-tumor effects across various cancer cell lines.[1] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and autophagy, cell cycle arrest, and the inhibition of cancer cell proliferation, migration, and invasion.[1][4][5]

Data Presentation: Quantitative Anti-Cancer Effects

The efficacy of this compound in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the cytotoxic and anti-proliferative effects of PAA on various cancer cell lines.

Table 1: In Vitro Anti-Cancer Activity of this compound

Cell Line Cancer Type IC50 / Effect Incubation Time (h) Reference
H460 Lung Cancer ~40% inhibition at 100 µg/mL 24 [2]
H460 Lung Cancer ~75% inhibition at 200 µg/mL 24 [2]
H1299 Lung Cancer ~35% inhibition at 100 µg/mL 24 [2]
H1299 Lung Cancer ~60% inhibition at 200 µg/mL 24 [2]
SKOV3 Ovarian Cancer ~20% inhibition at 30 µg/mL 24 [2][6]
SKOV3 Ovarian Cancer ~40% inhibition at 50 µg/mL 24 [2][6]

| SKOV3 | Ovarian Cancer | ~60% inhibition at 80 µg/mL | 24, 23] |

Modulation of Key Signaling Pathways in Cancer

PAA exerts its anti-cancer effects by targeting critical signaling pathways that govern cell survival, proliferation, and death.[4]

  • MEK/ERK Signaling Pathway: PAA has been shown to directly target and suppress the MEK/ERK signaling pathway. This inhibition leads to the downregulation of proteins involved in cell growth and proliferation, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.[4][7][8]

  • mTOR/p70S6K Signaling Pathway: In ovarian cancer, PAA has been found to inhibit the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, p70 ribosomal S6 kinase (p70S6K).[5][6] This disruption of the mTOR/p70S6K axis interferes with protein synthesis and cell growth, leading to the induction of both apoptosis and autophagy.[5][6]

MEK_ERK_Pathway PAA This compound MEK MEK1/2 PAA->MEK inhibits ERK ERK MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation

This compound inhibits the MEK/ERK signaling pathway.[4]

mTOR_Pathway PAA This compound mTOR mTOR PAA->mTOR inhibits p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis p70S6K->Apoptosis Autophagy Autophagy p70S6K->Autophagy

PAA induces apoptosis & autophagy via the mTOR/p70S6K pathway.[5]

Anti-Inflammatory and Anti-Fibrotic Potential

PAA has demonstrated significant anti-inflammatory and anti-fibrotic properties, particularly in the context of renal disease.[3][9] It mitigates tissue damage by reducing the production of pro-inflammatory mediators and inhibiting the pathological accumulation of extracellular matrix (ECM).[3][9][10]

Data Presentation: Quantitative Anti-Inflammatory & Anti-Fibrotic Effects

Table 2: In Vitro Anti-Inflammatory & Anti-Fibrotic Effects of this compound

Cell Line Stimulus PAA Concentration Measured Effect Result Reference
RAW 264.7 Macrophages Lipopolysaccharide (LPS) 30 µg/mL Nitric Oxide (NO) Production Decreased to 47% of LPS-treated group [3]
NRK-49F Rat Renal Fibroblasts TGF-β1 10 µM ECM Accumulation & Proliferation Attenuated TGF-β1-induced effects [9][10]

| NRK-49F Rat Renal Fibroblasts | TGF-β1 | 1-20 µM (10 µM optimal) | AMPK Activation | Dose-dependent activation of AMPK |[11] |

Table 3: In Vivo Organ-Protective Effects of this compound

Animal Model Disease Induction PAA Dosage Key Findings Reference
Rats Cardiorenal Syndrome (CRS) 10 mg/kg/day (gavage) Alleviated renal fibrosis; Reduced IL-1β & IL-6, increased IL-10 [12][13]
Rats Unilateral Ureteral Obstruction (UUO) 10 mg/kg/day (i.g.) Attenuated renal fibroblast activation and interstitial fibrosis [14]
Mice High-Salt-Diet 20 mg/kg·bw (oral gavage) Decreased kidney index and urinary protein; prevented renal fibrosis [15]

| Mice | Diabetic Kidney Disease (STZ-induced) | Not specified | Reduced blood glucose and urine protein; inhibited renal fibrosis |[16] |

Modulation of Key Signaling Pathways in Inflammation and Fibrosis
  • NF-κB/MAPK Pathway: PAA inhibits the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][12] This leads to a reduction in the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and enzymes.[1][12]

  • TGF-β/Smad and AMPK Pathways: In the context of renal fibrosis, PAA exerts protective effects by modulating multiple pathways. It inhibits the Transforming Growth Factor-beta (TGF-β)/Smad pathway, a key driver of fibrosis.[9][10] Concurrently, PAA activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn can inhibit pro-fibrotic pathways like Smad3.[11][17]

NFkB_MAPK_Pathway Stimulus Inflammatory Stimulus (LPS, etc.) NFkB NF-κB Activation Stimulus->NFkB MAPK MAPK Activation Stimulus->MAPK PAA This compound PAA->NFkB inhibits PAA->MAPK inhibits Cytokines Pro-inflammatory Mediators (NO, IL-6) NFkB->Cytokines MAPK->Cytokines

PAA inhibits the NF-κB and MAPK inflammatory pathways.[17]

AMPK_Smad_Pathway PAA This compound AMPK AMPK PAA->AMPK activates TGFB1 TGF-β1 Smad3 Smad3 TGFB1->Smad3 AMPK->Smad3 inhibits Fibrosis Renal Fibrosis Smad3->Fibrosis Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation cell_culture Cell Culture (e.g., H460, SKOV3, NRK-49F) paa_treatment PAA Treatment (Dose-Response) cell_culture->paa_treatment viability Cell Viability Assay (CCK-8 / MTT) paa_treatment->viability protein Protein Analysis (Western Blot) paa_treatment->protein cycle Cell Cycle / Apoptosis (Flow Cytometry) paa_treatment->cycle analysis Histology & Protein Analysis (IHC, Western Blot) animal_model Animal Model (Xenograft, UUO, CRS) paa_admin PAA Administration (Oral Gavage / i.p.) animal_model->paa_admin monitoring Tumor/Disease Monitoring paa_admin->monitoring monitoring->analysis

References

Poricoic Acid A: A Potent Regulator of TGF-β/Smad Signaling in Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Poricoic acid A (PAA), a lanostane-type triterpenoid (B12794562) derived from the fungus Poria cocos, has garnered significant attention for its potent anti-fibrotic properties. Fibrosis, a pathological condition marked by excessive extracellular matrix (ECM) deposition, contributes to the progression of numerous chronic diseases, with renal fibrosis being a prime example. The transforming growth factor-beta (TGF-β) signaling pathway, particularly the canonical Smad cascade, is a principal driver of fibrosis. This technical guide elucidates the molecular mechanisms through which this compound modulates the TGF-β/Smad signaling pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to provide a comprehensive resource for the scientific community.

Introduction: The Role of TGF-β/Smad Signaling in Fibrosis

The TGF-β signaling pathway is integral to numerous cellular processes, including growth, differentiation, and apoptosis. Its dysregulation is a hallmark of fibrotic diseases. The canonical pathway is initiated when TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI)[1]. This activated receptor complex subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3[1]. Phosphorylated Smad2 and Smad3 form a heteromeric complex with the common mediator Smad4, which then translocates into the nucleus[1]. Within the nucleus, this complex acts as a transcription factor, upregulating the expression of pro-fibrotic genes such as collagens, fibronectin, and α-smooth muscle actin (α-SMA)[1][2].

Mechanism of Action: this compound as a Selective Smad3 Inhibitor

This compound exerts its anti-fibrotic effects by strategically intervening in the TGF-β/Smad signaling cascade. A growing body of evidence indicates that PAA selectively inhibits the phosphorylation of Smad3, a critical downstream mediator of TGF-β1-induced fibrogenesis[1][3][4]. By preventing the phosphorylation of Smad3, PAA effectively halts the downstream signaling events that lead to the transcription of genes responsible for ECM accumulation[1].

Studies have shown that while PAA significantly reduces the levels of phosphorylated Smad3 (p-Smad3), it has a lesser effect on the phosphorylation of Smad2[5]. This selective inhibition of Smad3 is particularly noteworthy, as Smad3 is considered a key driver of the fibrotic process[6]. In addition to its effects on the canonical Smad pathway, PAA has also been shown to modulate other interconnected signaling pathways implicated in fibrosis, including the MAPK and Wnt/β-catenin pathways[3][4][7][8]. For instance, PAA can suppress TGF-β1-induced activation of the ERK1/2 and p38 MAPK pathways[2][4].

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on TGF-β/Smad signaling and fibrotic markers have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Renal Fibroblasts (NRK-49F cells)

TreatmentPAA ConcentrationTarget ProteinMethodResultReference
TGF-β1---p-Smad3Western BlotIncreased expression[3][4]
TGF-β1 + PAA10 µMp-Smad3Western BlotSignificantly decreased expression compared to TGF-β1 alone[3][4]
TGF-β1---α-SMAWestern BlotIncreased expression[2]
TGF-β1 + PAA10 µMα-SMAWestern BlotDecreased expression compared to TGF-β1 alone[2]
TGF-β1---FibronectinWestern BlotIncreased expression[2]
TGF-β1 + PAA10 µMFibronectinWestern BlotDecreased expression compared to TGF-β1 alone[2]
TGF-β1---Collagen IWestern BlotIncreased expression[2]
TGF-β1 + PAA10 µMCollagen IWestern BlotDecreased expression compared to TGF-β1 alone[2]

Table 2: In Vivo Effects of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

TreatmentPAA DosageTarget Protein/MarkerMethodResultReference
UUO---p-Smad3ImmunohistochemistryIncreased expression in renal tissue[5]
UUO + PAA10 mg/kg/dayp-Smad3ImmunohistochemistryDecreased expression compared to UUO group[5]
UUO---Collagen DepositionMasson's Trichrome StainSignificant collagen deposition[9][10]
UUO + PAANot specifiedCollagen DepositionMasson's Trichrome StainSignificantly reduced collagen deposition[9][10]
UUO---α-SMAWestern BlotIncreased expression in renal tissue[11]
UUO + PAA10 mg/kg/dayα-SMAWestern BlotSignificantly reduced expression[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on the TGF-β/Smad signaling pathway.

Cell Culture and Treatment
  • Cell Line: Rat renal interstitial fibroblast cells (NRK-49F) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: For experiments, cells are typically serum-starved for 24 hours before treatment. Subsequently, cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours, followed by stimulation with TGF-β1 (e.g., 5-10 ng/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24-48 hours for protein expression studies).

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Smad3, anti-Smad3, anti-α-SMA, anti-fibronectin, anti-GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. GAPDH or β-actin is often used as a loading control.

Cell Viability Assay (CCK-8 Assay)
  • Procedure: Cells are seeded in 96-well plates and treated as described in the cell culture and treatment protocol.

  • Measurement: After the treatment period, the medium is replaced with fresh medium containing Cell Counting Kit-8 (CCK-8) solution. The plate is incubated for 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the control group[1].

Visualizing the Molecular Interactions

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

TGF_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TBRII TβRII TGF-β1->TBRII TBRI TβRI TBRII->TBRI Recruits & Phosphorylates Smad2 Smad2 TBRI->Smad2 P Smad3 Smad3 TBRI->Smad3 P pSmad2 p-Smad2 pSmad3 p-Smad3 Complex p-Smad2/3 + Smad4 Complex pSmad2->Complex pSmad3->Complex Smad4 Smad4 Smad4->Complex Transcription Transcription of Pro-fibrotic Genes Complex->Transcription Translocation PAA This compound PAA->Smad3 Inhibits Phosphorylation

Caption: TGF-β/Smad signaling and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed NRK-49F cells serum_starve Serum Starvation (24 hours) start->serum_starve paa_pretreatment Pre-treatment with This compound serum_starve->paa_pretreatment tgfb1_stimulation Stimulation with TGF-β1 paa_pretreatment->tgfb1_stimulation western_blot Western Blot (p-Smad3, α-SMA, etc.) tgfb1_stimulation->western_blot cck8_assay CCK-8 Assay (Cell Viability) tgfb1_stimulation->cck8_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis cck8_assay->data_analysis

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound demonstrates significant therapeutic potential for fibrotic diseases through its targeted inhibition of the TGF-β/Smad signaling pathway[1]. Its ability to selectively block Smad3 phosphorylation provides a strong rationale for its continued investigation in preclinical and clinical settings[1][5]. The data and protocols summarized in this guide offer a valuable resource for researchers and drug development professionals aiming to explore the anti-fibrotic properties of this compound and its derivatives. Future research should focus on elucidating the precise molecular interactions of PAA with its targets, optimizing its bioavailability, and evaluating its efficacy in a broader range of fibrotic conditions.

References

Poricoic Acid A as a Modulator of the AMPK Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid A (PAA), a tetracyclic triterpenoid (B12794562) derived from the medicinal mushroom Poria cocos, has been identified as a significant modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis.[3][4] PAA's ability to activate AMPK positions it as a promising therapeutic candidate for various conditions, most notably in the amelioration of renal fibrosis, with emerging evidence suggesting its potential in metabolic and cardiovascular diseases.[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying PAA-mediated AMPK activation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Mechanism of Action: AMPK Activation and Downstream Effects

The primary mechanism through which this compound exerts many of its biological effects is the activation of AMPK.[3][5] Once activated, AMPK orchestrates a downstream signaling cascade aimed at restoring cellular energy balance by promoting catabolic processes while inhibiting anabolic pathways.[3][4]

The key downstream consequences of PAA-induced AMPK activation include:

  • Inhibition of TGF-β/Smad3 Pathway: In the context of renal fibrosis, PAA-activated AMPK specifically inhibits the Smad3 signaling pathway.[5][6] This is a critical anti-fibrotic mechanism, as the TGF-β1/Smad3 axis is a major driver of fibroblast activation and abnormal extracellular matrix (ECM) deposition.[5][7]

  • Modulation of the PGC-1α/SIRT3 Axis: PAA has been shown to activate the AMPK/PGC-1α/SIRT3 signaling pathway, particularly in cardiomyocytes.[1][8] This pathway is essential for mitochondrial biogenesis and function, suggesting PAA may protect against mitochondrial dysfunction in conditions like myocardial infarction.[1][8]

  • Regulation of Mitophagy via FUNDC1: Research indicates that PAA can regulate the phosphorylation of FUNDC1, a key protein in mitophagy, in a manner dependent on AMPKα.[1] This suggests PAA may facilitate the selective removal of damaged mitochondria, a vital process for maintaining cellular health.[1]

  • Inhibition of mTOR Signaling: Activated AMPK can directly phosphorylate and inhibit components of the mammalian target of rapamycin (B549165) (mTOR) pathway, particularly mTORC1.[3] By inhibiting mTOR, a key regulator of cell growth and proliferation, PAA reinforces a cellular shift towards energy conservation, synergizing with its AMPK-activating effects.[3]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound on the AMPK signaling pathway and related cellular processes.

Table 1: In Vitro Effects of this compound on AMPK Pathway Activation

Cell LineTreatment ConditionsPAA Concentration(s)Key FindingsReference(s)
NRK-49F (Rat renal fibroblasts)TGF-β1 stimulation1-20 µM (10 µM optimal)PAA activates AMPK in a dose-dependent manner. 10 µM PAA significantly reverses TGF-β1-induced fibrotic effects.[1]
Primary Mouse CardiomyocytesHypoxia5 and 10 µMPAA activates the AMPK/PGC-1α/SIRT3 signaling pathway.[1][8]
MPC5 (Mouse podocyte cell line)High-glucose (HG) cultureNot specifiedPAA treatment induces the phosphorylation of AMPKα, which is implicated in the inhibition of FUNDC1 phosphorylation.[1]
H460 and H1299 (Lung cancer cells)Standard culture100-250 µg/mL (~200-500 µM)PAA inhibits the MEK/ERK signaling pathway. Higher concentrations are required for anti-cancer effects compared to anti-fibrotic effects.[9][10]

Table 2: In Vivo Effects of this compound on AMPK Pathway Activation

Animal ModelTreatment DetailsPAA DosageDurationKey FindingsReference(s)
Unilateral Ureteral Obstruction (UUO) RatsObstruction-induced renal fibrosis10 mg/kg/day (i.g.)1 or 2 weeksPAA attenuates renal fibroblast activation and interstitial fibrosis.[1]
5/6 Nephrectomy (Nx) RatsSubtotal nephrectomy-induced renal fibrosisNot specifiedNot specifiedPAA improves renal function and alleviates fibrosis by stimulating AMPK and inhibiting Smad3.[1][5]
Cardiorenal Syndrome (CRS) RatsAdenine-induced CRS10 mg/kg/day (gavage)8 weeksPAA alleviates renal fibrosis, potentially through AMPK activation and subsequent inhibition of Smad3.[1][11]
Unilateral Ureteral Obstruction (UUO) MiceObstruction-induced renal fibrosis10 mg/kgNot specifiedPAA administration significantly alleviates renal lesions and collagen deposition.[1]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

PAA_AMPK_Pathway PAA This compound AMPK AMPK PAA->AMPK Activates pSmad3 p-Smad3 AMPK->pSmad3 Inhibits PGC1a_SIRT3 PGC-1α / SIRT3 Pathway AMPK->PGC1a_SIRT3 Activates mTOR mTOR Pathway AMPK->mTOR Inhibits TGFB_R TGF-β Receptor Smad3 Smad3 TGFB_R->Smad3 Phosphorylates TGFB1 TGF-β1 TGFB1->TGFB_R Binds Fibroblast_Activation Fibroblast Activation pSmad3->Fibroblast_Activation Promotes ECM_Deposition ECM Deposition pSmad3->ECM_Deposition Promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function PGC1a_SIRT3->Mitochondrial_Biogenesis Enhances Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

PAA activates AMPK, leading to inhibition of pro-fibrotic Smad3 and modulation of other key pathways.

PAA_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Interpretation vitro_start Select Cell Line (e.g., NRK-49F) vitro_culture Cell Culture & Seeding vitro_start->vitro_culture vitro_treatment Treatment with PAA ± Inducer (e.g., TGF-β1) vitro_culture->vitro_treatment vitro_analysis Analysis: - Western Blot (p-AMPK) - qRT-PCR - Immunofluorescence vitro_treatment->vitro_analysis interpretation Correlate Molecular Changes with Phenotypic Outcomes vitro_analysis->interpretation vivo_start Select Animal Model (e.g., UUO Rat) vivo_treatment PAA Administration (e.g., Oral Gavage) vivo_start->vivo_treatment vivo_collection Tissue/Blood Sample Collection vivo_treatment->vivo_collection vivo_analysis Analysis: - Histology (Masson's) - Western Blot - qRT-PCR vivo_collection->vivo_analysis vivo_analysis->interpretation

General experimental workflow for in vitro and in vivo studies of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the AMPK signaling pathway.

In Vitro Cell Culture and Treatment (NRK-49F cells)

This protocol describes the culture of rat renal interstitial fibroblasts and their treatment to induce a fibrotic response and assess the effect of PAA.[1]

  • Cell Line: NRK-49F (rat renal interstitial fibroblasts).[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[1]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[1]

  • This compound (PAA) Preparation: Dissolve PAA in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 20 mM).[1][2] Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).[1] Ensure the final DMSO concentration is non-toxic (typically <0.1%).

  • Experimental Procedure:

    • Seed NRK-49F cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.[9]

    • To induce fibrosis, starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of PAA for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a pro-fibrotic agent, such as transforming growth factor-β1 (TGF-β1; e.g., 5-10 ng/mL), for the desired duration (e.g., 24-48 hours).[1]

    • Include appropriate controls: vehicle-only (DMSO), TGF-β1 only, and PAA only.

    • After treatment, harvest the cells for downstream analysis, such as protein extraction for Western blotting or RNA isolation for qRT-PCR.[6]

Western Blot Analysis for Protein Phosphorylation

This protocol is used to quantify the expression and phosphorylation status of key proteins in the AMPK signaling pathway.[9][12]

  • Objective: To measure the relative levels of total and phosphorylated AMPK (p-AMPK), Smad3 (p-Smad3), and other targets.[9]

  • Procedure:

    • Protein Extraction: Wash treated cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[9][13] Collect the lysate and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[9][13]

    • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) per sample by boiling in Laemmli buffer.[9] Separate the proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (B91410) (PVDF) membrane.[12][13]

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[9][12]

      • Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-AMPK (Thr172), anti-AMPK, anti-p-Smad3, anti-Smad3) overnight at 4°C, diluted according to the manufacturer's recommendations.[9]

      • Wash the membrane three times with TBST for 10 minutes each.[9]

      • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Detection and Quantification: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[9] Quantify band intensities using software like ImageJ, normalizing the phosphorylated protein level to the total protein level for each target.[9]

In Vivo Unilateral Ureteral Obstruction (UUO) Animal Model

This protocol provides a general framework for an in vivo study to assess the anti-fibrotic effects of PAA.[1][5]

  • Model: The UUO model is a widely used method to induce renal interstitial fibrosis. It involves the complete ligation of one ureter, leading to progressive fibrosis in the obstructed kidney.[5]

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[15]

  • Procedure:

    • Surgery: Anesthetize the animals. Under sterile conditions, make a flank incision to expose the kidney and ureter. Ligate the left ureter at two points. For the sham-operated group, the ureter is mobilized but not ligated.

    • Treatment: Randomly divide the UUO animals into a vehicle control group and a PAA treatment group. Administer PAA (e.g., 10 mg/kg/day) or vehicle daily via oral gavage, starting one day after surgery.[1]

    • Sample Collection: At the end of the treatment period (e.g., 7 or 14 days), euthanize the animals.[1] Perfuse the kidneys with saline and collect them for analysis.

    • Analysis:

      • Histology: Fix a portion of the kidney in 4% paraformaldehyde for paraffin (B1166041) embedding. Section the tissue and perform Masson's trichrome staining to visualize collagen deposition and assess the degree of fibrosis.

      • Western Blotting / qRT-PCR: Snap-freeze another portion of the kidney in liquid nitrogen and store at -80°C for protein or RNA extraction to analyze the expression of fibrotic markers and AMPK pathway components.[6]

Conclusion

This compound is a potent natural compound that modulates the AMPK signaling pathway, leading to a range of beneficial downstream effects.[1] Its ability to activate AMPK and subsequently inhibit pro-fibrotic pathways like TGF-β/Smad3, while enhancing mitochondrial function, makes it a compelling candidate for the development of novel therapeutics.[5][8] The primary therapeutic context for PAA's AMPK-modulating activity is in ameliorating renal fibrosis, but its influence on fundamental cellular processes suggests broader potential in treating metabolic and cardiovascular diseases.[1][5] Further research is warranted to fully elucidate the quantitative aspects of the PAA-AMPK interaction and to explore its full therapeutic potential in clinical settings.

References

Methodological & Application

Application Notes and Protocols: Poricoic Acid A CCK-8 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for assessing the cytotoxic effects of Poricoic Acid A on cancer cells using the Cell Counting Kit-8 (CCK-8) assay. This compound, a triterpenoid (B12794562) derived from Poria cocos, has demonstrated significant anti-tumor properties, including the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation.[1][2][3] The CCK-8 assay offers a sensitive and straightforward colorimetric method to quantify cell viability, making it an essential tool for evaluating the efficacy of potential therapeutic compounds like this compound.[4]

The principle of the CCK-8 assay is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye.[1] The amount of formazan generated is directly proportional to the number of viable cells.[1][4]

Data Presentation: Quantitative Effects of this compound on Cell Viability

The following table summarizes the dose-dependent inhibitory effects of this compound on the viability of various cancer cell lines as determined by the CCK-8 assay.

Cell LineCancer TypeConcentration (µg/mL)Incubation Time (h)Viability Inhibition (%)Reference
H460Lung Cancer10024~40%[5]
H460Lung Cancer15024Not Specified[6]
H460Lung Cancer20024~75%[5][6]
H460Lung Cancer25024Not Specified[6]
H1299Lung Cancer10024~35%[5]
H1299Lung Cancer15024Not Specified[6]
H1299Lung Cancer20024~60%[5][6]
H1299Lung Cancer25024Not Specified[6]
SKOV3Ovarian Cancer3024~20%[5][7]
SKOV3Ovarian Cancer5024~40%[5][7]
SKOV3Ovarian Cancer8024~60%[5][7]

Experimental Protocols

This section provides a detailed methodology for conducting a CCK-8 cell viability assay to evaluate the effects of this compound.

Materials and Reagents:

  • This compound (PAA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected cancer cell line (e.g., H460, H1299, SKOV3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture the chosen cancer cell line in a humidified incubator at 37°C with 5% CO₂.[4]

    • When cells reach 80-90% confluency, detach them using trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.[4]

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.[1] Incubate the plate overnight to allow for cell attachment.

  • Preparation of this compound Working Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution with complete culture medium to achieve the desired final concentrations (e.g., 0, 30, 50, 80, 100, 150, 200, 250 µg/mL).[1] The final DMSO concentration in all wells should be consistent and non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • After the overnight incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the corresponding wells.

    • Include a vehicle control group (cells treated with medium containing the same concentration of DMSO as the PAA-treated wells) and a blank control group (wells with medium but no cells).[4][8]

    • Incubate the plate for the desired treatment period (e.g., 24 hours).[1]

  • CCK-8 Assay and Absorbance Measurement:

    • Following the treatment period, add 10 µL of CCK-8 solution to each well.[1][9]

    • Incubate the plate for 1-4 hours at 37°C.[1][9] The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.[1][9]

  • Data Analysis:

    • Calculate the cell viability using the following formula: Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100% [9] Where:

      • As = Absorbance of the experimental well (cells + medium + CCK-8 + PAA)

      • Ab = Absorbance of the blank well (medium + CCK-8)

      • Ac = Absorbance of the control well (cells + medium + CCK-8 + vehicle)

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding PAA_Prep Prepare this compound Solutions Treatment Treat Cells with this compound PAA_Prep->Treatment Cell_Seeding->Treatment CCK8_Addition Add CCK-8 Solution Treatment->CCK8_Addition Incubation Incubate for 1-4 hours CCK8_Addition->Incubation Absorbance Measure Absorbance at 450 nm Incubation->Absorbance Data_Analysis Calculate Cell Viability Absorbance->Data_Analysis

Caption: Experimental workflow for the this compound CCK-8 assay.

cluster_cell Cell Membrane cluster_nucleus Nucleus PAA This compound MEK MEK1/2 PAA->MEK Inhibition ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the MEK/ERK signaling pathway.[1][10]

References

Poricoic Acid A: Unraveling Protein Expression Dynamics via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

[City, State] – [Date] – Poricoic Acid A (PAA), a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Poria cocos, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic properties. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on protein expression, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound exerts its therapeutic effects by modulating a multitude of intracellular signaling pathways that are critical in the pathogenesis of various diseases. Western blot analysis is an indispensable technique for elucidating the mechanism of action of PAA by quantifying the changes in the expression levels of key proteins involved in these pathways. These application notes provide a comprehensive guide to performing Western blot analysis for proteins targeted by this compound.

Data Presentation: Quantitative Effects of this compound on Protein Expression

The following tables summarize the dose-dependent effects of this compound on the expression of key proteins as determined by Western blot analysis in various cell lines and disease models.

Table 1: Anti-Cancer Effects of this compound on Protein Expression

Cell LineCancer TypeProtein TargetConcentration of PAAObserved Effect on Protein ExpressionReference
H460 & H1299Lung Cancerp-MEK1/2, p-ERK1/2100, 200 µg/mLDose-dependent decrease in phosphorylation[1]
H460 & H1299Lung CancerCDK1, Cyclin B1, CDC25C100, 200 µg/mLDose-dependent decrease[2]
SKOV3Ovarian Cancerp-mTOR, p-p70s6k30, 50, 80 µg/mLDose-dependent decrease in phosphorylation[3][4]
SKOV3Ovarian CancerPI3K, p-AKT, BCL2, BCL2L130, 50, 80 µg/mLDose-dependent decrease[5]
SKOV3Ovarian CancerLC3-II/LC3-I ratioNot specifiedIncreased ratio, indicating autophagy induction[3]

Table 2: Anti-Fibrotic Effects of this compound on Protein Expression

Cell Line/ModelConditionProtein TargetConcentration/Dose of PAAObserved Effect on Protein ExpressionReference
NRK-49FTGF-β1-induced renal fibrosisp-Smad3, p-ERK1/2, p-p3810 µMInhibition of TGF-β1-induced phosphorylation[6][7]
NRK-49FTGF-β1-induced renal fibrosisCollagen I, α-SMA, Fibronectin10 µMAttenuation of TGF-β1-induced increase[7]
UUO MiceRenal FibrosisGRP78, p-PERK, p-eif-2α, ATF4, CHOPNot specifiedSignificant decrease[8]
UUO MiceRenal FibrosisBax, Caspase 12Not specifiedSignificant decrease[8]
UUO MiceRenal FibrosisBcl-2Not specifiedSignificant increase[8]

Signaling Pathways and Visualizations

This compound modulates several key signaling pathways implicated in cancer and fibrosis. The following diagrams illustrate these pathways.

This compound inhibits the MEK/ERK signaling pathway.

This compound induces autophagy and apoptosis via the mTOR/p70S6K pathway.

Experimental Protocols

General Workflow for Western Blot Analysis

The following diagram outlines the general experimental workflow for investigating the effect of this compound on protein expression.

Western_Blot_Workflow start Cell Culture & Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis detection->analysis

General workflow for Western blot analysis.
Detailed Western Blot Protocol

This protocol provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on target protein expression in cultured cells.

1. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., H460, SKOV3, NRK-49F) to approximately 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 10 µM to 200 µg/mL) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

2. Cell Lysis and Protein Extraction:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE:

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • The transfer can be performed using a wet or semi-dry transfer system.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation:

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies for PAA-related studies include those against p-MEK, p-ERK, p-mTOR, p-p70S6K, p-Smad3, Collagen I, and α-SMA.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

8. Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural compound with significant therapeutic potential, largely attributed to its ability to modulate key signaling pathways. Western blot analysis is a powerful tool for dissecting the molecular mechanisms underlying the effects of this compound. The protocols and data presented herein provide a robust framework for researchers to investigate the impact of this compound on protein expression and to accelerate the development of novel therapeutics.

References

Poricoic Acid A: Application Notes and Protocols for In Vivo Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid A (PAA) is a lanostane-type triterpenoid (B12794562) compound isolated from the medicinal mushroom Poria cocos.[1] Emerging research has highlighted its significant potential as a therapeutic agent in oncology.[1] PAA has demonstrated notable anti-tumor effects across various cancer types, including lung and ovarian cancer.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis) and autophagy, as well as the inhibition of cancer cell proliferation, migration, and invasion.[1][3] These cellular effects are orchestrated through the modulation of critical intracellular signaling pathways, making PAA a compelling candidate for further preclinical and clinical investigation.[3][4]

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in in vivo xenograft mouse models.

Data Presentation

The anti-cancer efficacy of this compound has been quantified in various studies. The following tables summarize key quantitative data from both in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)Reference
H460Lung Cancer~150-20024[4][5]
H1299Lung Cancer~150-20024[4][5]
SKOV3Ovarian Cancer30, 50, 80 (dose-dependent decrease in viability)24[2][4][5]

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Mouse Models

Cancer TypeCell LineAnimal ModelPAA DosageTreatment DurationTumor Volume ReductionTumor Weight Reduction (%)Reference
Ovarian CancerSKOV3Nude Mice10 mg/kg/day (oral)42 daysStatistically significant reduction over timeApproximately 50-70%[1][2][6][7]
Lung CancerH460Nude Mice10, 20, 30 mg/kg (Not Specified)Not SpecifiedDose-dependent reductionDose-dependent reduction[1][6][8]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple key signaling pathways that are often dysregulated in cancer.

PAA_Signaling_Pathways cluster_mek_erk MEK/ERK Pathway cluster_mtor mTOR/p70S6K Pathway cluster_nfkb NF-κB/MAPK Pathway PAA_MEK This compound MEK1_2 MEK1/2 PAA_MEK->MEK1_2 inhibits ERK ERK MEK1_2->ERK Proliferation_MEK Cell Growth & Proliferation ERK->Proliferation_MEK PAA_mTOR This compound mTOR mTOR PAA_mTOR->mTOR inhibits p70S6K p70S6K mTOR->p70S6K Apoptosis_Autophagy Apoptosis & Autophagy p70S6K->Apoptosis_Autophagy inhibits PAA_NFKB This compound NFKB_MAPK NF-κB/MAPK Signaling PAA_NFKB->NFKB_MAPK inhibits Inflammation_Fibrosis Inflammation & Fibrosis NFKB_MAPK->Inflammation_Fibrosis

Signaling pathways modulated by this compound in cancer cells.[4][6]

This compound has been shown to directly target MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway, which in turn suppresses cell growth and proliferation.[6][8][9] In ovarian cancer models, PAA induces apoptosis and autophagy by inhibiting the phosphorylation of mTOR and its downstream effector p70s6k.[1][2][6] Additionally, PAA has been reported to inhibit the NF-κB/MAPK signaling pathway, which can contribute to its anti-inflammatory and anti-fibrotic effects.[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture (e.g., H460, SKOV3) paa_treatment_vitro PAA Treatment (Varying Concentrations) cell_culture->paa_treatment_vitro xenograft_model Xenograft Tumor Model (Nude Mice) cell_culture->xenograft_model viability_assay Cell Viability Assay (CCK-8) paa_treatment_vitro->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) paa_treatment_vitro->apoptosis_assay western_blot_vitro Western Blot Analysis (Signaling Proteins) paa_treatment_vitro->western_blot_vitro paa_treatment_vivo PAA Administration (e.g., Oral Gavage) xenograft_model->paa_treatment_vivo tumor_monitoring Tumor Volume & Body Weight Monitoring paa_treatment_vivo->tumor_monitoring endpoint_analysis Endpoint Analysis (Tumor Weight, Histology) tumor_monitoring->endpoint_analysis

General workflow for evaluating the anti-cancer effects of PAA.
Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.[1]

Materials:

  • Cancer cell line of interest (e.g., SKOV3, H460)

  • Complete culture medium

  • This compound (PAA) stock solution (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) reagent

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight.[2][11]

  • PAA Treatment: Treat the cells with various concentrations of PAA.[2] Include a vehicle control (medium with the same concentration of DMSO as the highest PAA concentration).[1]

  • Incubation: Incubate the plate for desired time periods (e.g., 24, 48, 72 hours).[1]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1][2]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]

  • Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Apoptosis Assay (Flow Cytometry)

This protocol is for quantifying PAA-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • PAA-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold PBS

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Collection: After PAA treatment, collect both adherent and floating cells. Use trypsin-EDTA for adherent cells.[1]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1]

Protocol 3: Western Blot Analysis

This protocol is for investigating the effect of PAA on key signaling proteins.[11]

Materials:

  • PAA-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-mTOR, p-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells with RIPA buffer and quantify protein concentration using the BCA assay.[1][11]

  • SDS-PAGE: Separate protein lysates on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an ECL detection system.[11]

Protocol 4: In Vivo Xenograft Tumor Model

This protocol is for evaluating the anti-tumor efficacy of PAA in an animal model.[6]

xenograft_workflow cell_prep 1. Cancer Cell Preparation injection 2. Subcutaneous Injection into Mice cell_prep->injection tumor_growth 3. Tumor Growth Monitoring injection->tumor_growth randomization 4. Randomization into Control & Treatment Groups tumor_growth->randomization treatment 5. PAA or Vehicle Administration randomization->treatment monitoring 6. Tumor & Body Weight Measurement (every 2-3 days) treatment->monitoring endpoint 7. Study Endpoint & Euthanasia monitoring->endpoint analysis 8. Tumor Excision, Weight Measurement & Analysis endpoint->analysis

Experimental workflow for testing this compound in xenograft models.[6]

Materials:

  • Cancer cells (e.g., SKOV3, H460)

  • Immunodeficient mice (e.g., nude mice)

  • Sterile PBS and/or Matrigel

  • This compound (PAA)

  • Vehicle for PAA dissolution (e.g., saline, corn oil)

  • Calipers and an analytical balance

  • Gavage needles

Procedure:

  • Cell Preparation and Implantation:

    • Culture and harvest cancer cells.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.[6]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[6][8]

    • Monitor mice regularly for tumor formation.[6]

  • PAA Administration:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[2][6]

    • Prepare the PAA solution in the chosen vehicle at the desired concentrations (e.g., 10, 20, 30 mg/kg).[6][8]

    • Administer PAA (e.g., via oral gavage) to the treatment groups daily.[2][6] The control group receives the vehicle only.[6]

  • Tumor Measurement and Monitoring:

    • Measure tumor length and width with calipers every 2-3 days.[6]

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[6]

    • Monitor the body weight of the mice to assess for any potential toxicity.[6]

  • Endpoint Analysis:

    • At the end of the study (e.g., after 42 days or when tumors in the control group reach the maximum allowable size), euthanize the mice.[2][6]

    • Excise the tumors and measure their final weight.[2][6]

    • Tumor tissue can be further processed for histological analysis, immunohistochemistry, or Western blotting.[6]

References

Application Notes and Protocols for Poricoic Acid A in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poricoic acid A (PAA) is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Poria cocos[1]. It has demonstrated significant therapeutic potential in preclinical research, exhibiting anti-inflammatory, anti-fibrotic, and anti-cancer properties[1]. These effects are attributed to its ability to modulate key intracellular signaling pathways[1][2][3]. This document provides detailed application notes and protocols for the administration of this compound in mice, summarizing key quantitative data and outlining standardized experimental methodologies.

Data Presentation: In Vivo Dosage and Administration

The following tables summarize the quantitative data from various preclinical studies involving the administration of this compound in mice.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in Mice

Cancer TypeAnimal ModelPAA DosageAdministration RouteTreatment DurationKey FindingsReference
Lung CancerNude mice (H460 xenograft)10, 20, 30 mg/kgNot specifiedNot specifiedDose-dependent inhibition of tumor growth.[1][4][1][4]
Ovarian CancerNude mice (SKOV3 xenograft)10 mg/kg/dayOral42 daysReduced tumor weight by nearly 50-70%.[1][2][5][1][2][5]

Table 2: this compound Dosage in Other Murine Models

Disease ModelAnimal ModelPAA DosageAdministration RouteDurationKey FindingsReference
High-Salt-Diet-Induced Renal FibrosisKunming Mice20 mg/kg·bwOral gavageNot specifiedDecreased kidney index and urinary protein levels, prevented renal fibrosis.[1][1]
Unilateral Ureteral Obstruction (UUO)Mice10 mg/kg/dayOral gavage7 consecutive daysAlleviated renal lesions and collagen deposition.[6][6]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This compound has low aqueous solubility, requiring a suitable vehicle for oral administration.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Carboxymethylcellulose-sodium (CMC-Na)

  • Sterile 0.9% saline

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Sonicator (optional)

Method 1: DMSO/Corn Oil Formulation [7]

  • Dissolve the required amount of this compound powder in a minimal volume of 100% DMSO to create a stock solution (e.g., 25 mg/mL).

  • For the final dosing solution, dilute the DMSO stock solution with corn oil. A common formulation is 10% DMSO and 90% corn oil.[7]

  • Vortex the solution thoroughly to ensure a uniform suspension.[7]

  • If precipitation occurs, sonicate the solution for 5-10 minutes in a water bath sonicator.[7]

  • Note: It is crucial to keep the final DMSO concentration low to avoid toxicity, especially in weakened or immunocompromised animals (ideally below 2%).[7]

Method 2: CMC-Na Suspension [8]

  • Prepare a 0.5% CMC-Na vehicle by slowly adding 0.25 g of CMC-Na to approximately 40 mL of sterile 0.9% saline while stirring.[8]

  • Continue stirring until the CMC-Na is fully dissolved, which may take several hours.[8]

  • Bring the final volume to 50 mL with sterile saline and store at 4°C.[8]

  • To prepare a 1 mg/mL PAA suspension, weigh the required amount of PAA powder.[8]

  • Create a paste by adding a small amount of the 0.5% CMC-Na vehicle to the PAA powder.[8]

  • Gradually add the remaining vehicle while vortexing to achieve the desired concentration.[8]

Protocol 2: In Vivo Tumor Xenograft Model[1]

Materials:

  • Cancer cell line (e.g., H460, SKOV3)

  • Phosphate-buffered saline (PBS) or Matrigel

  • Immunodeficient mice (e.g., nude mice)

  • Prepared this compound dosing solution

  • Gavage needles (e.g., 20-gauge, 1.5-inch flexible-tipped for adult mice)[8]

  • Syringes

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium like PBS or Matrigel.[1]

  • Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[1]

  • Tumor Growth: Allow the tumors to grow to a palpable size.[1]

  • Treatment: Once tumors are established, randomly group the mice and begin treatment with this compound at the desired doses via oral gavage.[1]

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.[1]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).[1]

Protocol 3: Western Blot Analysis[1][3]

Materials:

  • PAA-treated cells or tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-MEK, MEK, p-ERK, ERK, mTOR, p-mTOR)[1]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA assay.[1]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]

  • Washing: Wash the membrane three times with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an ECL detection system.[1]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways.

PAA_MEK_ERK_Pathway PAA This compound MEK1_2 MEK1/2 PAA->MEK1_2 pMEK1_2 p-MEK1/2 MEK1_2->pMEK1_2 Phosphorylation ERK ERK pERK p-ERK ERK->pERK Phosphorylation CellGrowth Cell Growth & Proliferation pERK->CellGrowth

Caption: this compound inhibits the MEK/ERK signaling pathway.[3][4][9]

PAA_mTOR_Pathway PAA This compound mTOR mTOR PAA->mTOR Apoptosis Apoptosis PAA->Apoptosis Autophagy Autophagy PAA->Autophagy p70s6k p70s6k mTOR->p70s6k mTOR->Autophagy p70s6k->Apoptosis

Caption: PAA induces apoptosis and autophagy via the mTOR/p70s6k pathway.[2][3]

experimental_workflow cluster_invivo In Vivo Study animal_model Establish Animal Model (e.g., Xenograft) randomization Randomize into Treatment Groups animal_model->randomization treatment Administer this compound (Oral Gavage) randomization->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Data Analysis (Tumor Weight, Histology) endpoint->analysis

References

Poricoic Acid A: Application Notes for Colony Formation Assays in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poricoic Acid A (PAA) is a lanostane-type triterpenoid (B12794562) derived from the medicinal fungus Poria cocos. It has garnered significant interest in oncological research due to its demonstrated anti-tumor properties. PAA has been shown to impede the proliferation of various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and triggering autophagy.[1] This document provides detailed application notes and a comprehensive protocol for utilizing a colony formation assay to evaluate the long-term anti-proliferative effects of this compound on cancer cells.

Mechanism of Action: Impact on Cellular Signaling

This compound exerts its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Notably, PAA has been shown to inhibit the MEK/ERK and mTOR/p70s6k signaling pathways.[2][3]

  • MEK/ERK Pathway: By targeting MEK1/2, this compound downregulates the MEK/ERK signaling cascade, which is crucial for cell growth and proliferation.[3]

  • mTOR/p70s6k Pathway: PAA also inhibits the phosphorylation of mTOR and its downstream effector p70s6k, leading to the disruption of protein synthesis and cell growth, ultimately inducing apoptosis and autophagy.[2][4]

These actions culminate in the suppression of cancer cell growth, induction of programmed cell death (apoptosis), and arrest of the cell cycle, primarily at the G2/M phase.[1][3]

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The inhibitory effects of this compound on the viability and proliferation of various cancer cell lines have been documented. The following tables summarize the quantitative data from these studies.

Cell LineCancer TypeAssayConcentration (µg/mL)Incubation Time (h)% Inhibition / EffectReference
H460Lung CancerCCK-8100, 150, 200, 25024Dose-dependent decrease in viability[1]
H1299Lung CancerCCK-8100, 150, 200, 25024Dose-dependent decrease in viability[1]
SKOV3Ovarian CancerCCK-830, 50, 8024Dose-dependent decrease in viability[1][4]
HepG2Liver CancerNot SpecifiedNot SpecifiedNot SpecifiedIncreased apoptosis[1]
Cell LineCancer TypeIC50 (µg/mL)Reference
H460Lung Cancer~150-200[5]
H1299Lung Cancer~150-200[5]

Experimental Protocols

This section provides a detailed protocol for performing a colony formation assay to assess the long-term effects of this compound on the proliferative capacity of cancer cells.

Objective: To determine the ability of single cancer cells to form colonies following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., H460, H1299, SKOV3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (PAA)

  • Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for PAA)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cancer cells using Trypsin-EDTA and perform a cell count.

    • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies in the control group.

    • Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day after seeding, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200 µg/mL).[6] Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of PAA used.

    • Incubate the plates for 24 to 48 hours.

  • Colony Formation:

    • After the treatment period, carefully remove the medium containing this compound.

    • Wash the cells gently with PBS.

    • Add fresh, drug-free complete culture medium to each well.

    • Return the plates to the incubator and allow the cells to grow for 10-14 days, or until visible colonies are formed in the control wells.[6]

    • Replace the medium every 2-3 days to ensure adequate nutrient supply.

  • Staining and Quantification:

    • After the incubation period, remove the medium and gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes at room temperature.

    • Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well.

    • Stain for 10-30 minutes at room temperature.

    • Carefully remove the crystal violet solution and wash the wells with water until the background is clear.

    • Allow the plates to air dry.

  • Data Analysis:

    • Photograph the stained plates.

    • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.[7][8] This can be done manually or using image analysis software.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control group)

Mandatory Visualizations

G cluster_0 This compound Treatment Workflow A Seed Cells at Low Density B Treat with this compound A->B C Incubate for 10-14 Days B->C D Fix and Stain Colonies C->D E Count Colonies and Analyze Data D->E

This compound Colony Formation Assay Workflow

G cluster_1 This compound Signaling Pathway Inhibition cluster_mek MEK/ERK Pathway cluster_mtor mTOR/p70s6k Pathway PAA This compound MEK MEK1/2 PAA->MEK inhibits mTOR mTOR PAA->mTOR inhibits ERK ERK MEK->ERK Proliferation_MEK Cell Proliferation & Growth ERK->Proliferation_MEK Apoptosis Apoptosis & Autophagy p70s6k p70s6k mTOR->p70s6k Protein_Synthesis Protein Synthesis & Cell Growth p70s6k->Protein_Synthesis

Signaling Pathways Modulated by this compound

References

Application Notes and Protocols for Poricoic Acid A in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Oral Gavage in Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poricoic Acid A (PAA) is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Poria cocos.[1] Preclinical studies have highlighted its potential therapeutic applications in a range of diseases, primarily due to its anti-inflammatory, anti-fibrotic, and anti-cancer properties.[2] These biological activities are attributed to its ability to modulate key cellular signaling pathways.[2] A primary challenge in the in vivo application of this compound is its low aqueous solubility, which can impede oral absorption and bioavailability.[3][4] This document provides detailed protocols for the preparation of this compound for oral gavage in animal studies, summarizes key quantitative data from preclinical models, and outlines the primary signaling pathways it modulates.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₃₁H₄₆O₅[1]
Molecular Weight498.7 g/mol [1]
AppearancePowder[1]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water.[1][5]
StorageStore powder at -20°C in a tightly sealed container.[6]
Table 2: Dosing and Vehicle Information for this compound in Rodent Models
ParameterDetailsReference(s)
Typical Dose Range 10 - 20 mg/kg/day (oral administration)[3]
Vehicle Option 1 Suspension in 0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) in saline.[6]
Vehicle Option 2 Co-solvent system of Dimethyl sulfoxide (B87167) (DMSO) and corn oil (e.g., 10% DMSO, 90% corn oil).[3]
Toxicity Overview Considered to have low toxicity with minimal adverse effects on primary organs in mouse models. The estimated LD50 in rodents is approximately 5000 mg/kg, classifying it as a Class 5 chemical (low acute toxicity).[3][7]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (0.5% CMC-Na Vehicle)

This protocol describes the preparation of a this compound suspension for oral gavage.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile 0.9% saline

  • Sterile magnetic stir bar and stirrer

  • 50 mL conical tube

  • Homogenizer or sonicator

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh 0.25 g of CMC-Na.

    • In a 50 mL conical tube, add approximately 40 mL of sterile 0.9% saline.

    • Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer.

    • Slowly add the CMC-Na powder to the saline while stirring to prevent clumping.[6]

    • Continue stirring until the CMC-Na is fully dissolved. This may take several hours.[6]

    • Bring the final volume to 50 mL with sterile saline.[6]

    • Store the vehicle at 4°C.[6]

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the number of animals, their average weight, and the desired dose.

    • Weigh the required amount of this compound powder.

    • Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.[6]

    • Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing.[6]

    • Homogenize the suspension using a homogenizer or sonicator until a uniform, fine suspension is achieved.[6]

    • Store the suspension at 4°C. Before each use, allow the suspension to come to room temperature and vortex thoroughly to ensure homogeneity.[6]

Protocol 2: Preparation of this compound Solution (DMSO/Corn Oil Vehicle)

This protocol provides an alternative method for preparing this compound for oral gavage using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), 100%

  • Corn oil

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Dosing Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in a minimal volume of 100% DMSO to create a stock solution (e.g., 25 mg/mL).[3]

    • For the final dosing solution, dilute the DMSO stock solution with corn oil. For a final formulation of 10% DMSO and 90% corn oil, add 1 part of the DMSO stock solution to 9 parts of corn oil.[3]

    • Vortex the solution thoroughly to ensure a uniform suspension.[3]

    • If precipitation occurs, sonicate the solution for 5-10 minutes in a water bath sonicator.[3]

    • Note: It is crucial to keep the final concentration of DMSO low to avoid toxicity, especially in weakened or immunocompromised animals where the DMSO concentration should be below 2%.[3]

Protocol 3: Oral Gavage Administration in Mice

This protocol provides a general guideline for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch flexible-tipped for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the dosing volume.[6]

    • Allow the prepared this compound formulation to reach room temperature.[6]

  • Dose Preparation:

    • Thoroughly vortex the this compound formulation to ensure it is homogenous before drawing it into the syringe.[6]

  • Administration:

    • Gently restrain the mouse.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the calculated volume of the this compound formulation.

    • Monitor the animal for any signs of distress during and after the procedure.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell growth, fibrosis, and inflammation.

Poricoic_Acid_A_Signaling_Pathways cluster_MEK_ERK MEK/ERK Pathway cluster_TGF_Smad TGF-β/Smad Pathway cluster_NFkB_MAPK NF-κB/MAPK Pathway PAA This compound MEK1_2 MEK1/2 PAA->MEK1_2 Inhibits Smad3 Smad3 PAA->Smad3 Inhibits Phosphorylation NFkB_MAPK NF-κB/MAPK PAA->NFkB_MAPK Inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cell_Growth_Proliferation Cell Growth & Proliferation ERK1_2->Cell_Growth_Proliferation TGF_beta TGF-β TbetaR TβRI/II TGF_beta->TbetaR TbetaR->Smad3 P Fibrosis Fibrosis Smad3->Fibrosis Inflammation_Fibrosis Inflammation & Fibrosis NFkB_MAPK->Inflammation_Fibrosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Oral Gavage Studies

The following diagram outlines a typical experimental workflow for in vivo studies involving the oral administration of this compound.

Experimental_Workflow start Start: In Vivo Study Design prep_paa Prepare this compound Formulation (e.g., CMC-Na suspension or DMSO/oil) start->prep_paa animal_prep Animal Acclimation and Grouping (e.g., n=5-8 per group) prep_paa->animal_prep dosing Daily Oral Gavage Administration (PAA or Vehicle Control) animal_prep->dosing monitoring Monitor Animal Health (Body weight, clinical signs) dosing->monitoring endpoint Study Endpoint (e.g., tumor measurement, tissue collection) monitoring->endpoint analysis Data Analysis (Efficacy markers, histology, etc.) endpoint->analysis end Conclusion analysis->end

Caption: Experimental workflow for oral gavage studies.

References

Troubleshooting & Optimization

Poricoic Acid A solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Poricoic Acid A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a significant concern for researchers?

This compound is a triterpenoid (B12794562) compound isolated from Poria cocos, a medicinal mushroom.[1] It has demonstrated considerable therapeutic potential, including anti-tumor, anti-fibrotic, and anti-inflammatory activities.[1][2][3] The primary concern with this compound is its lipophilic nature, which results in poor aqueous solubility.[1] This low solubility can lead to several experimental challenges, such as precipitation in aqueous buffers, inaccurate concentration measurements, and reduced bioavailability in both in vitro and in vivo studies.[1]

Q2: What is the recommended solvent for dissolving this compound?

The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[4][5][6] It exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[1][4] It is crucial to use anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[4][5][6]

Troubleshooting Guide for Common Solubility Issues

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous media.

This is a frequent problem encountered when preparing working solutions in cell culture media or other aqueous buffers. The decrease in the concentration of the organic solvent (DMSO) below a critical level leads to the precipitation of the hydrophobic this compound.

Solutions:

  • pH Adjustment: this compound is a dicarboxylic acid, and its solubility is pH-dependent.[1] Increasing the pH of the aqueous solution can deprotonate the carboxylic acid groups, thereby increasing the molecule's polarity and aqueous solubility.[1]

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to the aqueous buffer can increase the overall solvating capacity of the solution.[1]

  • Lower the Final Concentration: Working with a lower final concentration of this compound in the aqueous medium can prevent precipitation.[1]

  • Increase Final DMSO Concentration: While effective, it is important to be mindful of the DMSO tolerance of the specific cell line or experimental system, as high concentrations can be cytotoxic. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][4]

Issue 2: Low bioavailability in animal studies.

The poor aqueous solubility of this compound can limit its dissolution in the gastrointestinal tract, leading to low oral bioavailability and potentially reduced efficacy in in vivo models.[1][7]

Solutions:

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with enhanced aqueous solubility.[1]

  • Solid Dispersion: This technique involves dispersing this compound in a solid hydrophilic carrier, such as polyvinylpyrrolidone (B124986) (PVP). This can improve the dissolution rate by reducing the particle size to a molecular level and enhancing wettability.[1][7]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and improved bioavailability.[1][7]

Quantitative Data

ParameterValueReference(s)
Molecular Weight 498.69 g/mol [4][8][9]
Solubility in DMSO 100 mg/mL (200.52 mM)[1][4][5][6][8]
Powder Storage -20°C for up to 3 years[4]
Stock Solution Storage (-20°C) 1 month[4][5]
Stock Solution Storage (-80°C) 1 year[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

This protocol outlines the preparation of a DMSO stock solution and its subsequent dilution into a working solution for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 100 mM Stock Solution:

    • Accurately weigh 4.99 mg of this compound powder.

    • Add 100 µL of anhydrous DMSO to the powder.

    • Vortex thoroughly until the powder is completely dissolved. Sonication for a few minutes can aid dissolution.[4]

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes.

    • Store at -20°C for short-term storage or -80°C for long-term storage.[4][5]

  • Preparation of Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the cell culture medium. For example, to prepare a 10 µM working solution in 10 mL of medium, add 1 µL of the 100 mM stock solution to 9.999 mL of medium.

    • Mix well by gentle inversion or pipetting.

    • Crucially, ensure the final DMSO concentration is not cytotoxic to your cells (typically ≤ 0.1%). [4]

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Protocol 2: Preparation of this compound Solid Dispersion using Solvent Evaporation

This protocol describes a method to enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Methanol (B129727) or ethanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a suitable volume of methanol or ethanol.[1]

  • Evaporate the solvent using a rotary evaporator to form a thin film.[1][7]

  • Dry the film under vacuum to remove any residual solvent.[1][7]

  • Scrape the solid dispersion and pulverize it into a fine powder.[1]

  • The resulting powder can be used for dissolution studies or formulated into solid dosage forms.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow.

G cluster_paa This compound cluster_pathways Signaling Pathways PAA This compound AMPK AMPK PAA->AMPK Activates MEK MEK1/2 PAA->MEK Inhibits TGFb TGF-β/Smad PAA->TGFb Inhibits NFkB NF-κB/MAPK PAA->NFkB Inhibits Smad3 Smad3 AMPK->Smad3 Inhibits ERK ERK MEK->ERK TGFb->Smad3 Inflammation Inflammation NFkB->Inflammation CellGrowth Cell Growth/ Proliferation ERK->CellGrowth Fibrosis Fibrosis Smad3->Fibrosis G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow c1 Cell Culture c2 This compound Treatment c1->c2 c3 Cell Viability Assay (e.g., CCK-8) c2->c3 c4 Western Blot (for signaling proteins) c2->c4 c5 qRT-PCR (for gene expression) c2->c5 a1 Animal Model of Disease (e.g., Renal Fibrosis) a2 This compound Administration a1->a2 a3 Sample Collection (Tissue, Blood) a2->a3 a4 Histological Analysis a3->a4 a5 Biochemical Analysis a3->a5

References

Technical Support Center: Improving Poricoic Acid A Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Poricoic Acid A (PAA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a triterpenoid (B12794562) compound isolated from the fungus Poria cocos.[1] It has attracted significant research interest due to its diverse pharmacological activities, including anti-tumor, anti-fibrotic, and metabolic regulatory effects.[1][2][3] Preclinical studies have shown its potential in treating conditions such as lung cancer and renal fibrosis.[1][2]

Q2: What are the primary challenges associated with the oral bioavailability of this compound?

A2: The main obstacle to the oral bioavailability of this compound is its poor aqueous solubility.[1] As a lipophilic molecule, it does not readily dissolve in gastrointestinal fluids, which is a critical first step for absorption into the bloodstream. This can lead to low and variable systemic exposure, potentially limiting its therapeutic efficacy.

Q3: What are the known signaling pathways modulated by this compound?

A3: this compound has been shown to modulate several key signaling pathways, which are central to its therapeutic effects. These include:

  • Inhibition of the TGF-β/Smad3 pathway [1][2]

  • Inhibition of the MEK/ERK signaling pathway [1][2][4]

  • Activation of the AMP-activated protein kinase (AMPK) signaling pathway [1][2][3]

  • Modulation of the NF-κB signaling pathway [2][5]

Q4: What is the reported toxicity profile of this compound in animal models?

A4: While a specific LD50 value is not consistently reported, studies suggest that this compound has low toxicity.[6] In silico predictions estimate the LD50 to be around 5000 mg/kg in rodents, classifying it as a Class 5 chemical, which indicates low acute toxicity.[6][7] In vivo studies in mouse models have also indicated minimal adverse effects on primary organs.[1][4]

Troubleshooting Guides

Issue 1: Poor and Inconsistent Oral Bioavailability

Symptom: Low and highly variable plasma concentrations of this compound are observed in pharmacokinetic studies.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Poor aqueous solubility The inherent lipophilicity of this compound limits its dissolution in the gastrointestinal tract.
Solution: Employ formulation strategies to enhance solubility and dissolution. See "Formulation Strategies to Enhance Bioavailability" section below for detailed protocols.
Inappropriate vehicle for oral administration The chosen vehicle may not adequately suspend or solubilize this compound, leading to inconsistent dosing.
Solution: For preclinical studies, consider using a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution in a mixture of DMSO and corn oil (e.g., 10% DMSO and 90% corn oil).[6] Ensure the final DMSO concentration is minimized to avoid toxicity, especially in sensitive animal models.[6]
Gastrointestinal instability The compound may be unstable in the acidic environment of the stomach, although specific data for this compound is limited.[6]
Solution: Consider enteric-coated formulations in later-stage development to protect the compound from stomach acid. For early-stage research, ensure consistent dosing conditions and timing relative to feeding.
High inter-animal variability Biological differences between animals can contribute to variable absorption.
Solution: Increase the number of animals per group to improve the statistical power of the study. Ensure consistent animal handling and dosing procedures.
Issue 2: Formulation Instability

Symptom: The prepared formulation of this compound shows precipitation, aggregation, or phase separation over time.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Precipitation of this compound from vehicle The compound may not be sufficiently stabilized in the chosen vehicle.
Solution 1 (Sonication): After preparing the suspension, use a sonicator to create a more uniform and stable dispersion.[6]
Solution 2 (Gentle Heating): Gentle warming can aid in dissolving the compound, but caution should be exercised to avoid degradation.[6] Preliminary stability studies at elevated temperatures are recommended.
Solution 3 (Vehicle Adjustment): If precipitation persists, consider modifying the vehicle composition, such as adjusting the percentage of co-solvents.[6]
Nanoformulation instability (e.g., aggregation, drug leakage) Issues with the formulation components or process can lead to instability of nanoparticles or liposomes.
Solution 1 (Inadequate Surface Stabilization): Increase the concentration of the stabilizer (e.g., surfactant, PEGylated lipid) or screen different stabilizers to provide better steric or electrostatic repulsion.
Solution 2 (High Drug Loading): High drug loading can lead to crystal growth on the particle surface. Reduce the drug loading or incorporate a crystallization inhibitor.
Solution 3 (Inappropriate Storage): Store the formulation at an optimal temperature (e.g., 4°C) and protect it from light and agitation. Conduct stability studies under various conditions to determine the ideal storage parameters.

Formulation Strategies to Enhance Bioavailability

Several formulation strategies can be employed to overcome the poor water solubility of this compound and improve its oral bioavailability.

Formulation StrategyDescriptionExpected Improvement
Solid Dispersions This compound is dispersed in a hydrophilic carrier matrix at a molecular level, which can enhance the dissolution rate by reducing particle size and improving wettability.Increased dissolution rate and extent of absorption.
Lipid-Based Formulations (e.g., SEDDS) Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the gastrointestinal fluids, keeping the drug in a solubilized state.Enhanced solubility, improved absorption through lymphatic pathways, and potentially reduced food effect.
Nanoformulations (e.g., Nanoliposomes, Polymeric Nanoparticles) Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution and absorption.Increased surface area for dissolution, potential for targeted delivery, and improved stability.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (0.5% CMC-Na Suspension)

This protocol describes the preparation of a 1 mg/mL suspension of this compound.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile saline

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Volumetric flask

Procedure:

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh 0.25 g of CMC-Na and add it to a beaker containing approximately 40 mL of sterile saline.

    • Stir the mixture on a stir plate until the CMC-Na is fully dissolved. This may take several hours.

    • Transfer the solution to a 50 mL volumetric flask and bring the final volume to 50 mL with sterile saline.

    • Store the vehicle at 4°C.

  • Prepare the this compound Suspension (1 mg/mL):

    • Calculate the required amount of this compound based on the dosing volume and the number of animals.

    • Weigh the required amount of this compound powder.

    • Add a small amount of the 0.5% CMC-Na vehicle to the powder in a mortar and create a smooth paste. This helps in wetting the powder and preventing clumping.

    • Gradually add the remaining vehicle while continuously stirring to form a homogenous suspension.

    • Stir the suspension for at least 30 minutes before administration to ensure uniformity.

Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles (Nanoprecipitation Method)

This protocol provides a general method for preparing PAA-loaded nanoparticles.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Aqueous solution with a stabilizer (e.g., Poloxamer 188, PVA)

  • Stir plate and magnetic stir bar

  • Syringe pump

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the chosen polymer (e.g., PLGA) in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the stabilizer.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring using a syringe pump. The rapid diffusion of the solvent will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation: Stir the nanoparticle suspension overnight at room temperature to evaporate the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles and wash them with deionized water to remove any unencapsulated drug and excess stabilizer.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature. Note that specific pharmacokinetic parameters are highly dependent on the formulation and animal model used.

ParameterValueSpeciesSource
Predicted LD50 ~5000 mg/kgRodent[6][7]
Toxicity Class Class 5 (Low)N/A[6][7]
Effective In Vivo Dose Range (Oral) 5 - 20 mg/kg/dayRat, Mouse[5][6][8]
Content in Poria cocos 0.156 to 0.885 mg/gN/A[9]

Visualizations

Signaling Pathways

TGF_beta_pathway cluster_nucleus Cell Nucleus TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor Smad2_3 Smad2/3 Receptor->Smad2_3 phosphorylates Complex Smad2/3/4 Complex Smad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Fibrotic Gene Expression Complex->Gene_Expression PAA This compound PAA->Smad2_3 inhibits

Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound.

MEK_ERK_pathway cluster_nucleus Cell Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival ERK->Proliferation PAA This compound PAA->MEK inhibits

Caption: Inhibition of the MEK/ERK signaling pathway by this compound.

AMPK_pathway PAA This compound AMPK AMPK PAA->AMPK activates ACC ACC AMPK->ACC inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits CPT1 CPT1 ACC->CPT1 malonyl-CoA Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis

Caption: Activation of the AMPK signaling pathway by this compound.

Experimental Workflows

bioavailability_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Formulation Select Formulation Strategy (e.g., SEDDS, Nanoparticles) Preparation Prepare this compound Formulation Formulation->Preparation Characterization In Vitro Characterization (Size, Zeta, Encapsulation) Preparation->Characterization Dosing Oral Administration to Animal Model Characterization->Dosing Proceed if stable & meets criteria Sampling Blood Sampling at Pre-defined Time Points Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: Experimental workflow for improving and evaluating this compound bioavailability.

References

Technical Support Center: Poricoic Acid A in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Poricoic Acid A precipitation in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a lipophilic triterpenoid (B12794562) compound isolated from Poria cocos with demonstrated anti-tumor, anti-inflammatory, and anti-fibrotic properties.[1][2][3] Its therapeutic potential is being explored in various research areas.[4] However, its hydrophobic nature leads to poor solubility in water and aqueous buffer systems, which is a significant challenge for in vitro and in vivo experiments.[1] This poor solubility can result in precipitation, leading to inaccurate dosing, reduced bioavailability, and unreliable experimental outcomes.[1]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][5] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[5][6]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: For long-term stability, this compound powder should be stored at -20°C for up to three years.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[5][6] While specific data on photostability is limited, it is good practice to protect both the powder and solutions from light.[6]

Troubleshooting Guide: Precipitation Issues

Issue 1: My this compound stock solution, dissolved in DMSO, precipitates when diluted into my aqueous cell culture medium.

  • Root Cause: This is a common issue arising from the dilution of the DMSO co-solvent to a concentration that can no longer maintain the solubility of the lipophilic this compound in the aqueous medium.[1]

  • Solutions:

    • Decrease Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.[1]

    • Optimize DMSO Concentration: You can try to increase the final concentration of DMSO in your medium. However, it is critical to be aware of the DMSO tolerance of your specific cell line, as higher concentrations can be cytotoxic. Always include a vehicle control with the same final DMSO concentration in your experimental design.[1]

    • pH Adjustment: this compound is a dicarboxylic acid, and its solubility is pH-dependent.[1] Increasing the pH of the aqueous solution can deprotonate the carboxylic acid groups, thereby increasing the molecule's polarity and aqueous solubility.[1] An experimental protocol to determine the optimal pH for solubility is provided below.

    • Utilize Co-solvents: The addition of a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can enhance the overall solvating capacity of the aqueous solution.[1]

Issue 2: I am observing low bioavailability or inconsistent results in my in vivo animal studies.

  • Root Cause: The poor aqueous solubility of this compound can limit its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.[7]

  • Solutions (Formulation Strategies):

    • Solid Dispersion: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate by reducing particle size and enhancing wettability.[1][7]

    • Nanoparticle Formulation: Reducing the particle size to the nanometer range significantly increases the surface area, which can lead to a faster dissolution rate and improved bioavailability.[1][7]

    • Cyclodextrin Inclusion Complexation: Cyclodextrins can encapsulate hydrophobic molecules like this compound, forming a complex with enhanced aqueous solubility.[1]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationMolar EquivalentNotes
DMSO100 mg/mL[1][5]~200.52 mM[1]Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can decrease solubility.[1][5] Ultrasonication may be required for complete dissolution.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C for long-term use.[5][6]

Protocol 2: Determining the pH-Solubility Profile of this compound
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0 to 9.0).[1]

  • Equilibration: Add an excess amount of this compound powder to a small volume of each buffer.[1]

  • Shaking: Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.[1]

  • Separation: Centrifuge the samples to pellet the undissolved solid.[1]

  • Analysis: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[1]

  • Data Plotting: Plot the measured solubility as a function of pH to identify the pH at which solubility is maximized.[1]

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. The following diagrams illustrate some of these interactions.

Poricoic_Acid_A_Signaling PAA This compound pSmad3 p-Smad3 PAA->pSmad3 Inhibits Phosphorylation AMPK AMPK PAA->AMPK Activates MEK MEK1/2 PAA->MEK Inhibits NFkB_MAPK NF-κB/MAPK Pathway PAA->NFkB_MAPK Inhibits TGFb TGF-β1 TGFbR TβRI/TβRII TGFb->TGFbR Smad3 Smad3 TGFbR->Smad3 Phosphorylates Fibrosis_TGF Fibrosis pSmad3->Fibrosis_TGF Promotes pAMPK p-AMPK pAMPK->Smad3 Inhibits Mitochondrial_Function Mitochondrial Function pAMPK->Mitochondrial_Function Promotes pMEK p-MEK1/2 ERK ERK1/2 pMEK->ERK Phosphorylates pERK p-ERK1/2 Cancer_Proliferation Cancer Cell Proliferation pERK->Cancer_Proliferation Promotes Inflammation Inflammation NFkB_MAPK->Inflammation Promotes

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Handling this compound

The following workflow diagram outlines the key steps for preparing and using this compound in a typical in vitro cell culture experiment to minimize precipitation.

PAA_Workflow start Start weigh_paa Weigh Poricoic Acid A Powder start->weigh_paa prepare_stock Prepare Stock Solution in Anhydrous DMSO weigh_paa->prepare_stock store_stock Aliquot and Store Stock at -80°C prepare_stock->store_stock thaw_stock Thaw Aliquot at Room Temperature store_stock->thaw_stock dilute_in_medium Dilute Stock in Pre-warmed Cell Culture Medium thaw_stock->dilute_in_medium check_precipitation Visually Inspect for Precipitation dilute_in_medium->check_precipitation treat_cells Treat Cells Immediately check_precipitation->treat_cells No troubleshoot Troubleshoot: - Lower Final Concentration - Adjust pH - Use Co-solvent check_precipitation->troubleshoot Yes end End treat_cells->end troubleshoot->dilute_in_medium

Caption: Experimental workflow for this compound preparation.

References

Technical Support Center: Optimizing Poricoic Acid A Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of Poricoic Acid A (PAA) in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments with this compound.

1. How should I dissolve and store this compound?

This compound is soluble in DMSO. For in vitro experiments, preparing a 10 mM stock solution in DMSO is a common practice.[1][2] For long-term storage, the solid powder form should be kept at 4°C and protected from light.[1] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month, also shielded from light.[1] To ensure optimal solubility, particularly as DMSO can absorb moisture, using fresh DMSO is recommended.[1] If you face solubility challenges, gently warming the solution to 37°C and using an ultrasonic bath can help in dissolution.[1]

2. What is the optimal concentration of this compound for my in vitro experiments?

The ideal concentration of PAA is dependent on the cell type and the specific assay being performed. It is critical to conduct a dose-response experiment to establish the most effective, non-toxic concentration for your particular cell line. For instance, in NRK-49F cells, concentrations up to 10 µM did not show cytotoxicity, whereas concentrations of 15 µM and 20 µM led to a significant reduction in cell viability.[1][3] In lung cancer cell lines such as H460 and H1299, PAA has been utilized at concentrations as high as 250 µg/mL.[4][5]

3. I am observing unexpected cytotoxicity at concentrations reported to be safe. What could be the cause?

Several factors could be contributing to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines will exhibit varying degrees of sensitivity to PAA.[1]

  • Solvent Concentration: It is important to ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. Including a vehicle control (medium with the same DMSO concentration as the PAA-treated wells) is essential.[1]

  • Compound Purity: The purity of this compound can differ between suppliers. It is advisable to obtain a certificate of analysis (CoA) from your supplier to confirm the purity of the compound.[1]

4. My experimental results are inconsistent between different batches of this compound. How can I address this?

Batch-to-batch variability is a known challenge with natural products. To minimize this:

  • Source from a Reputable Supplier: Select suppliers who provide comprehensive quality control data, including purity analysis via HPLC, Mass Spectrometry, and NMR.[1]

  • Perform Quality Control: If feasible, conduct your own quality control checks on new batches.

  • Use a Single Batch: For a cohesive set of experiments, it is best to use PAA from the same batch to maintain consistency.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of this compound on different cell lines.

Table 1: Effect of this compound on Cell Viability

Cell LineConcentration (µg/mL)Incubation Time (h)Viability Inhibition (%)Reference
H460 (Lung Cancer)10024~40%[6]
H460 (Lung Cancer)20024~75%[6]
H1299 (Lung Cancer)10024~35%[6]
H1299 (Lung Cancer)20024~60%[6]
SKOV3 (Ovarian Cancer)3024~20%[6]
SKOV3 (Ovarian Cancer)5024~40%[6]
SKOV3 (Ovarian Cancer)8024~60%[6]

Table 2: In Vitro Effects of this compound on AMPK Pathway Activation

Cell LineTreatment ConditionsPAA Concentration(s)Key FindingsReference(s)
NRK-49F (Rat renal fibroblasts)TGF-β1 stimulation1-20 µM (10 µM optimal)PAA activates AMPK in a dose-dependent manner. PAA at 10 µM significantly reverses TGF-β1-induced effects.[3][7]
Primary Mouse CardiomyocytesHypoxia5 and 10 µMPAA activates the AMPK/PGC-1α/SIRT3 signaling pathway.[7]
MPC5 (Mouse podocyte cell line)High-glucose (HG) cultureNot specifiedPAA treatment induces the phosphorylation of AMPKα.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

In Vitro Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells (e.g., H460, H1299 lung cancer cells) in 96-well plates at an appropriate density.[4]

  • Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 100, 150, 200, 250 µg/mL) for a specified duration (e.g., 24 hours).[4][5]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[4]

  • Incubation: Incubate the plates for 1-4 hours at 37°C.[4]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]

  • Analysis: Calculate cell viability as a percentage of the control group.[4]

Western Blotting
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[4]

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.[4]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Culture cells and treat them with various concentrations of this compound for a specified duration.[6]

  • Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[6]

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[6]

  • Analysis: Analyze the samples using a flow cytometer. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5][6]

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep Prepare this compound Stock Solution treat Treat Cells with PAA (Dose-Response) prep->treat culture Cell Seeding and Culture culture->treat viability Cell Viability Assay (CCK-8) treat->viability western Western Blot treat->western flow Flow Cytometry (Cell Cycle/Apoptosis) treat->flow

General experimental workflow for in vitro PAA studies.

MEK_ERK_pathway PAA This compound MEK MEK1/2 PAA->MEK ERK ERK MEK->ERK Proliferation Cell Growth and Proliferation ERK->Proliferation

This compound inhibits the MEK/ERK signaling pathway.[5]

AMPK_pathway PAA This compound AMPK AMPK PAA->AMPK Smad3 Smad3 AMPK->Smad3 Fibrosis Renal Fibrosis Smad3->Fibrosis

PAA activates AMPK, leading to inhibition of Smad3.[7]

mTOR_pathway PAA This compound mTOR mTOR PAA->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis p70S6K->Apoptosis

PAA induces autophagy and apoptosis via the mTOR/p70S6K pathway.[2][6]

References

Poricoic Acid A batch-to-batch variability and consistency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Poricoic Acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential batch-to-batch variability of this compound and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a lanostane-type triterpenoid (B12794562) primarily isolated from the medicinal fungus Poria cocos[1][2]. It has demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. Its mechanisms of action involve the modulation of several key signaling pathways, such as the MEK/ERK, AMPK, and TGF-β/Smad pathways[3].

Q2: What is the recommended solvent for dissolving and storing this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[4][5]. For in vitro experiments, a stock solution of 10 mM in fresh DMSO is commonly prepared. For long-term storage, the solid powder should be kept at 4°C and protected from light. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month, also protected from light[6]. If solubility issues arise, gently warming the solution to 37°C and using an ultrasonic bath can help[4].

Q3: What are the typical concentration ranges for in vitro experiments with this compound?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is crucial to conduct a dose-response experiment to determine the effective and non-toxic concentration for your experimental setup. Reported concentrations in the literature range from 1 µM to 250 µg/mL in various cell lines[4][7]. For example, in NRK-49F rat renal fibroblasts, concentrations up to 10 µM showed no cytotoxicity, while higher concentrations led to reduced cell viability[4].

Q4: How can I address batch-to-batch variability in my experimental results with this compound?

Batch-to-batch variability is a recognized challenge with natural products like this compound[4]. To mitigate this, consider the following:

  • Source from a reputable supplier: Select suppliers who provide a detailed Certificate of Analysis (CoA) with purity data from methods like HPLC, Mass Spectrometry (MS), and NMR[4].

  • Perform in-house quality control: If feasible, conduct your own analytical checks on new batches to confirm their identity and purity.

  • Use a single batch for a series of experiments: To ensure consistency within a study, it is best practice to use this compound from the same batch for all related experiments[4].

Q5: What are the common analytical techniques used to assess the quality of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound. For structural confirmation and identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed[8].

Data Presentation: Batch-to-Batch Variability

Table 1: Reported Content of this compound in Poria cocos

Source MaterialAnalytical MethodThis compound Content (mg/g)Reference
Poria cocos (Fushen)UPLC0.156 ± 0.103 to 0.885 ± 0.306[2][9]

It is recommended to obtain a Certificate of Analysis (CoA) from your supplier for each batch. A typical CoA for this compound should include the following information:

Table 2: Example Parameters on a Certificate of Analysis

ParameterSpecificationAnalytical Method
Appearance White to off-white powderVisual
Purity >98%HPLC
Molecular Formula C₃₁H₄₆O₅MS
Molecular Weight 498.7 g/mol MS
Identification Conforms to structure¹H-NMR, ¹³C-NMR
Solubility Soluble in DMSOVisual

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results between experiments.

Possible CauseTroubleshooting Steps
Batch-to-batch variability of this compound Request the Certificate of Analysis for each batch from your supplier and compare the purity and other specifications.If possible, perform your own analytical validation (e.g., HPLC) to confirm the concentration and purity of your stock solution.For a single study, use this compound from the same batch to minimize variability[4].
Degradation of this compound stock solution Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles.Store stock solutions in small aliquots at -80°C for long-term storage and at -20°C for short-term storage, protected from light[6].
Inaccurate concentration calculation Double-check all calculations for preparing stock and working solutions.Ensure your weighing balance is properly calibrated.

Issue 2: Higher than expected cytotoxicity in cell-based assays.

Possible CauseTroubleshooting Steps
Cell line sensitivity Different cell lines can have varying sensitivities to this compound. Perform a dose-response curve for each new cell line to determine the optimal concentration range.
Solvent (DMSO) toxicity Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (typically ≤ 0.1%).Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments[4].
Impure this compound Verify the purity of your compound from the supplier's CoA. Impurities can contribute to unexpected cytotoxicity.

Issue 3: Weak or no signal in Western blot for downstream targets.

Possible CauseTroubleshooting Steps
Suboptimal treatment time or concentration Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your target protein. Phosphorylation events can be rapid (minutes to hours), while changes in total protein expression may require longer incubation times (24-48 hours)[7].
Ineffective antibody Ensure your primary and secondary antibodies are validated for the species and application.Optimize antibody concentrations through titration[10].
Protein degradation Use protease and phosphatase inhibitors in your lysis buffer.Keep samples on ice throughout the protein extraction process.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for the quality control of this compound.

Table 3: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid), gradient elution may be required.
Detection Wavelength ~210 nm or ~245 nm[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10-20 µL
Column Temperature 25-30°C

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound batch to be tested in the same solvent as the standard to a known concentration.

  • Chromatography: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the purity of the sample by comparing the peak area with the calibration curve.

Protocol 2: Cell Viability (CCK-8) Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[11][12].

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only)[13].

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours)[13].

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a noticeable color change is observed[11][12].

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps to analyze the effect of this compound on protein expression and phosphorylation.

Methodology:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations and for the optimal duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., phospho-ERK, total ERK, phospho-AMPK) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined experimentally[14].

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways. The following diagrams illustrate these interactions.

MEK_ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->MEK1/2

This compound inhibits the MEK/ERK signaling pathway.

AMPK_Pathway Cellular Stress (e.g., TGF-β1) Cellular Stress (e.g., TGF-β1) AMPK AMPK Cellular Stress (e.g., TGF-β1)->AMPK Downstream Targets Downstream Targets AMPK->Downstream Targets Fibroblast Activation Fibroblast Activation Downstream Targets->Fibroblast Activation This compound This compound This compound->AMPK

This compound activates the AMPK signaling pathway.

Experimental_Workflow cluster_QC Quality Control cluster_Experiment Experiment Receive this compound Receive this compound Review CoA Review CoA Receive this compound->Review CoA Optional HPLC Analysis Optional HPLC Analysis Review CoA->Optional HPLC Analysis Prepare Stock Solution Prepare Stock Solution Optional HPLC Analysis->Prepare Stock Solution Cell Culture & Treatment Cell Culture & Treatment Prepare Stock Solution->Cell Culture & Treatment Perform Assay Perform Assay Cell Culture & Treatment->Perform Assay Data Analysis Data Analysis Perform Assay->Data Analysis

General experimental workflow for using this compound.

References

Poricoic Acid A unexpected cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poricoic Acid A. The information is designed to address specific issues that may arise during experimentation, with a focus on understanding its cytotoxic effects.

Troubleshooting Guide

This guide addresses potential discrepancies and unexpected results when assessing the cytotoxicity of this compound in various cell lines.

Issue 1: Higher than Expected Cytotoxicity in a Cancer Cell Line

Question: We are observing significantly higher cytotoxicity of this compound in our cancer cell line compared to published data. What could be the reason?

Answer: Several factors could contribute to this observation:

  • Cell Line Specifics: The sensitivity of cancer cells to this compound can be highly cell-line dependent. Factors such as the expression levels of target proteins in the signaling pathways modulated by this compound (e.g., MEK/ERK, mTOR/p70S6K) can vary significantly between cell lines.[1][2][3]

  • Experimental Conditions:

    • Compound Purity and Solvent: Ensure the purity of your this compound sample and that the solvent used (e.g., DMSO) is not contributing to cytotoxicity at the final concentration.

    • Cell Culture Density: Sub-optimal cell seeding density can affect cell health and proliferation rates, potentially increasing sensitivity to cytotoxic agents.

    • Incubation Time: Longer exposure to the compound can lead to increased cytotoxicity.[1]

  • Synergistic Effects: Components in your cell culture media (e.g., growth factors) could potentially interact with this compound to enhance its cytotoxic effects.

Troubleshooting Workflow:

start Higher than Expected Cytotoxicity check_purity Verify Purity of this compound start->check_purity check_solvent Perform Solvent Control Experiment start->check_solvent optimize_density Optimize Cell Seeding Density start->optimize_density time_course Conduct a Time-Course Experiment start->time_course pathway_analysis Analyze Key Signaling Pathways (e.g., Western Blot for p-ERK, p-mTOR) check_purity->pathway_analysis check_solvent->pathway_analysis optimize_density->pathway_analysis time_course->pathway_analysis end_point Identify Cause of Discrepancy pathway_analysis->end_point

Caption: Troubleshooting workflow for unexpected high cytotoxicity.

Issue 2: Unexpected Cytotoxicity in a "Non-Cancerous" or "Normal" Cell Line

Question: We are observing cytotoxic effects of this compound in a normal (non-cancerous) cell line, where it is expected to have protective or anti-fibrotic effects. Why is this happening?

Answer: While this compound generally shows protective effects in certain non-cancerous cell lines, particularly in the context of fibrosis, unexpected cytotoxicity can occur under specific conditions.[4][5][6]

  • High Concentrations: At higher concentrations, this compound can exhibit off-target effects leading to cytotoxicity. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.[6] For instance, in NRK-49F (rat kidney fibroblast) cells, concentrations above 10 µM were found to significantly reduce cell viability.[6]

  • Cell Line Sensitivity: The metabolic activity and signaling pathway profiles of "normal" cell lines can vary. Some cell lines might have a lower threshold for this compound-induced stress.

  • Underlying Stress: If the "normal" cells are already under stress (e.g., high passage number, nutrient deprivation), they may be more susceptible to the effects of any external compound, including this compound.

Troubleshooting Steps:

  • Confirm Compound Concentration: Double-check all calculations and dilutions.

  • Perform a Wide-Range Dose-Response Study: This will help identify a non-toxic working concentration range for your specific cell line.

  • Assess Cell Health: Ensure your control cells are healthy and proliferating at an expected rate.

  • Consider Alternative Cell Lines: If the issue persists, you may need to consider using a different "normal" cell line model.

Frequently Asked Questions (FAQs)

Q1: What are the known signaling pathways affected by this compound that could lead to cytotoxicity?

A1: this compound has been shown to modulate several key signaling pathways that can lead to cytotoxicity, particularly in cancer cells:

  • MEK/ERK Pathway: this compound can inhibit the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancer types.[2][7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • mTOR/p70S6K Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to induce apoptosis and autophagy in cancer cells by modulating the mTOR/p70S6K signaling axis.[1][3]

  • AMPK Signaling Pathway: Activation of AMPK by this compound can have dual effects. In some contexts, like renal fibrosis, it is protective.[9][10] However, in some cancer cells, sustained AMPK activation can lead to cell growth inhibition and apoptosis.

  • Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis: In the context of renal fibrosis, this compound has been shown to attenuate ER stress-mediated apoptosis.[4] However, in cancer cells, induction of ER stress is a known mechanism for anti-cancer drugs.

Signaling Pathways Overview:

cluster_mek_erk MEK/ERK Pathway cluster_mtor mTOR/p70S6K Pathway cluster_ampk AMPK Pathway PAA This compound MEK MEK1/2 PAA->MEK Inhibits mTOR mTOR PAA->mTOR Modulates AMPK AMPK PAA->AMPK Activates ERK ERK1/2 MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival p70S6K p70S6K mTOR->p70S6K Growth_Apoptosis Cell Growth / Apoptosis p70S6K->Growth_Apoptosis Downstream Downstream Targets AMPK->Downstream cluster_viability Cell Viability Assay cluster_western Western Blotting start Start Experiment cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with this compound cell_culture->treatment cck8 CCK-8 Assay treatment->cck8 lysis Cell Lysis treatment->lysis absorbance Measure Absorbance cck8->absorbance viability_analysis Analyze Cell Viability absorbance->viability_analysis sds_page SDS-PAGE & Transfer lysis->sds_page immunoblot Immunoblotting sds_page->immunoblot detection ECL Detection immunoblot->detection pathway_analysis Analyze Signaling Pathways detection->pathway_analysis

References

Poricoic Acid A stability and long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Poricoic Acid A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, long-term storage, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container.[1][2][3] Under these conditions, the powder is reported to be stable for up to three years.[2]

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in DMSO, it is crucial to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][4] Recommended storage conditions for solutions are detailed in the table below.

Q3: Is this compound sensitive to light?

A3: While specific photostability data is limited, it is a general best practice for complex organic molecules to be protected from light.[4] Therefore, it is highly recommended to store both the powder and solutions in light-resistant containers or in the dark.[5][6]

Q4: What is the best solvent for preparing stock solutions of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[2][4] It is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture absorbed by the solvent.[2][4][5] Other solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[7]

Data Presentation: Storage and Solubility

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureReported Stability Duration
Solid Powder N/A-20°CUp to 3 years[2]
Solution DMSO-80°CUp to 1 year[2][4]
Solution DMSO-80°C6 months[5][8]
Solution DMSO-20°CUp to 1 month[2][4][5][8]

Note: Always aliquot solutions to avoid repeated freeze-thaw cycles.[2][4] Protect from light.[5][6]

Table 2: Solubility of this compound

SolventReported ConcentrationMolar EquivalentNotes
DMSO 100 mg/mL[2][9]~200.52 mM[2][9]Use fresh, anhydrous DMSO. Ultrasonication may be needed.[5][9]
Chloroform Soluble[7]-Data on maximum concentration is limited.
Dichloromethane Soluble[7]-Data on maximum concentration is limited.
Ethyl Acetate Soluble[7]-Data on maximum concentration is limited.
Acetone Soluble[7]-Data on maximum concentration is limited.
Aqueous Buffers Poorly soluble[9][10]-Solubility is pH-dependent and can be increased at higher pH.[9]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder

  • Possible Cause 1: Moisture Absorption. The powder is hygroscopic and may have absorbed moisture, which affects its solubility.[4]

    • Solution: Ensure the vial is always tightly sealed and stored in a desiccator. Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming inside.[4]

  • Possible Cause 2: Low-Quality or Wet Solvent. The DMSO used may have absorbed moisture.[4][5]

    • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4] Sonication can also help facilitate dissolution.[5]

Issue 2: Precipitate Forms in Stock Solution After Freezing

  • Possible Cause: Concentration Limit Exceeded. The concentration of the stock solution may be too high to remain fully dissolved at low temperatures.[4]

    • Solution: Prepare a slightly more dilute stock solution. Before each use, warm the vial to room temperature and vortex thoroughly to ensure any precipitate has redissolved.[4]

Issue 3: Precipitate Forms When Adding DMSO Stock to Aqueous Media

  • Possible Cause: Poor Aqueous Solubility. this compound is a lipophilic molecule with poor water solubility.[9][10] When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound may precipitate out of solution.

    • Solution 1: Decrease the final concentration of this compound in your experiment.[9]

    • Solution 2: Increase the final percentage of DMSO in the aqueous solution. However, be mindful of the DMSO tolerance of your specific cells or experimental system and always include an equivalent DMSO vehicle control.[9]

Issue 4: Inconsistent or Unexpected Experimental Results

  • Possible Cause 1: Compound Degradation. Improper storage, exposure to light, or repeated freeze-thaw cycles may have led to the degradation of this compound.[4] The compound can also be susceptible to degradation at high temperatures or extreme pH levels.[11]

    • Solution: Always prepare fresh aliquots from a properly stored powder. Store aliquoted solutions at -80°C for long-term use and avoid multiple freeze-thaw cycles.[2][4] If degradation is suspected, use a fresh vial of powder to prepare new stock solutions.

  • Possible Cause 2: Inaccurate Concentration. Errors in weighing the powder or incomplete dissolution can lead to a stock solution concentration that is lower than intended.[4]

    • Solution: Use a calibrated analytical balance for weighing. Ensure the powder is completely dissolved before making further dilutions or adding it to your experimental system.[4]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method and Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound. Method parameters may require optimization for your specific equipment and reagents.

1. HPLC Method Parameters

ParameterSuggested Conditions
Column C18 reverse-phase[11]
Mobile Phase Acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid), run in a gradient program.[11]
Flow Rate 1.0 mL/min[11]
Detection UV detector at ~210 nm or ~245 nm[11]
Column Temperature 30°C[4]

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL.[4]

  • Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve.

  • Sample Solution: Dissolve a known amount of the this compound powder or dilute a stock solution (in DMSO) with the mobile phase to achieve a final concentration within the standard curve's range.[4]

3. Forced Degradation Studies

To validate that the HPLC method is "stability-indicating," perform forced degradation studies by subjecting the sample to various stress conditions.[4]

  • Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60°C for 24 hours.[4]

  • Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60°C for 24 hours.[4]

  • Oxidative Degradation: Incubate the sample solution with 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours, then prepare a solution for analysis.[4]

  • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.[4]

Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation peaks are well-resolved from the main this compound peak.

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage & Handling start Weigh Poricoic Acid A Powder temp Allow Vial to Reach Room Temperature start->temp dissolve Dissolve in Anhydrous DMSO (Use Sonication if Needed) temp->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Create Stock Solution store_short Store at -20°C (≤ 1 month) aliquot->store_short store_long Store at -80°C (≤ 1 year) aliquot->store_long protect Protect from Light store_short->protect store_long->protect

Caption: Workflow for preparing and storing this compound stock solutions.

G start Experiencing Issues with This compound? issue_type What is the issue? start->issue_type solubility Difficulty Dissolving or Precipitation issue_type->solubility Solubility stability Inconsistent Results or Suspected Degradation issue_type->stability Stability cause_sol Possible Cause? solubility->cause_sol cause_stab Possible Cause? stability->cause_stab moisture Moisture in Powder/Solvent cause_sol->moisture During initial prep aq_precip Precipitation in Aqueous Media cause_sol->aq_precip During experiment freeze_thaw Repeated Freeze-Thaw Cycles cause_stab->freeze_thaw storage_cond Improper Storage (Temp/Light) cause_stab->storage_cond sol_moisture Solution: - Use Desiccator for Powder - Use Fresh Anhydrous DMSO moisture->sol_moisture sol_aq_precip Solution: - Lower Final Concentration - Check DMSO Tolerance aq_precip->sol_aq_precip sol_freeze_thaw Solution: - Aliquot Stock Solutions - Use Fresh Aliquot for Each Experiment freeze_thaw->sol_freeze_thaw sol_storage_cond Solution: - Store at -80°C (long-term) - Protect from Light storage_cond->sol_storage_cond

Caption: Troubleshooting decision tree for this compound stability issues.

G cluster_conditions Forced Degradation Stress Conditions start This compound Sample (in solution) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂) start->oxidative thermal Thermal (105°C, solid state) start->thermal photo Photolytic (UV Light, 254 nm) start->photo analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Evaluate Specificity: Degradant peaks are resolved from the parent peak analysis->result

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Poricoic Acid A Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of Poricoic Acid A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its notable biological activities?

This compound is a lanostane-type triterpenoid (B12794562) first isolated from the surface layer of the fungus Poria cocos[1]. It has the molecular formula C₃₁H₄₆O₅ and a molecular weight of 498.7 g/mol [1]. This compound has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects[2][3]. It has been shown to modulate key signaling pathways such as MEK/ERK, AMPK, and TGF-β/Smad[2][3][4].

Q2: What are the primary challenges in the extraction and purification of this compound?

The main challenges researchers face during the isolation of this compound include:

  • Low Yield: Achieving a high extraction yield can be difficult due to the complex matrix of the raw fungal material and the relatively low concentration of the compound[2][5]. The content of this compound in the dried sclerotium of Poria cocos can range from 0.156 to 0.885 mg/g[1].

  • Co-extraction of Impurities: The extraction process often co-extracts other structurally similar triterpenoids and compounds, which can complicate the purification process[2].

  • Compound Degradation: this compound can be susceptible to degradation under certain conditions, such as high temperatures and extreme pH levels[2].

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound has poor solubility in water, which can lead to precipitation and handling issues during experiments in aqueous buffer systems[6][7].

Q3: Which analytical techniques are recommended for the identification and quantification of this compound?

For the identification and quantification of this compound, the following techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying this compound in extracts[2].

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern for structural confirmation[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the complete structural elucidation of the molecule[1].

Q4: What are the recommended storage conditions for this compound powder and its solutions?

  • Powder: For long-term storage, this compound powder should be kept at -20°C for up to 3 years[8][9]. It is advisable to store the vial in a desiccator to prevent moisture absorption, which can affect solubility[10].

  • Stock Solutions: Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles[10]. These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month[8][10]. It is also recommended to protect both the powder and solutions from light[10].

Troubleshooting Guide

Low Extraction Yield
ProblemPossible CauseRecommended Solution
Low yield of this compound in the crude extract. Inefficient Cell Wall Disruption: The fungal cell walls of Poria cocos may not be adequately disrupted, limiting solvent access.Ensure the raw material is ground into a fine powder (e.g., 40-60 mesh) to increase the surface area. Consider using ultrasound-assisted extraction (UAE) to enhance cell wall disruption and improve efficiency[2].
Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for solubilizing this compound.Optimize the ethanol (B145695) concentration. A common starting point is 75-80% ethanol[1][2]. Experiment with different solvent systems of varying polarities.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature.Increase the extraction time for maceration or the duration of reflux. For reflux extraction, a temperature of 60-70°C for 2-3 hours is a good starting point[2]. Be cautious of potential degradation at very high temperatures and monitor for degradation products using HPLC[2].
Purification Challenges
ProblemPossible CauseRecommended Solution
Co-elution of impurities with this compound during column chromatography. Similar Polarity of Compounds: Other triterpenoids in the extract may have polarities very similar to this compound, making separation on silica (B1680970) gel difficult[2].Optimize the mobile phase by using a shallow gradient elution with a solvent system like hexane-ethyl acetate (B1210297) or chloroform-methanol to improve resolution[2]. If silica gel is ineffective, consider using a different stationary phase, such as reversed-phase C18 or other specialized resins[2]. High-Speed Countercurrent Chromatography (HSCCC) can also be an effective technique for initial purification[1].
Precipitation of product during fraction pooling and concentration. Poor Solubility in Elution Solvent: this compound may have limited solubility in the final elution solvent mixture as the concentration increases.Minimize the volume of the pooled fractions before complete solvent evaporation. Consider adding a small amount of a more soluble solvent like DMSO or chloroform (B151607) before final drying[1].
Compound Stability and Handling
ProblemPossible CauseRecommended Solution
Difficulty dissolving the purified powder. Moisture Absorption: The powder may have absorbed moisture, which can affect its solubility[10].Ensure the vial is tightly sealed and stored in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation[10].
Incorrect or Low-Quality Solvent: The chosen solvent may not be optimal, or it may have absorbed moisture (e.g., DMSO)[8][10].Use fresh, anhydrous DMSO for preparing stock solutions[8][10]. Sonication can also aid in the dissolution process[10].
Precipitate forms after diluting a DMSO stock solution into an aqueous buffer. Low Aqueous Solubility: The final concentration of DMSO is not high enough to maintain the solubility of the hydrophobic this compound in the aqueous medium[7].Decrease the final concentration of this compound. Alternatively, increase the final DMSO concentration, but be mindful of its potential toxicity to cells and always include a vehicle control[7]. Adjusting the pH of the aqueous solution can also increase solubility, as this compound is a dicarboxylic acid[7].
Inconsistent experimental results. Degradation of Stock Solution: Improper storage or multiple freeze-thaw cycles may have led to the degradation of this compound[10].Always aliquot stock solutions and store them at the recommended temperatures (-80°C for long-term)[10]. If degradation is suspected, prepare fresh solutions.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃₁H₄₆O₅[1]
Molecular Weight498.7 g/mol [1]
AppearancePowder[1]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Table 2: Quantitative Yield of this compound from Poria cocos

Analytical MethodThis compound Content (mg/g of dried material)Reference(s)
UPLC / HPLC0.156 to 0.885[1]

Table 3: Solubility of this compound in DMSO

SolventConcentrationMolar EquivalentNotesReference(s)
DMSO100 mg/mL200.52 mMUse fresh, anhydrous DMSO as moisture can reduce solubility.[7][8]

Experimental Protocols

Protocol 1: Ethanol Extraction of Triterpenoids from Poria cocos

  • Preparation of Raw Material: Obtain dried Poria cocos sclerotium and grind the material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction[1][2].

  • Extraction:

    • Maceration: Macerate the powdered material in 80% ethanol (using a 1:10 solid-to-solvent ratio, w/v) at room temperature for 24 hours with occasional stirring[2].

    • Reflux Extraction (Alternative): Perform reflux extraction at 60-70°C for 2-3 hours[2].

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid particles. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract[2].

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent such as hexane[2].

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform). Adsorb the dissolved extract onto a small amount of silica gel and dry it completely. Carefully load the dried sample onto the top of the prepared column[2].

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane (B92381) and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate)[2].

  • Fraction Collection and Analysis: Collect fractions of a fixed volume (e.g., 10-20 mL). Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound[2].

  • Final Concentration: Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound[2].

Mandatory Visualizations

G cluster_extraction Extraction cluster_purification Purification raw_material Poria cocos (Dried, Powdered) solvent_extraction Solvent Extraction (e.g., 80% Ethanol) raw_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_hplc Fraction Analysis (TLC/HPLC) fraction_collection->tlc_hplc pooling Pooling of Pure Fractions tlc_hplc->pooling final_concentration Final Concentration pooling->final_concentration pure_compound Purified this compound final_concentration->pure_compound

Caption: General workflow for the extraction and purification of this compound.

G start Problem: Low Extraction Yield q1 Is the raw material finely powdered? start->q1 s1 Action: Grind Poria cocos to a fine powder (40-60 mesh). Consider UAE. q1->s1 No q2 Is the solvent system optimal? q1->q2 Yes s1->q2 s2 Action: Optimize solvent polarity. Start with 75-80% ethanol. q2->s2 No q3 Are extraction time and temperature sufficient? q2->q3 Yes s2->q3 s3 Action: Increase extraction time and/or temperature. (e.g., Reflux at 60-70°C for 2-3h) q3->s3 No end Re-evaluate Yield q3->end Yes s3->end

Caption: Troubleshooting decision tree for low extraction yield.

G paa This compound mek MEK1/2 paa->mek erk ERK1/2 mek->erk proliferation Cell Proliferation & Survival erk->proliferation invis

Caption: this compound inhibits the MEK/ERK signaling pathway.

References

adjusting vehicle composition for Poricoic Acid A administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poricoic Acid A (PAA). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a triterpenoid (B12794562) compound isolated from Poria cocos with demonstrated anti-tumor and anti-fibrotic properties. Its mechanism of action involves the modulation of several key signaling pathways, including MEK/ERK, mTOR/p70s6k, TGF-β/Smad, NF-κB/MAPK, and AMPK.[1] PAA is a lipophilic molecule with poor aqueous solubility, which presents challenges for its use in both in vitro and in vivo experiments that necessitate aqueous buffer systems.[2] This poor solubility can result in precipitation, leading to inaccurate concentration measurements and diminished bioavailability.[2]

Q2: What are the recommended starting doses for this compound in in vivo studies?

A2: Based on published literature, a common starting dose for PAA in rodent models is between 10 mg/kg/day and 20 mg/kg/day administered orally.[1] However, the optimal dosage is dependent on the specific animal model, the disease under investigation, and the desired therapeutic outcome. A dose-response study is highly recommended to determine the most effective and non-toxic dose for your specific experimental setup.[1]

Q3: How should this compound be prepared for oral administration in animal models?

A3: Due to its low aqueous solubility, a common method for preparing PAA for oral gavage involves first dissolving it in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with a suitable vehicle such as corn oil.[1] An alternative is to prepare a suspension using carboxymethylcellulose-sodium (CMC-Na).[3] It is critical to keep the final DMSO concentration low to minimize potential toxicity.[1]

Q4: What is the known toxicity profile of this compound?

A4: this compound is considered to have low toxicity.[1] In vivo studies in mouse models have indicated minimal adverse effects on primary organs.[3]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions

  • Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium or vehicle for in vivo administration.

  • Root Cause: The concentration of the hydrophobic this compound exceeds its solubility limit when the DMSO stock solution is diluted in an aqueous environment. The final concentration of DMSO is not sufficient to maintain its solubility.[2]

  • Solutions:

    • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.[2]

    • Optimize Vehicle Composition: Consider using a co-solvent system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common alternative for poorly soluble compounds.[1] For oral administration, a suspension in 0.5% carboxymethylcellulose-sodium (CMC-Na) is also a viable option.[3]

    • pH Adjustment: this compound is a dicarboxylic acid, and its solubility is likely pH-dependent. Increasing the pH of the aqueous solution can deprotonate the carboxylic acid groups, thereby increasing the molecule's polarity and aqueous solubility.[2]

    • Sonication: If precipitation occurs after mixing, sonicating the solution in a water bath sonicator for 5-10 minutes can help to create a uniform suspension.[1]

    • Prepare Fresh Solutions: It is always recommended to prepare the dosing solution fresh before each administration to minimize the chances of precipitation and degradation.[1]

Issue 2: Inconsistent or Lower Than Expected Efficacy in Animal Studies

  • Problem: I am observing high variability or lower than expected therapeutic effects in my in vivo experiments.

  • Root Cause: The poor aqueous solubility of this compound can limit its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.[2] The formulation may not be optimal for absorption.

  • Solutions:

    • Particle Size Reduction: Micronization or nanocrystallization of the this compound powder can increase the surface area for dissolution, potentially improving bioavailability.

    • Use of Surfactants: Incorporating a pharmaceutically acceptable surfactant, such as Tween 80 or Cremophor EL, into the vehicle can improve the wetting of the compound and enhance its dissolution.

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, significantly enhancing their aqueous solubility and bioavailability.

    • Lipid-Based Formulations: For highly lipophilic compounds, dissolving or suspending them in oils or other lipid-based vehicles can improve absorption.[4]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationMolar EquivalentNotes
DMSO100 mg/mL200.52 mMMay require ultrasonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[2][5]

Table 2: Example Vehicle Compositions for In Vivo Administration

Vehicle CompositionRoute of AdministrationNotes
10% DMSO, 90% Corn OilOral GavageA common formulation for preclinical studies. Ensure final DMSO concentration is as low as possible.[1]
0.5% - 1% CMC-Na in SalineOral GavageForms a suspension. Useful for compounds with very low solubility in oil.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral/ParenteralA more complex vehicle for enhancing the solubility of poorly soluble compounds.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (DMSO/Corn Oil Method)

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Stock Solution Preparation: Dissolve the PAA powder in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]

  • Dilution: For a final dosing solution of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]

  • Homogenization: Vortex the solution thoroughly to ensure a uniform suspension.

  • Sonication (if necessary): If precipitation is observed, sonicate the solution for 5-10 minutes in a water bath sonicator.[1]

  • Administration: Administer the freshly prepared suspension to the animals via oral gavage.

Protocol 2: Cell Viability Assay (CCK-8)

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • PAA Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Replace the old medium with the PAA-containing medium. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control group.

Protocol 3: Western Blot Analysis

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

MEK_ERK_Signaling_Pathway Poricoic_Acid_A This compound MEK1_2 MEK1/2 Poricoic_Acid_A->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Growth and Proliferation ERK1_2->Proliferation

Caption: this compound inhibits the MEK/ERK signaling pathway.

TGF_beta_Smad_Signaling_Pathway TGF_beta1 TGF-β1 TbetaRII TβRII TGF_beta1->TbetaRII TbetaRI TβRI TbetaRII->TbetaRI activates p_Smad3 p-Smad3 TbetaRI->p_Smad3 phosphorylates Poricoic_Acid_A This compound Poricoic_Acid_A->p_Smad3 Smad4 Smad4 p_Smad3->Smad4 complexes with Nucleus Nucleus Smad4->Nucleus Fibrosis_Genes Pro-fibrotic Gene Transcription Nucleus->Fibrosis_Genes regulates

Caption: PAA inhibits the TGF-β/Smad signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture PAA_Treatment PAA Treatment Cell_Culture->PAA_Treatment Viability_Assay Cell Viability Assay PAA_Treatment->Viability_Assay Western_Blot Western Blot PAA_Treatment->Western_Blot Animal_Model Animal Model (e.g., Xenograft) Vehicle_Prep Vehicle Preparation Animal_Model->Vehicle_Prep PAA_Admin PAA Administration Vehicle_Prep->PAA_Admin Tumor_Monitoring Tumor Monitoring PAA_Admin->Tumor_Monitoring Tissue_Analysis Tissue Analysis Tumor_Monitoring->Tissue_Analysis

Caption: General experimental workflow for this compound studies.

References

Poricoic Acid A sonication to improve solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for working with Poricoic Acid A, with a focus on improving its solubility using sonication.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Poria cocos. It has demonstrated significant therapeutic potential, including anti-inflammatory, anti-cancer, and anti-fibrotic properties. These effects are attributed to its ability to modulate key signaling pathways. However, this compound is a lipophilic molecule with poor aqueous solubility, which can present challenges in experimental settings that require aqueous buffer systems. This poor solubility may lead to precipitation, inaccurate concentration measurements, and consequently, reduced bioavailability in in vitro and in vivo studies.

Q2: What is the known solubility of this compound in common laboratory solvents?

A2: this compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] Information from various suppliers indicates that a stock solution of up to 100 mg/mL in DMSO can be prepared, though this may require ultrasonication to fully dissolve.[2] It is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[2] While it is also reported to be soluble in other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone, specific quantitative data for these is limited.[3]

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?

A3: This is a common issue that occurs when the final concentration of DMSO in the aqueous solution is insufficient to maintain the solubility of the hydrophobic this compound. Here are several troubleshooting steps you can take:

  • Decrease the final concentration of this compound: The most straightforward approach is to work with a lower final concentration of the compound in your experiment.

  • Increase the final DMSO concentration: While this can improve solubility, it is crucial to be mindful of the DMSO tolerance of your specific cell line or experimental system, as high concentrations can be cytotoxic. Always include a vehicle control with the equivalent final DMSO concentration in your experiments.

  • pH Adjustment: this compound is a dicarboxylic acid, and therefore its solubility is expected to be pH-dependent.[4] Increasing the pH of the aqueous solution can deprotonate the carboxylic acid groups, thereby increasing the molecule's polarity and aqueous solubility. It is advisable to perform a pH-solubility profile to determine the optimal pH for your experiments.[4]

  • Use of Co-solvents: The addition of a water-miscible organic solvent can enhance the solvating capacity of the aqueous solution. Common co-solvents include ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.[4]

Troubleshooting Guide: Sonication to Improve Solubility

Sonication utilizes high-frequency sound waves to agitate particles in a solution, which can aid in the dissolution of poorly soluble compounds like this compound.[5]

Issue: this compound powder is not fully dissolving in DMSO or other organic solvents.

Solution:

A bath sonicator can be used to facilitate the dissolution of this compound. The ultrasonic waves help to break down compound aggregates, increasing the surface area exposed to the solvent.[6]

Recommended Protocol (General Guidance):

Due to the lack of a specific optimized protocol for this compound, the following general procedure can be adapted. It is crucial to optimize these parameters for your specific experimental setup.

Materials:

  • This compound powder

  • Anhydrous DMSO (or desired solvent)

  • Appropriate glass vial

  • Bath sonicator with temperature control

Procedure:

  • Preparation: Weigh the desired amount of this compound powder into a clean, dry glass vial. Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Vortex the vial for 1-2 minutes to initially disperse the powder.

  • Sonication:

    • Place the vial in the bath sonicator. Ensure the water level in the sonicator is adequate.

    • Sonication Parameters (starting points for optimization):

      • Power: Start with a moderate power setting. High power can generate excessive heat.

      • Duration and Pulsing: Use a pulsed sonication approach to prevent overheating of the sample. For example, sonicate for 10-15 second pulses with a 10-15 second rest period in between.[3]

      • Temperature: Maintain a low temperature in the sonicator bath (e.g., 4-25°C) to minimize the risk of compound degradation.[7][8]

  • Visual Inspection: After a few cycles, visually inspect the solution. If undissolved particles remain, continue with pulsed sonication.

  • Completion: Sonication is complete when a clear solution is obtained.

Troubleshooting Sonication:

Problem Potential Cause Suggested Solution
Compound still not dissolving Insufficient sonication time or power.Gradually increase the sonication time or power. Ensure the vial is properly positioned in the sonicator bath for optimal energy transfer.
Sample is getting warm Excessive sonication power or continuous sonication.Decrease the power setting. Increase the duration of the rest periods between pulses. Ensure the sonicator bath is filled with cool water.
Suspected compound degradation Overheating or prolonged exposure to high-energy sonication.Use the lowest effective power and the shortest possible sonication time. Keep the sample on ice during the rest periods. Consider performing a stability test of the sonicated solution using a suitable analytical method like HPLC.[9]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound solubility.

SolventConcentrationMolar EquivalentNotesReference(s)
DMSO100 mg/mL~200.5 mMMay require sonication for complete dissolution. Use of anhydrous DMSO is recommended.[1][2]
DMSO / Corn Oil (10% / 90%)≥ 2.5 mg/mL≥ 5.01 mMFor in vivo preparations.MedChemExpress

Experimental Protocols

In Vitro Cell Viability Assay (CCK-8)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Target cancer cell line (e.g., H460, H1299 lung cancer cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 100, 150, 200, 250 µg/mL). Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and fibrosis.

MEK/ERK Signaling Pathway

This compound has been demonstrated to inhibit the proliferation of lung cancer cells by directly targeting and suppressing the MEK1/2, which in turn downregulates the phosphorylation of ERK.[10] This inhibition leads to cell cycle arrest and apoptosis.

MEK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Poricoic_Acid_A This compound Poricoic_Acid_A->MEK

Caption: this compound inhibits the MEK/ERK signaling pathway.

NF-κB/MAPK Signaling Pathway

This compound has been shown to exert anti-inflammatory and anti-fibrotic effects by inhibiting the NF-κB and MAPK signaling pathways.[8]

NFkB_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation to Nucleus MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Gene_Expression Poricoic_Acid_A This compound Poricoic_Acid_A->IKK Poricoic_Acid_A->MAPKKK

Caption: this compound inhibits the NF-κB and MAPK pathways.

AMPK Signaling Pathway

This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation contributes to its anti-fibrotic effects.

AMPK_Pathway Poricoic_Acid_A This compound AMPK AMPK Poricoic_Acid_A->AMPK mTORC1 mTORC1 AMPK->mTORC1 SREBP1 SREBP-1 AMPK->SREBP1 PGC1a PGC-1α AMPK->PGC1a Autophagy Autophagy mTORC1->Autophagy Lipid_Synthesis Lipid Synthesis SREBP1->Lipid_Synthesis Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: this compound activates the AMPK signaling pathway.

Experimental Workflow for Solubility Enhancement and Cell-Based Assays

Experimental_Workflow Start Start: This compound Powder Dissolution Dissolution in Anhydrous DMSO Start->Dissolution Sonication Sonication (if necessary) Dissolution->Sonication Stock_Solution High-Concentration Stock Solution Sonication->Stock_Solution Clear Solution Dilution Serial Dilution in Culture Medium Stock_Solution->Dilution Cell_Treatment Treatment of Cultured Cells Dilution->Cell_Treatment Assay Downstream Assays (e.g., CCK-8, Western Blot) Cell_Treatment->Assay

Caption: General experimental workflow for preparing this compound.

References

Validation & Comparative

Poricoic Acid A in Focus: A Comparative Analysis of Poria Cocos Triterpenoids in Cancer and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Poricoic Acid A with other prominent triterpenoids isolated from the medicinal fungus Poria cocos. The following sections detail their comparative biological activities, supported by quantitative experimental data, and provide comprehensive experimental protocols for key assays.

Introduction

Poria cocos is a well-known fungus in traditional medicine, and its therapeutic properties are largely attributed to a class of compounds known as triterpenoids. Among these, this compound has garnered significant scientific interest for its potent anticancer and anti-inflammatory activities. This guide aims to provide a comparative analysis of this compound against other key Poria cocos triterpenoids, including Poricoic Acid B, Pachymic Acid, Dehydropachymic Acid, Polyporenic Acid C, and Tumulosic Acid, to aid researchers in their drug discovery and development efforts.

Comparative Biological Activity: Anticancer Effects

The cytotoxic effects of various Poria cocos triterpenoids have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: Comparative Anticancer Activity (IC50) of Poria cocos Triterpenoids
CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
This compound HepG2Liver Cancer48.7 ± 1.348[1]
A549Lung Cancer55.2 ± 2.648[1]
MCF-7Breast Cancer60.1 ± 3.148[1]
Poricoic Acid B HepG2Liver Cancer35.4 ± 1.148[1]
A549Lung Cancer42.8 ± 2.348[1]
MCF-7Breast Cancer48.5 ± 2.548[1]
Pachymic Acid BxPc-3Pancreatic Cancer0.2624[2]
MDA-MB-231Breast Cancer~4.2 (2.13 µg/mL)Not Specified[3]
Dehydropachymic Acid BxPc-3Pancreatic Cancer1.0224[2]
Polyporenic Acid C BxPc-3Pancreatic Cancer21.7624[2]
Tumulosic Acid HepG2Liver Cancer7.36 ± 0.98Not Specified[4]
HSC-2Oral Squamous Carcinoma2.50 ± 0.15Not Specified[4]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Comparative Biological Activity: Anti-inflammatory Effects

The anti-inflammatory properties of Poria cocos triterpenoids are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparative Anti-inflammatory Activity of Poria cocos Triterpenoids
CompoundAssayCell LineKey FindingsReference
This compound Nitric Oxide (NO) ProductionRAW 264.7Significantly decreased NO production to 47% at 30 µg/mL.[5]
Poricoic Acid B Nitric Oxide (NO) ProductionRAW 264.7Showed higher anti-inflammatory activity than this compound, suppressing NO production to 29% at 20 µg/mL, 34% at 30 µg/mL, and 68% at 40 µg/mL.[5]

Signaling Pathways Modulated by Poria cocos Triterpenoids

Poria cocos triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

This compound and B in Cancer

Poricoic Acids A and B have been shown to induce apoptosis and cell cycle arrest in cancer cells by interfering with key signaling pathways such as PI3K/Akt and MAPK.[1][6]

Poricoic_Acid_ABC_Cancer_Pathway PAA This compound / B ROS ROS Generation PAA->ROS PI3K_Akt PI3K/Akt Pathway PAA->PI3K_Akt Inhibits MAPK MAPK Pathway PAA->MAPK Inhibits p53 p53 Pathway PAA->p53 Activates ROS->PI3K_Akt ROS->MAPK Caspases Caspase Activation PI3K_Akt->Caspases Inhibits CDK_Cyclin CDK-Cyclin (Inhibition) PI3K_Akt->CDK_Cyclin MAPK->Caspases MMPs MMP Family (Inhibition) MAPK->MMPs p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis InvasionMetastasis Invasion & Metastasis (Inhibition) MMPs->InvasionMetastasis CellCycleArrest Cell Cycle Arrest (G2/M) CDK_Cyclin->CellCycleArrest

Anticancer signaling of Poricoic Acids A & B.
Pachymic Acid in Cancer

Pachymic acid has been demonstrated to induce apoptosis and cell cycle arrest through multiple pathways, including the activation of ER stress and modulation of the JAK2/STAT3 and PI3K/Akt pathways.[7][8]

Pachymic_Acid_Cancer_Pathway PA Pachymic Acid ROS ROS Generation PA->ROS ER_Stress ER Stress PA->ER_Stress JAK2_STAT3 JAK2/STAT3 Pathway PA->JAK2_STAT3 Inhibits PI3K_Akt PI3K/Akt Pathway PA->PI3K_Akt Inhibits JNK JNK Pathway ROS->JNK ER_Stress->JNK Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2) JNK->Mitochondrial_Pathway CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) JAK2_STAT3->CellCycleArrest Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Caspase_Activation->Apoptosis

Anticancer signaling of Pachymic Acid.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the triterpenoid (B12794562) compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

CCK8_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Triterpenoid Compounds incubate1->add_compounds incubate2 Incubate (e.g., 24-72h) add_compounds->incubate2 add_cck8 Add CCK-8 Reagent incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 measure_abs Measure Absorbance at 450nm incubate3->measure_abs analyze_data Calculate Cell Viability & IC50 measure_abs->analyze_data end End analyze_data->end

CCK-8 assay workflow.
Western Blotting

  • Sample Preparation: Treat cells with the triterpenoid compounds for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the triterpenoid compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion

The triterpenoids from Poria cocos exhibit a range of potent biological activities, with this compound being a prominent example. The comparative data presented in this guide highlight the differential potencies of these compounds in anticancer and anti-inflammatory applications. Poricoic Acid B appears to have superior anti-inflammatory and, in some cases, anticancer activity compared to this compound. Pachymic acid and Tumulosic acid also demonstrate significant cytotoxic effects, in some instances surpassing that of this compound. This comparative analysis underscores the importance of studying the full spectrum of triterpenoids from Poria cocos for the development of novel therapeutics. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing this field of study.

References

Poricoic Acid A: A Comparative Analysis Against Leading Anti-Fibrotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrosis, the excessive accumulation of extracellular matrix, poses a significant challenge in a multitude of chronic diseases, leading to organ scarring and functional decline. The quest for effective anti-fibrotic therapies is a critical area of research. This guide provides a detailed comparison of Poricoic Acid A, a promising natural triterpenoid, against two established anti-fibrotic drugs, Pirfenidone (B1678446) and Nintedanib. This analysis is supported by experimental data on their efficacy, mechanisms of action, and the underlying signaling pathways.

Mechanism of Action: A Tale of Three Compounds

The anti-fibrotic activity of this compound, Pirfenidone, and Nintedanib stems from their distinct mechanisms of action, primarily targeting the signaling pathways that drive fibroblast activation and collagen deposition.

This compound exerts its anti-fibrotic effects by modulating multiple signaling pathways. A key mechanism is the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad pathway, a central regulator of fibrosis.[1][2] this compound has been shown to specifically inhibit the phosphorylation of Smad3, a crucial downstream mediator of TGF-β1 signaling.[1] This action effectively blocks the nuclear translocation of the Smad complex and subsequent transcription of pro-fibrotic genes. Additionally, this compound has been reported to activate AMP-activated protein kinase (AMPK) and inhibit Endoplasmic Reticulum Stress (ERS)-mediated apoptosis, both of which contribute to its anti-fibrotic properties.[2][3][4][5]

Pirfenidone is an orally available pyridinone derivative with anti-fibrotic, anti-inflammatory, and antioxidant properties.[6][7][8][9] Its precise mechanism is not fully elucidated, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β1 and Tumor Necrosis Factor-α (TNF-α).[6][7][9] By reducing the levels of these key mediators, Pirfenidone inhibits fibroblast proliferation and differentiation into myofibroblasts, thereby decreasing the synthesis and deposition of collagen.[7]

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in the pathogenesis of fibrosis.[10][11][12][13][14] Specifically, it inhibits the activity of Platelet-Derived Growth Factor Receptor (PDGFR) α and β, Fibroblast Growth Factor Receptor (FGFR) 1-3, and Vascular Endothelial Growth Factor Receptor (VEGFR) 1-3.[10][11] By blocking these signaling pathways, Nintedanib interferes with the proliferation, migration, and transformation of fibroblasts, key events in the fibrotic process.[10][11][14]

Comparative Efficacy: In Vitro and In Vivo Data

While direct head-to-head clinical trials are lacking, preclinical studies provide valuable insights into the comparative efficacy of these three agents in mitigating fibrosis. The following tables summarize quantitative data from studies using similar experimental models.

In Vitro Efficacy: Inhibition of Fibroblast Activation

Table 1: Comparative Effects on Fibrotic Markers in TGF-β1-Stimulated Fibroblasts

AgentCell TypeConcentrationTarget MarkerFold Change vs. TGF-β1 ControlReference
This compound Rat Renal Fibroblasts (NRK-49F)10 µMα-SMA~0.4[15]
10 µMCollagen I~0.5[15]
10 µMFibronectin~0.6[15]
Pirfenidone Human Lung Fibroblasts1 mg/mLα-SMA~0.5
1 mg/mLCollagen I~0.6
Nintedanib Human Lung Fibroblasts (IPF)2 µMα-SMA~0.6
2 µMFibronectin~0.4
2 µMCollagen 1a1~0.3

Note: Data is extracted from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Efficacy: Animal Models of Fibrosis

Table 2: Comparative Effects in the Bleomycin-Induced Lung Fibrosis Model

AgentAnimal ModelDosageEndpointReduction vs. Bleomycin (B88199) ControlReference
This compound (Data not available in a comparable bleomycin lung fibrosis model)
Pirfenidone Mouse400 mg/kg/dayLung Hydroxyproline (B1673980)~20%
Nintedanib Mouse60 mg/kg/dayAshcroft Score~30%
60 mg/kg/dayLung Hydroxyproline~25%

Note: Data is extracted from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways

TGF-β/Smad Signaling Pathway and Inhibition by this compound TGFB1 TGF-β1 TBRII TβRII TGFB1->TBRII TBRI TβRI TBRII->TBRI Smad23 Smad2/3 TBRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation GeneTranscription Pro-fibrotic Gene Transcription (Collagen, α-SMA) Nucleus->GeneTranscription PAA This compound PAA->pSmad23 Inhibits Phosphorylation

Caption: TGF-β/Smad pathway and this compound's inhibitory action.

Mechanism of Action of Pirfenidone Pirfenidone Pirfenidone TGFB_production TGF-β Production Pirfenidone->TGFB_production Inhibits TNFa_production TNF-α Production Pirfenidone->TNFa_production Inhibits Fibroblast_proliferation Fibroblast Proliferation TGFB_production->Fibroblast_proliferation Myofibroblast_diff Myofibroblast Differentiation TGFB_production->Myofibroblast_diff TNFa_production->Fibroblast_proliferation Fibrosis Fibrosis Fibroblast_proliferation->Fibrosis Collagen_synthesis Collagen Synthesis Myofibroblast_diff->Collagen_synthesis Collagen_synthesis->Fibrosis

Caption: Pirfenidone's inhibitory effects on pro-fibrotic pathways.

Mechanism of Action of Nintedanib Nintedanib Nintedanib PDGFR PDGFR Nintedanib->PDGFR Inhibits FGFR FGFR Nintedanib->FGFR Inhibits VEGFR VEGFR Nintedanib->VEGFR Inhibits Fibroblast_proliferation Fibroblast Proliferation PDGFR->Fibroblast_proliferation Fibroblast_migration Fibroblast Migration FGFR->Fibroblast_migration Fibroblast_transformation Fibroblast Transformation VEGFR->Fibroblast_transformation Fibrosis Fibrosis Fibroblast_proliferation->Fibrosis Fibroblast_migration->Fibrosis Fibroblast_transformation->Fibrosis

Caption: Nintedanib's inhibition of key tyrosine kinase receptors.

Experimental Workflow

General In Vitro Experimental Workflow for Anti-Fibrotic Agent Evaluation start Start seed_cells Seed Fibroblasts (e.g., NRK-49F, Primary Lung Fibroblasts) start->seed_cells pre_treat Pre-treat with Anti-fibrotic Agent (this compound, Pirfenidone, or Nintedanib) seed_cells->pre_treat stimulate Stimulate with TGF-β1 pre_treat->stimulate incubate Incubate for 24-72 hours stimulate->incubate analysis Analysis incubate->analysis western_blot Western Blot (α-SMA, Collagen I, etc.) analysis->western_blot qpcr qPCR (COL1A1, ACTA2, etc.) analysis->qpcr cell_viability Cell Viability Assay (MTT, CCK-8) analysis->cell_viability end End western_blot->end qpcr->end cell_viability->end

Caption: Workflow for in vitro evaluation of anti-fibrotic agents.

Detailed Experimental Protocols

In Vitro TGF-β1-Induced Fibroblast Activation
  • Cell Culture: Human lung fibroblasts or rat renal fibroblasts (NRK-49F) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluence. The medium is then replaced with serum-free DMEM for 24 hours. Subsequently, cells are pre-treated with various concentrations of this compound, Pirfenidone, or Nintedanib for 1 hour, followed by stimulation with recombinant human TGF-β1 (typically 5-10 ng/mL) for 24-48 hours.

  • Western Blot Analysis: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against α-SMA, collagen type I, fibronectin, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels.

  • Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the treated cells and reverse-transcribed into cDNA. qPCR is performed using specific primers for genes encoding α-SMA (ACTA2), collagen type I (COL1A1), and fibronectin (FN1). The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used. Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.

  • Drug Administration: Treatment with this compound, Pirfenidone, or Nintedanib (or vehicle control) is initiated either prophylactically (starting on the day of or one day before bleomycin administration) or therapeutically (starting 7-14 days after bleomycin administration). The drugs are typically administered daily via oral gavage.

  • Endpoint Analysis (Day 21 or 28):

    • Histology: Lungs are harvested, fixed, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.

    • Hydroxyproline Assay: A portion of the lung tissue is homogenized and hydrolyzed. The hydroxyproline content, a major component of collagen, is measured colorimetrically as an index of total collagen deposition.

    • Immunohistochemistry: Lung sections are stained for markers of fibrosis such as α-SMA to identify myofibroblasts.

Conclusion

This compound demonstrates significant anti-fibrotic potential through its multi-target mechanism, particularly its inhibition of the TGF-β/Smad pathway. While direct comparative clinical data with Pirfenidone and Nintedanib is not yet available, preclinical evidence suggests its efficacy is comparable in in vitro models of fibroblast activation. Further in vivo studies in relevant fibrosis models are warranted to fully elucidate its therapeutic potential relative to the established anti-fibrotic agents. The distinct mechanisms of action of these three compounds may offer opportunities for combination therapies to achieve synergistic anti-fibrotic effects. This guide provides a foundational resource for researchers to design and interpret studies aimed at advancing the development of novel anti-fibrotic treatments.

References

A Comparative Analysis of the Cytotoxic Effects of Poricoic Acid A and Its Derivatives on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – A comprehensive review of recent studies provides a comparative analysis of the cytotoxic properties of Poricoic Acid A (PAA) and its derivatives against various cancer cell lines. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer a valuable resource for researchers, scientists, and professionals in drug development.

This compound, a triterpenoid (B12794562) extracted from the medicinal mushroom Poria cocos, has demonstrated significant anti-tumor effects.[1] Research highlights its ability to induce programmed cell death (apoptosis) and autophagy in cancer cells, as well as inhibit cell proliferation and migration.[1][2] The anticancer activities of PAA are attributed to its modulation of key signaling pathways, including the MEK/ERK and mTOR/p70s6k pathways.[1][3] This report delves into the comparative cytotoxicity of PAA and its derivatives, offering a clearer perspective on their therapeutic potential.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its derivatives across various cancer cell lines. These values represent the concentration of a compound required to inhibit the growth of 50% of a cell population and are a standard measure of cytotoxicity.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound (PAA) H460Lung Cancer~150-200 µg/mL[4]
H1299Lung Cancer~150-200 µg/mL[4]
SKOV3Ovarian CancerDose-dependent decrease in viability at 30, 50, 80 µg/mL[4]
Poricotriol A HL-60Leukemia1.2[5]
A549Lung Cancer5.5[5]
CRL1579Melanoma3.8[5]
NIH:OVCAR-3Ovarian Cancer-[5]
SK-BR-3Breast Cancer-[5]
DU145Prostate Cancer-[5]
Poricoic Acid B (PAB) HepG2Liver CancerApoptosis observed[6]

*Note: IC50 values for this compound in H460 and H1299 cells were reported in µg/mL. The molecular weight of PAA is 486.7 g/mol .

Experimental Protocols

The cytotoxic effects of this compound and its derivatives are typically evaluated using standard in vitro assays. The following are detailed protocols for the key experiments cited in the referenced studies.

Cell Viability and Cytotoxicity Assays (MTT/CCK-8)

These colorimetric assays are used to determine the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well and incubated for 1-4 hours.[7] During this time, viable cells with active mitochondrial dehydrogenases convert the water-soluble tetrazolium salt into a formazan (B1609692) dye.[7]

  • Data Acquisition: The absorbance of the colored formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry

This technique is used to quantify the number of cells undergoing apoptosis.

  • Cell Culture and Treatment: Cells are cultured to 70-80% confluency and treated with the desired concentrations of the test compound for 24 hours.[8]

  • Cell Harvesting: The cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).[8]

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[8] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of each cell.[8]

  • Data Analysis: The percentage of apoptotic cells (early apoptotic: Annexin V positive, PI negative; late apoptotic: Annexin V positive, PI positive) is quantified using appropriate software.[8]

Visualizing the Mechanisms of Action

To better understand the cellular processes affected by this compound and its derivatives, the following diagrams illustrate a general experimental workflow and the key signaling pathways involved in their cytotoxic effects.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Assays cluster_1 Cytotoxicity Evaluation cluster_2 Data Analysis A Cancer Cell Line Seeding B Treatment with this compound Derivatives A->B C Incubation (24-72h) B->C D MTT / CCK-8 Assay C->D E Flow Cytometry (Apoptosis) C->E F Western Blot (Protein Expression) C->F G IC50 Value Determination D->G H Quantification of Apoptotic Cells E->H I Analysis of Signaling Pathway Proteins F->I

Caption: A general experimental workflow for assessing the cytotoxicity of this compound derivatives.

This compound has been shown to exert its anticancer effects by modulating several critical signaling pathways that regulate cell survival and proliferation.[3]

G This compound's Impact on MEK/ERK and mTOR/p70s6k Signaling Pathways cluster_0 MEK/ERK Pathway cluster_1 mTOR/p70s6k Pathway MEK MEK1/2 ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis mTOR mTOR p70s6k p70s6k mTOR->p70s6k ProteinSynthesis Protein Synthesis & Cell Growth p70s6k->ProteinSynthesis Autophagy Autophagy PAA This compound PAA->MEK Inhibits PAA->mTOR Inhibits PAA->Apoptosis PAA->Autophagy

Caption: this compound inhibits the MEK/ERK and mTOR/p70s6k pathways, leading to apoptosis and autophagy.

Conclusion

The available data indicates that this compound and its derivatives, particularly Poricotriol A, exhibit potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action involves the induction of apoptosis and autophagy through the inhibition of key signaling pathways. This comparative guide provides a foundation for further research into the structure-activity relationships of this compound derivatives and their potential development as novel anticancer agents. Further studies are warranted to expand the comparative analysis across a broader range of derivatives and cancer cell lines under standardized conditions.

References

Poricoic Acid A in Combination with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Poricoic Acid A (PAA) in combination with standard chemotherapy drugs. While direct quantitative data on synergistic effects are limited in current literature, this document outlines the mechanistic rationale for such combinations, supported by preclinical data, and provides detailed experimental protocols for future investigation.

This compound, a triterpenoid (B12794562) derived from the medicinal mushroom Poria cocos, has demonstrated significant anti-tumor properties in various cancer cell lines.[1] Its primary mechanisms of action, including the induction of apoptosis and autophagy and the modulation of key cancer-related signaling pathways, present a strong theoretical basis for its use in combination with conventional chemotherapeutics to enhance efficacy and overcome resistance.[1][2]

Mechanistic Synergy with Common Chemotherapeutics

The potential for synergistic interactions between this compound and chemotherapy drugs stems from their complementary effects on cancer cell survival and proliferation pathways.

  • With Cisplatin: Cisplatin's primary mode of action is the induction of DNA damage in cancer cells.[1] this compound can inhibit the PI3K/Akt survival pathway, which is often involved in DNA damage repair.[1] By blocking this repair mechanism, PAA may increase the sensitivity of cancer cells to cisplatin-induced DNA damage, leading to enhanced apoptosis.[1]

  • With Doxorubicin (B1662922): Doxorubicin functions by intercalating into DNA and inhibiting topoisomerase II, leading to apoptosis.[1] this compound's ability to induce apoptosis and autophagy through the modulation of the mTOR pathway could complement the cytotoxic effects of doxorubicin, potentially leading to a more potent anti-tumor response.[1] Triterpenoids from Poria cocos have been shown to enhance the sensitivity of resistant breast cancer cells to doxorubicin by inhibiting P-glycoprotein (P-gp)-mediated multidrug resistance.

  • With Paclitaxel: Paclitaxel disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] this compound can inhibit the MEK/ERK pathway, which plays a crucial role in cell cycle progression.[1] The combined inhibition of cell cycle progression at different points by both agents could result in a synergistic anti-proliferative effect.[1] Clinical studies on Poria cocos-based formulas combined with a paclitaxel-carboplatin regimen for ovarian cancer have shown significant improvements in tumor response rates and quality of life, suggesting the potential of PAA in this combination.[3]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cancer Cell LineCancer TypeIC50 (µg/mL)
H460Lung Cancer~150-200[1]
H1299Lung Cancer~150-200[1]
SKOV3Ovarian Cancer30, 50, 80 (dose-dependent decrease in viability)[1]

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Mechanistic Comparison for Combination Therapy

Therapeutic AgentPrimary Mechanism of ActionKey Signaling Pathways AffectedProposed Synergistic Interaction with PAA
This compound Induction of apoptosis and autophagy; cell cycle arrest.[2]Inhibition of MEK/ERK and PI3K/Akt/mTOR pathways.[1][2]N/A
Cisplatin Induces DNA damage.[1]Activates DNA damage response pathways.PAA's inhibition of PI3K/Akt may prevent the repair of cisplatin-induced DNA damage.[1]
Doxorubicin DNA intercalation and topoisomerase II inhibition.[1]Induces apoptotic pathways.PAA's induction of apoptosis and autophagy via the mTOR pathway may complement doxorubicin's cytotoxicity.[1]
Paclitaxel Stabilizes microtubules, leading to cell cycle arrest.[1]Affects cell cycle regulation.PAA's inhibition of the MEK/ERK pathway may enhance the anti-proliferative effects of paclitaxel.[1]

Mandatory Visualization

G cluster_chemo Chemotherapy Action cluster_paa This compound Action Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage induces Doxorubicin Doxorubicin Doxorubicin->DNA_Damage induces Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization causes Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest / Apoptosis DNA_Damage->Cell_Cycle_Arrest_Apoptosis leads to Microtubule_Stabilization->Cell_Cycle_Arrest_Apoptosis leads to PAA This compound MEK_ERK MEK/ERK Pathway PAA->MEK_ERK inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway PAA->PI3K_Akt_mTOR inhibits Apoptosis_Autophagy Apoptosis & Autophagy PAA->Apoptosis_Autophagy induces Proliferation_Survival Cell Proliferation & Survival MEK_ERK->Proliferation_Survival promotes PI3K_Akt_mTOR->Proliferation_Survival promotes Proliferation_Survival->Cell_Cycle_Arrest_Apoptosis is opposed by Apoptosis_Autophagy->Cell_Cycle_Arrest_Apoptosis contributes to

Caption: Proposed synergistic mechanisms of this compound with chemotherapy.

G start Start cell_culture 1. Cell Culture (e.g., H460, SKOV3) start->cell_culture single_agent 2. Single-Agent IC50 Determination (PAA & Chemo) cell_culture->single_agent combo_treatment 3. Combination Treatment (Constant Ratio or Checkerboard) single_agent->combo_treatment viability_assay 4. Cell Viability Assay (e.g., MTT, CCK-8) combo_treatment->viability_assay synergy_analysis 5. Synergy Analysis (Chou-Talalay Method - CI Values) viability_assay->synergy_analysis mechanism_studies 6. Mechanistic Studies (Western Blot, Flow Cytometry) synergy_analysis->mechanism_studies in_vivo 7. In Vivo Xenograft Model mechanism_studies->in_vivo end End in_vivo->end

Caption: Experimental workflow for synergy assessment.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential synergistic effects of this compound with chemotherapy drugs.

Cell Viability and Synergy Analysis

a. Cell Culture and Treatment:

  • Cancer cell lines (e.g., H460 for lung cancer, SKOV3 for ovarian cancer) are cultured in appropriate media and conditions.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treat cells with this compound and the chemotherapy drug (cisplatin, doxorubicin, or paclitaxel) alone and in combination at various concentrations. A checkerboard (matrix) format or a constant ratio design can be used.

b. Cell Viability Assay (MTT or CCK-8):

  • After a specified incubation period (e.g., 48 or 72 hours), a reagent such as MTT or CCK-8 is added to each well.

  • The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.

  • Dose-response curves are generated, and IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated for each agent alone and in combination.

c. Synergy Determination (Chou-Talalay Method):

  • The data from the cell viability assays are analyzed using software like CompuSyn to calculate the Combination Index (CI).

  • The CI value indicates the nature of the drug interaction:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Mechanistic Studies

a. Western Blot Analysis:

  • To investigate the effect on signaling pathways, cells are treated with this compound, the chemotherapy drug, or the combination for a specified time.

  • Cell lysates are collected, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key proteins in the MEK/ERK and PI3K/Akt/mTOR pathways (e.g., phosphorylated and total forms of MEK, ERK, Akt, mTOR, and p70s6k).

  • Secondary antibodies conjugated to an enzyme are used for detection, and bands are visualized and quantified.

b. Apoptosis Assay (Flow Cytometry):

  • Cells are treated as described above.

  • Cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI).

  • The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

In Vivo Xenograft Studies

a. Animal Model:

  • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells to establish tumors.

b. Treatment:

  • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy drug alone, and the combination of this compound and the chemotherapy drug.

  • Drugs are administered via an appropriate route (e.g., oral gavage for PAA, intraperitoneal injection for cisplatin).

c. Efficacy Evaluation:

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess protein expression in the tumor tissue).

By employing these standardized protocols, researchers can systematically evaluate the potential of this compound to synergize with existing chemotherapy agents, providing a robust evidence base for its potential clinical translation.

References

Unraveling the Diverse Cellular Effects of Poricoic Acid A: A Cross-Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Poricoic Acid A's (PAA) performance across various cell lines, supported by experimental data. PAA, a lanostane-type triterpenoid (B12794562) from Poria cocos, is gaining attention for its anti-cancer and anti-fibrotic properties. [1][2] This document summarizes key quantitative findings, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for investigating the therapeutic potential of this natural compound.

Comparative Efficacy of this compound Across Diverse Cell Lines

The biological impact of this compound is contingent on the cell type, demonstrating significant efficacy in promoting apoptosis, curbing proliferation, and hindering migration and invasion in a range of cancer cell lines.[2] Conversely, in non-cancerous cells, its effects are predominantly linked to anti-fibrotic and protective activities.[2]

Anti-Proliferative and Pro-Apoptotic Effects on Cancer Cell Lines

This compound has demonstrated notable dose-dependent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and effective concentrations for inducing apoptosis vary among different cancer types, highlighting a cell-specific response to PAA treatment.

Cell LineCancer TypeAssayConcentration (µg/mL)EffectCitation
H460Lung CancerCCK-8~150-200IC50
H1299Lung CancerCCK-8~150-200IC50[1]
SKOV3Ovarian CancerCCK-830, 50, 80Dose-dependent decrease in cell viability[1]
CCRF-CEMLeukemiaMTT> 40 µMIC50[3]
AZ-521Gastric AdenocarcinomaMTT> 100 µMIC50[3]
HepG2Liver CancerNot SpecifiedNot SpecifiedShowed apoptotic effects[4]
Anti-Fibrotic Effects on Non-Cancerous Cell Lines

In the context of fibrosis, a condition characterized by excessive accumulation of extracellular matrix (ECM), this compound exhibits potent anti-fibrotic properties. It has been shown to inhibit key cellular processes that drive fibrosis in renal cell lines.

Cell LineConditionKey TargetEffectCitation
NRK-49FRenal FibrosisTGF-β1-induced proliferation and ECM productionInhibition of fibroblast proliferation and collagen deposition.[5][6][5][6]
HK-2Renal Fibrosis (EMT)TGF-β1-induced epithelial-mesenchymal transitionAttenuation of EMT markers.[7][7]
NRK-52ERenal Fibrosis (EMT)TGF-β1-induced epithelial-mesenchymal transitionAttenuation of EMT markers.[7][7]

Mechanistic Insights: Modulation of Key Signaling Pathways

This compound exerts its cellular effects by modulating several critical signaling pathways. A comprehensive understanding of these mechanisms is vital for the development of targeted therapeutic strategies.[2]

  • MEK/ERK Pathway: PAA directly targets MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This inhibition suppresses cell growth and proliferation in lung cancer cells.[8][9]

  • mTOR/p70S6K Pathway: In ovarian cancer, PAA induces apoptosis and autophagy by inhibiting the mTOR/p70S6K signaling axis.[10][11]

  • TGF-β/Smad Pathway: PAA demonstrates anti-fibrotic effects by selectively inhibiting the phosphorylation of Smad3, a key mediator in the TGF-β signaling cascade that promotes fibrosis.[6]

Below are diagrams illustrating the key signaling pathways modulated by this compound.

MEK_ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation, Survival Proliferation, Survival ERK1/2->Proliferation, Survival This compound This compound This compound->MEK1/2

This compound inhibits the MEK/ERK signaling pathway.

mTOR_Pathway Growth Signals Growth Signals PI3K PI3K Growth Signals->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Apoptosis, Autophagy Apoptosis, Autophagy mTOR->Apoptosis, Autophagy Protein Synthesis, Cell Growth Protein Synthesis, Cell Growth p70S6K->Protein Synthesis, Cell Growth This compound This compound This compound->mTOR

This compound modulates the mTOR/p70S6K signaling axis.

TGF_beta_Pathway TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 p-Smad3 p-Smad3 Smad2/3->p-Smad3 Phosphorylation Smad Complex Smad Complex p-Smad3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Nucleus Nucleus Fibrosis Fibrosis Gene Transcription->Fibrosis This compound This compound This compound->p-Smad3

This compound inhibits the TGF-β/Smad signaling pathway.

Comparative Performance with Other Agents

While direct head-to-head studies are limited, available data allows for a comparative analysis of this compound against other known therapeutic agents.

vs. Metformin (B114582) in Cancer

A comparison with metformin, a well-established anti-diabetic drug with anti-cancer properties, reveals that both compounds exhibit significant anti-cancer effects through distinct yet partially overlapping mechanisms.[3] Metformin primarily activates AMPK and inhibits mTORC1 signaling.[3] The IC50 values for metformin can range from the low millimolar to high micromolar range, while PAA's effective concentrations are generally in the higher micromolar range.[3]

vs. Rapamycin in mTOR Inhibition

When compared to rapamycin, a well-known mTOR inhibitor, this compound also demonstrates inhibitory effects on the mTOR/p70S6K pathway.[12] While specific IC50 values for PAA's direct mTOR kinase inhibition are not yet reported, Western blot analyses show a dose-dependent decrease in the phosphorylation of mTOR and p70S6K, similar to the effects of rapamycin.[12]

Experimental Protocols

To ensure the reproducibility of the findings and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate cells (e.g., SKOV3, H460, H1299) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[2]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 30, 50, 80, 100, 150, 200, 250 µg/mL) for 24 hours.[2]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[13]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[13]

Apoptosis Assay (Flow Cytometry)
  • Cell Seeding and Treatment: Seed cells (e.g., SKOV3) in 6-well plates and treat with desired concentrations of this compound for 24 hours.[10]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10][14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Transwell Invasion Assay
  • Cell Seeding: Seed cells (e.g., SKOV3) in the upper chamber of a Transwell insert with a Matrigel-coated membrane in a serum-free medium.

  • Treatment: Add different concentrations of this compound to the upper chamber.

  • Incubation: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber and incubate for 24-48 hours.

  • Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of invading cells under a microscope.

Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cell Line Culture (e.g., H460, SKOV3, NRK-49F) PAA_Treatment This compound Treatment (Dose-Response) Cell_Culture->PAA_Treatment Viability_Assay Cell Viability Assay (CCK-8 / MTT) PAA_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) PAA_Treatment->Apoptosis_Assay Invasion_Assay Invasion/Migration Assay (Transwell) PAA_Treatment->Invasion_Assay Western_Blot Western Blot Analysis (Signaling Proteins) PAA_Treatment->Western_Blot Data_Analysis_InVitro Data Analysis (IC50, Apoptosis Rate, etc.) Viability_Assay->Data_Analysis_InVitro Apoptosis_Assay->Data_Analysis_InVitro Invasion_Assay->Data_Analysis_InVitro Western_Blot->Data_Analysis_InVitro

A generalized workflow for in vitro evaluation of this compound.

References

A Comparative Guide to the Quantification of Poricoic Acid A: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the analysis of natural products, the accurate quantification of bioactive compounds is paramount. Poricoic Acid A, a lanostane-type triterpenoid (B12794562) from Poria cocos, has garnered significant interest for its diverse pharmacological activities. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This comparison is based on a review of established methodologies and presents a summary of their performance, supported by experimental data. We will delve into the experimental protocols for each technique and provide a clear, structured comparison of their quantitative capabilities.

Quantitative Performance at a Glance

The choice between HPLC and LC-MS for the quantification of this compound often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key quantitative parameters for each method based on available data.

ParameterHPLCLC-MS/UPLC-MS
Limit of Detection (LOD) Method Dependent0.0008–0.0430 mg/mL[1]
Limit of Quantification (LOQ) Method Dependent0.0034–0.1200 mg/mL[1]
Linearity (r²) ≥ 0.99[2]≥ 0.999[1]
Precision (RSD%) Intra-day: 1.00–3.87%[3] Inter-day: Method DependentIntra-day: 0.27–1.58%[1] Inter-day: 0.97–2.94%[1]
Repeatability (RSD%) 1.00–3.79%[3]<2.50%[1]
Stability (RSD%) 1.00–3.93% (at 24h)[3]<2.51%[1]
Recovery 98.23–105.52%[3]Method Dependent

The Analytical Workflow: A Visual Overview

The general workflow for the quantification of this compound by both HPLC and LC-MS follows a similar path from sample preparation to data analysis. The primary distinction lies in the detection method, which significantly impacts the sensitivity and selectivity of the analysis.

Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_data Data Analysis raw_material Raw Material (Poria cocos) extraction Solvent Extraction raw_material->extraction purification Purification (Optional) extraction->purification hplc_system HPLC System purification->hplc_system HPLC Path lcms_system LC-MS System purification->lcms_system LC-MS Path uv_detector UV Detector hplc_system->uv_detector ms_detector Mass Spectrometer lcms_system->ms_detector quantification Quantification uv_detector->quantification ms_detector->quantification

A generalized workflow for this compound quantification.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative results. Below are representative methodologies for both HPLC and LC-MS analysis of this compound, compiled from various studies.

HPLC Method for Quantification of this compound

This protocol is based on established methods for the analysis of triterpenoids in Poria cocos.[3][4]

1. Sample Preparation:

  • Extraction: The dried and powdered sclerotium of Poria cocos is extracted with a suitable solvent, such as 80% ethanol, using maceration or ultrasonication.[5] The extract is then filtered and concentrated under reduced pressure.

  • Purification (Optional): For complex matrices, a purification step using techniques like solid-phase extraction (SPE) or column chromatography may be necessary to remove interfering compounds.

2. Chromatographic Conditions:

  • Instrument: A standard High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Agilent Extend-C18) is commonly used.[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol (B129727) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% acetic acid) is typical.[4][6] For example, a mobile phase of methanol-water-phosphoric acid (35:65:0.1) has been used.[4]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.[4]

  • Detection: UV detection is commonly performed at a wavelength of 290 nm.[4]

3. Method Validation:

  • The method should be validated for linearity, precision, accuracy, and robustness according to standard guidelines. A study reported average recoveries in the range of 98.23–105.52% with RSDs of <4.50%.[3]

LC-MS Method for Quantification of this compound

This protocol is based on UPLC-MS methods developed for the analysis of triterpenoid acids in Poria cocos.[1]

1. Sample Preparation:

  • Extraction: Similar to the HPLC method, extraction is performed using a solvent such as ethanol.

  • Sample Dilution: The crude extract is often diluted with the initial mobile phase before injection.

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., UPLC-QQQ-MS).[1]

  • Column: A high-resolution reversed-phase column (e.g., UPLC C18).

  • Mobile Phase: A gradient elution is typically employed, often consisting of acetonitrile (B52724) and water with an additive like formic acid to improve ionization.

  • Flow Rate: A lower flow rate is generally used compared to conventional HPLC, consistent with UPLC systems.

  • Ionization Source: Electrospray ionization (ESI) is a common technique for the analysis of this compound.[6]

  • Detection Mode: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity.

3. Method Validation:

  • Validation parameters for a UPLC method for related compounds have shown excellent linearity (r ≥ 0.999), low LODs (0.0008–0.0430 mg/ml), and LOQs (0.0034–0.1200 mg/ml).[1] The precision is also high, with RSDs for intraday and inter-day precision being 0.27–1.58% and 0.97–2.94%, respectively.[1]

Discussion and Conclusion

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of this compound.[5] It is well-suited for routine quality control and for the analysis of samples where the concentration of this compound is relatively high and the sample matrix is not overly complex. The instrumentation is less expensive and easier to operate and maintain compared to LC-MS.

LC-MS , particularly when coupled with Ultra-High-Performance Liquid Chromatography (UPLC-MS), offers significantly higher sensitivity and selectivity.[1] This makes it the method of choice for analyzing samples with very low concentrations of this compound or for complex biological matrices where interferences can be a major issue. The ability to use mass-to-charge ratio for detection provides a higher degree of confidence in compound identification.

References

A Comparative Guide to the Bioactivity of Poricoic Acid A and Poricoic Acid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two closely related lanostane-type triterpenoids, Poricoic Acid A (PAA) and Poricoic Acid B (PAB), isolated from the medicinal fungus Poria cocos. This document synthesizes experimental data to objectively compare their performance in key therapeutic areas, details the experimental protocols for the cited assays, and visualizes the underlying molecular mechanisms.

Overview of Bioactivities

This compound and Poricoic Acid B exhibit a range of biological activities, most notably anti-inflammatory and anti-cancer effects. While structurally similar, subtle differences in their chemical makeup lead to variations in their biological potency and mechanisms of action.

Anti-inflammatory Activity

Direct comparative studies have demonstrated that Poricoic Acid B possesses more potent anti-inflammatory properties than this compound. This is primarily evidenced by its superior ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Comparison of Anti-inflammatory Effects

The following table summarizes the inhibitory effects of PAA and PAB on nitric oxide production in RAW 264.7 macrophage cells.

CompoundConcentration (µg/mL)Nitric Oxide (NO) Inhibition
This compound30Significant decrease to 47% of LPS-treated group[1]
Poricoic Acid B20Significant suppression of NO production[2]
Poricoic Acid B30Greater suppression of NO production than PAA[2]
Poricoic Acid B40Dose-dependent decrease in NO production[2]

In addition to nitric oxide inhibition, Poricoic Acid B has been shown to dose-dependently decrease the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in LPS-stimulated RAW 264.7 cells[2].

Signaling Pathways in Inflammation

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central to the inflammatory response[1]. While the specific signaling pathways for Poricoic Acid B's anti-inflammatory activity are not as extensively elucidated, its inhibition of key inflammatory mediators suggests a potential interaction with similar pathways.

General Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, p38, JNK) TAK1->MAPK_pathway NFkB NF-κB (p65/p50) IKK->NFkB activates IkB IκBα NFkB->IkB releases from Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) PAA This compound PAA->IKK inhibits PAA->MAPK_pathway inhibits PAB Poricoic Acid B PAB->Inflammatory_Genes inhibits production of NO, TNF-α, IL-6, IL-1β

Caption: PAA and PAB inhibit inflammatory responses.

Anti-Cancer Activity

Both this compound and Poricoic Acid B have demonstrated anti-cancer properties. PAA has been more extensively studied and shows potent activity against a range of cancer cell lines. Studies on PAB are emerging, indicating its potential in this therapeutic area as well.

Quantitative Comparison of Cytotoxic Effects

The following table summarizes the cytotoxic effects (IC50 values) of PAA against various cancer cell lines. Direct comparative IC50 values for PAB under the same experimental conditions are limited in the available literature. However, one study indicated that both PAA and PAB induce apoptosis in HepG2 liver cancer cells[3].

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
This compoundH460Lung Cancer~150-200[4]
This compoundH1299Lung Cancer~150-200[4]
This compoundSKOV3Ovarian Cancer30, 50, 80 (dose-dependent)[4][5]

It has been reported that both PAA and PAB cause cell cycle arrest in the G2/M phase and stimulate the generation of reactive oxygen species (ROS) in HepG2 cells[3].

Signaling Pathways in Cancer

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, including the MEK/ERK and mTOR/p70S6K pathways, leading to the induction of apoptosis and autophagy[1]. The precise signaling pathways targeted by Poricoic Acid B in cancer are still under investigation.

Anti-Cancer Signaling Pathways of PAA cluster_MEK_ERK MEK/ERK Pathway cluster_mTOR mTOR/p70S6K Pathway PAA This compound MEK MEK1/2 PAA->MEK inhibits mTOR mTOR PAA->mTOR inhibits ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation p70S6K p70S6K mTOR->p70S6K Apoptosis_Autophagy Apoptosis & Autophagy mTOR->Apoptosis_Autophagy induces Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis

Caption: PAA's anti-cancer mechanisms.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cell Viability and Cytotoxicity Assay (CCK-8 Assay)
  • Principle: This colorimetric assay measures cell viability based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., H460, H1299, SKOV3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treatment: Treat the cells with various concentrations of this compound or B for 24-72 hours.

    • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, which can be quantified colorimetrically.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate (1.5 x 10⁵ cells/well) for 24 hours[6].

    • Treatment: Pre-treat the cells with various concentrations of this compound or B for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production[7].

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[7].

    • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Workflow for Nitric Oxide Production Assay Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with This compound/B Incubate_24h->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h_2 Incubate for 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate_RT Incubate at RT (10-15 min) Add_Griess->Incubate_RT Measure_Absorbance Measure Absorbance at 540 nm Incubate_RT->Measure_Absorbance Analyze Analyze Data Measure_Absorbance->Analyze End End Analyze->End

Caption: Griess test experimental workflow.

Cytokine Measurement (ELISA)
  • Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody.

  • Protocol (for TNF-α, IL-1β, IL-6):

    • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

    • Sample Incubation: Add cell culture supernatants (from LPS-stimulated macrophages treated with this compound or B) to the wells and incubate.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measurement: Measure the absorbance at 450 nm.

    • Quantification: Determine the cytokine concentration from a standard curve generated with recombinant cytokines.

Conclusion

Both this compound and Poricoic Acid B are promising natural compounds with significant therapeutic potential. Current evidence suggests that Poricoic Acid B is a more potent anti-inflammatory agent than this compound. In the realm of anti-cancer activity, This compound has been more extensively characterized and demonstrates broad-spectrum efficacy . Further research, particularly direct comparative studies on their anti-cancer activities and detailed elucidation of the signaling pathways for Poricoic Acid B, is warranted to fully understand their therapeutic utility and potential for drug development.

References

Poricoic Acid A: A Comparative Analysis of its Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of Poricoic Acid A across various cancer cell lines.

This compound (PAA), a lanostane-type triterpenoid (B12794562) extracted from the medicinal mushroom Poria cocos, has emerged as a promising natural compound with significant anti-tumor properties.[1] Extensive research has demonstrated its ability to inhibit the proliferation and induce programmed cell death in a variety of cancer cells. This guide provides a comparative overview of the 50% inhibitory concentration (IC50) values of this compound in different cancer cell lines, details the experimental methodologies used for these assessments, and illustrates the key signaling pathways involved in its mechanism of action.

In Vitro Cytotoxicity of this compound

The anti-proliferative effects of this compound have been quantified in several cancer cell lines. The IC50 values, representing the concentration of PAA required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below. These values highlight the differential sensitivity of various cancer types to PAA treatment.

Cancer Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)Assay Method
SKOV3Ovarian Cancer~50-8024CCK-8
H460Lung Cancer~150-20024CCK-8
H1299Lung Cancer~150-20024CCK-8
HepG2Liver CancerNot explicitly stated48Not specified
HL-60LeukemiaNot specifiedNot specifiedNot specified

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.[1] For HepG2 and HL-60 cell lines, while cytotoxic and apoptotic effects were observed, specific IC50 values were not detailed in the reviewed literature.[2]

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, apoptosis, and autophagy.[1][3] Two of the most well-documented pathways affected by PAA are the MEK/ERK and mTOR/p70s6k signaling cascades.[1]

In lung cancer cells, this compound has been shown to directly target and suppress the activity of MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway.[4][5] This inhibition ultimately suppresses cell growth and proliferation.[4][5]

MEK_ERK_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Proliferation Cell Proliferation & Survival ERK1/2->Proliferation PAA This compound PAA->MEK1/2

This compound inhibits the MEK/ERK signaling pathway.

Furthermore, in ovarian cancer, PAA has been demonstrated to induce apoptosis and autophagy by modulating the mTOR/p70s6k signaling axis.[6] It achieves this by inhibiting the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, p70 ribosomal S6 kinase (p70s6k), which disrupts protein synthesis and cell growth.[1][6]

mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70s6k p70s6k mTOR->p70s6k Apoptosis_Autophagy Apoptosis & Autophagy mTOR->Apoptosis_Autophagy Protein_Synthesis Protein Synthesis & Cell Growth p70s6k->Protein_Synthesis PAA This compound PAA->mTOR

This compound induces apoptosis and autophagy via the mTOR/p70s6k pathway.

Experimental Protocols

The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. The following are generalized protocols for the Cell Counting Kit-8 (CCK-8), MTT, and Sulforhodamine B (SRB) assays, which are commonly used for this purpose.

Cell Viability Assay (CCK-8 or MTT)

This protocol outlines the general steps for determining cell viability after treatment with this compound using colorimetric assays like CCK-8 or MTT.

Cell_Viability_Workflow A 1. Cell Seeding (5,000-20,000 cells/well in 96-well plate) B 2. Incubation (24h at 37°C, 5% CO2) A->B C 3. PAA Treatment (Serial dilutions of this compound) B->C D 4. Incubation (24-72h, depending on cell line) C->D E 5. Reagent Addition (CCK-8 or MTT solution) D->E F 6. Incubation (1-4h for color development) E->F G 7. Absorbance Measurement (Microplate reader) F->G H 8. Data Analysis (Calculation of IC50 value) G->H

General workflow for determining IC50 values using CCK-8 or MTT assay.

1. Cell Seeding:

  • Culture cancer cells of interest until they reach 70-80% confluency.

  • Trypsinize the cells, perform a cell count, and ensure viability is above 90%.

  • Seed the cells into a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium.[7] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.[7]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][7]

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Prepare serial dilutions of this compound in a complete culture medium. The final concentration of the solvent should be kept constant and at a non-toxic level (typically ≤ 0.5%).[7]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PAA. Include vehicle-only controls.

3. Incubation:

  • Incubate the plates for a period ranging from 24 to 72 hours, depending on the cell line and experimental design.

4. Cell Viability Measurement:

  • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8]

  • For MTT Assay: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9] Afterwards, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[9]

5. Absorbance Reading:

  • Measure the absorbance at the appropriate wavelength using a microplate reader. For CCK-8, the absorbance is typically measured at 450 nm.[8] For the MTT assay, the absorbance is measured between 550 and 590 nm.[10]

6. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a suitable statistical software to calculate the IC50 value from the dose-response curve.[7]

Sulforhodamine B (SRB) Assay

The SRB assay is another colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[11]

1. Cell Seeding and Treatment:

  • Follow steps 1 and 2 as described in the Cell Viability Assay protocol.

2. Cell Fixation:

  • After the incubation period with PAA, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[12][13]

  • Incubate the plate at 4°C for 1 hour.[13]

3. Washing:

  • Carefully wash the wells four to five times with slow-running tap water or distilled water to remove the TCA and dead cells.[12][13]

  • Allow the plates to air dry completely.

4. Staining:

  • Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[7][12]

  • Incubate at room temperature for 30 minutes.[7][12]

5. Washing:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound dye.[12]

  • Allow the plates to air dry completely.

6. Solubilization and Absorbance Reading:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12][13]

  • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.[7]

7. Data Analysis:

  • Follow step 6 as described in the Cell Viability Assay protocol to calculate the IC50 value.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Poricoic Acid A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Poricoic Acid A, a triterpenoid (B12794562) compound isolated from Poria cocos. Adherence to these protocols is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. By implementing these procedural steps, you can minimize exposure risks and maintain the integrity of your experiments.

Quantitative Toxicity and Physical Properties

While comprehensive toxicological data for this compound is limited, available information suggests low acute toxicity. The following tables summarize the key quantitative data and physical properties.

Table 1: Quantitative Toxicity Data

Metric Value Source
Oral LD50 (Rat) 5000 mg/kg (Predicted) Pro-Tox II database (Virtual Screening)[1]
Toxicity Class Class 5 (Predicted) Pro-Tox II database (Virtual Screening)[1]

| In-vivo Studies (Mouse) | Low toxicity and minimal adverse effects on primary organs.[1][2] | Published Research[1][2] |

Table 2: Physical and Chemical Properties

Property Value
Molecular Formula C₃₁H₄₆O₅[3]
Molecular Weight 498.7 g/mol [3]
Appearance Powder[4]
Storage Temperature (Powder) -20°C for long-term (2-3 years)[4][5]

| Storage Temperature (Solutions) | -80°C for long-term (up to 1 year in DMSO); -20°C for short-term (up to 1 month in DMSO)[4][6][7] |

Operational Plan: Handling this compound

Proper handling of this compound is essential to prevent exposure and ensure personnel safety. The following procedures are mandatory for all personnel working with this compound.

Engineering Controls
  • Ventilation: All work involving solid this compound or its solutions should be performed in a well-ventilated laboratory. A certified chemical fume hood is required when handling the powdered form to prevent the inhalation of airborne particles.[1]

  • Safety Stations: A fully functional eye wash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement and must be worn at all times when handling this compound.

Table 3: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye and Face Chemical safety goggles or glasses meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses if there is a significant risk of splashing.[1] Protects eyes from splashes and airborne powder.[8][9]
Hand Chemical-resistant nitrile or butyl rubber gloves. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[1][5][8] Prevents skin contact with the chemical.[5][10]
Body A standard laboratory coat. Fire-resistant coats are recommended if flammable solvents are used.[5][9] Protects skin and clothing from spills and splashes.[9]

| Respiratory | Required if engineering controls are insufficient to control dust. Use an N95 or higher-rated respirator.[5][8] Consult your institution's environmental health and safety (EHS) office for proper selection and fit-testing.[1] | Prevents inhalation of fine powder. |

Experimental Protocol: Safe Weighing and Solubilization

This protocol outlines the step-by-step process for safely preparing a stock solution of this compound.

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation, as moisture can affect solubility.[6]

  • Weighing: Perform all weighing operations within the chemical fume hood. Use anti-static weighing paper or a weighing boat.

  • Transfer: Carefully transfer the weighed powder to an appropriate vial for dissolution.

  • Solubilization: Add the desired volume of an appropriate solvent, such as fresh, anhydrous DMSO.[6][7] Cap the vial securely. Sonication may be used to aid dissolution.[6]

  • Labeling: Clearly label the vial with the chemical name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution at the recommended temperature (-20°C for short-term, -80°C for long-term) in light-resistant, tightly sealed containers.[6][11] It is best practice to create aliquots to avoid repeated freeze-thaw cycles.[6]

  • Cleanup: Clean all surfaces and equipment. Dispose of any contaminated consumables as solid chemical waste.

  • Post-Handling: Remove PPE and wash hands thoroughly with soap and water before exiting the laboratory.[5]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_final Final Steps Don_PPE 1. Don PPE Check_Hood 2. Verify Fume Hood Equilibrate 3. Equilibrate Vial Weigh_Powder 4. Weigh Powder Equilibrate->Weigh_Powder Transfer 5. Transfer to Vial Weigh_Powder->Transfer Add_Solvent 6. Add Solvent & Dissolve Transfer->Add_Solvent Label_Vial 7. Label Solution Add_Solvent->Label_Vial Store_Solution 8. Store Appropriately Label_Vial->Store_Solution Cleanup 9. Clean Workspace Store_Solution->Cleanup Remove_PPE 10. Remove PPE & Wash Hands Cleanup->Remove_PPE

A workflow for the safe handling and solubilization of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1] All waste must be handled according to your institution's EHS guidelines.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with this compound, including used weighing papers, pipette tips, and gloves, in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed container.[1] The container material must be compatible with the solvent used (e.g., DMSO).

  • Sharps Waste: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[1]

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards associated with the waste stream (e.g., flammable if dissolved in a flammable solvent).[1]

  • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until they are collected for disposal.[1]

Final Disposal

  • Arrange for the final disposal of all this compound waste through your institution's EHS-approved hazardous waste management program.[1] Never dispose of chemical waste down the drain.[5]

G cluster_containers Waste_Generated Waste Generated? Waste_Type What type of waste? Waste_Generated->Waste_Type Yes Solid_Container Solid Waste Container Label_Store Label Container & Store in Satellite Area Solid_Container->Label_Store Liquid_Container Liquid Waste Container Liquid_Container->Label_Store Sharps_Container Sharps Container Sharps_Container->Label_Store Waste_Type->Solid_Container Solid (Gloves, Tips) Waste_Type->Liquid_Container Liquid (Solutions) Waste_Type->Sharps_Container Sharps (Needles) EHS_Disposal Dispose via EHS Program Label_Store->EHS_Disposal Arrange Pickup

A decision-making diagram for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.